molecular formula C12H24O2 B1581081 2-Methylundecanoic acid CAS No. 24323-25-9

2-Methylundecanoic acid

Cat. No.: B1581081
CAS No.: 24323-25-9
M. Wt: 200.32 g/mol
InChI Key: PFFITEZSYJIHHR-UHFFFAOYSA-N
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Description

2-methyl-undecanoic acid is a medium-chain fatty acid.
2-Methylundecanoic acid is a natural product found in Lumbricus terrestris with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylundecanoic acid
Source PubChem
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InChI

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11(2)12(13)14/h11H,3-10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PFFITEZSYJIHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884903
Record name Undecanoic acid, 2-methyl-
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24323-25-9
Record name 2-Methylundecanoic acid
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Record name Undecanoic acid, 2-methyl-
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Record name Undecanoic acid, 2-methyl-
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Record name Undecanoic acid, 2-methyl-
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Record name 2-methylundecanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylundecanoic acid (CAS No. 24323-25-9) is a branched-chain fatty acid that has garnered interest in various scientific fields, including pharmaceuticals and material science.[1][2][3] Its unique molecular structure, featuring a methyl group at the alpha-position of the carboxylic acid, imparts distinct physical and chemical properties compared to its linear isomer, lauric acid. This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental methodologies for their determination, and insights into their relevance in drug development.

Molecular and Chemical Identity

This compound is a saturated fatty acid with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol .[1][2][3]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 24323-25-9
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol
SMILES CCCCCCCCCC(C)C(=O)O
InChI InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11(2)12(13)14/h11H,3-10H2,1-2H3,(H,13,14)

Core Physical Properties

The physical state and behavior of this compound under various conditions are dictated by its fundamental physical properties. These properties are crucial for its handling, formulation, and application.

Table 2: Key Physical Properties of this compound

PropertyValueSource(s)
Melting Point Not explicitly found; expected to be low-
Boiling Point ~306.6 °C at 760 mmHg[4]
Density ~0.903 g/cm³[4]
pKa ~4.9-
Solubility Insoluble in water; Soluble in organic solvents-
Melting Point

The melting point of a substance is a critical parameter for its characterization and purity assessment. For fatty acids, the melting point is influenced by chain length, saturation, and branching. The methyl branch at the α-position in this compound disrupts the crystal lattice packing compared to its linear counterpart, which is expected to result in a lower melting point.

Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a material.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to volatilization.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards such as indium and zinc.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature to 100 °C at a rate of 10 °C/min to erase any prior thermal history.

    • Hold at 100 °C for 5 minutes.

    • Cool the sample to -50 °C at a rate of 10 °C/min.

    • Hold at -50 °C for 5 minutes to ensure complete crystallization.

    • Heat the sample from -50 °C to 50 °C at a controlled rate (e.g., 5 °C/min).

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The peak temperature and the enthalpy of fusion can also be determined from the data.

Causality and Self-Validation: The use of a controlled heating and cooling cycle ensures that the measured melting point is a characteristic of the substance's thermodynamic properties and not an artifact of its thermal history. The sharpness of the melting peak can serve as an indicator of sample purity; impurities typically lead to a broader melting range and a depressed melting point.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Weigh 3-5 mg of Sample prep2 Seal in Aluminum Pan prep1->prep2 dsc1 Equilibrate at 25°C prep2->dsc1 dsc2 Heat to 100°C (10°C/min) dsc1->dsc2 dsc3 Hold for 5 min dsc2->dsc3 dsc4 Cool to -50°C (10°C/min) dsc3->dsc4 dsc5 Hold for 5 min dsc4->dsc5 dsc6 Heat to 50°C (5°C/min) dsc5->dsc6 analysis1 Record Thermogram dsc6->analysis1 analysis2 Determine Onset Temperature (Melting Point) analysis1->analysis2

Fig. 1: Workflow for DSC analysis.
Boiling Point

The boiling point is another fundamental physical property that provides information about the volatility of a compound. The relatively high boiling point of this compound is indicative of strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups.

Ebulliometry provides a precise measurement of the boiling point at a controlled pressure.

Methodology:

  • Apparatus Setup: Assemble a standard ebulliometer, which consists of a boiling flask, a condenser, and a calibrated thermometer or temperature probe positioned in the vapor phase.

  • Sample Introduction: Place a known volume of this compound and a few boiling chips into the boiling flask.

  • Heating: Gently heat the sample to a steady boil, ensuring a constant reflux of the liquid.

  • Temperature Measurement: Record the temperature at which the vapor and liquid phases are in equilibrium. This is indicated by a stable temperature reading on the thermometer immersed in the vapor.

  • Pressure Correction: Record the ambient atmospheric pressure. If the measurement is not performed at standard pressure (760 mmHg), the observed boiling point can be corrected using the Clausius-Clapeyron relation or a nomograph.

Causality and Self-Validation: Measuring the temperature of the vapor phase rather than the liquid ensures that the true boiling point is recorded, as the liquid can become superheated. A stable and constant temperature reading during boiling indicates that the sample is pure.

Density

The density of this compound is an important parameter for formulation calculations and for understanding its molecular packing in the liquid state.

A pycnometer allows for the precise determination of the density of a liquid by accurately measuring a known volume of the substance.

Methodology:

  • Pycnometer Calibration: Clean and dry a pycnometer of known volume. Weigh the empty pycnometer. Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it again. Calculate the exact volume of the pycnometer.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature as the calibration and weigh it.

  • Density Calculation: The density of this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Causality and Self-Validation: The use of a calibrated pycnometer and a constant temperature ensures high accuracy. Performing multiple measurements and calculating the average and standard deviation validates the precision of the result.

Solubility

The solubility of this compound is a critical factor in its application, particularly in drug delivery systems. As a fatty acid, it is practically insoluble in water due to its long, nonpolar hydrocarbon chain. However, it is readily soluble in a wide range of organic solvents.

The shake-flask method is a standard technique for determining the solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the undissolved solute to settle. If necessary, centrifuge the solution to ensure complete separation of the solid and liquid phases.

  • Concentration Analysis: Carefully withdraw a known volume of the supernatant and determine the concentration of this compound using a suitable analytical technique, such as gas chromatography (GC) after derivatization or titration.

  • Solubility Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Causality and Self-Validation: Ensuring that an excess of the solid is present and that the system has reached equilibrium are crucial for obtaining an accurate solubility value. Analysis of the solid phase after the experiment can confirm that no phase transition or degradation has occurred.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add Excess Solute to Solvent prep2 Seal Flask prep1->prep2 equil1 Agitate at Constant Temperature (24-48h) prep2->equil1 sep1 Allow to Settle equil1->sep1 sep2 Centrifuge (if necessary) sep1->sep2 analysis1 Analyze Supernatant Concentration (GC/Titration) sep2->analysis1 analysis2 Calculate Solubility analysis1->analysis2

Fig. 2: Shake-flask method for solubility.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and identification of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal methyl group, the methylene protons of the long alkyl chain, the methine proton at the α-position, the α-methyl group, and the acidic proton of the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the α-carbon, the carbons of the alkyl chain, and the α-methyl carbon.

While a publicly available experimental spectrum for this compound is not readily found, based on the analysis of similar branched-chain fatty acids, the following chemical shifts can be predicted:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
COOH~11-12~180
CH(CH₃)~2.4~41
CH(CH₃ )~1.1 (doublet)~17
CH₂ (adjacent to CH)~1.5~34
(CH₂)₇~1.2-1.4~22-32
Terminal CH₃~0.9 (triplet)~14
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for a carboxylic acid dimer. A strong and sharp C=O stretching absorption is expected around 1710 cm⁻¹. Other significant peaks include C-H stretching vibrations just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will likely show a molecular ion peak (M⁺) at m/z 200. The fragmentation pattern is expected to be complex due to the branched nature of the molecule. Common fragmentation pathways for fatty acids include McLafferty rearrangement and cleavage at the α-carbon. The presence of the methyl branch will influence the fragmentation, leading to characteristic ions that can be used to determine the position of the branch.

Relevance in Drug Development

The physical properties of this compound are of significant interest to drug development professionals, particularly in the area of formulation and drug delivery.

  • Permeation Enhancement: Fatty acids, including branched-chain fatty acids, are known to act as permeation enhancers in topical and transdermal drug delivery systems.[5][6][7][8] The lipophilic nature of this compound allows it to partition into the lipid bilayers of the stratum corneum, disrupting its highly ordered structure and thereby increasing the permeability of the skin to co-administered drug molecules. Its melting point and solubility characteristics are critical for its incorporation into various topical formulations such as creams, ointments, and gels.

  • Solubilizing Agent: Due to its ability to dissolve in many organic solvents and its amphiphilic character, this compound can be used as a solubilizing agent for poorly water-soluble drugs in lipid-based formulations.

  • Excipient in Formulations: The physical properties of this compound, such as its density and viscosity, are important considerations when it is used as an excipient to achieve the desired physical characteristics and stability of a final drug product.

DrugDev_Relevance cluster_properties Physical Properties cluster_applications Drug Development Applications This compound This compound Lipophilicity Lipophilicity This compound->Lipophilicity Low Melting Point Low Melting Point This compound->Low Melting Point Solubility Solubility This compound->Solubility Permeation_Enhancer Permeation Enhancer Lipophilicity->Permeation_Enhancer Excipient Excipient Low Melting Point->Excipient Solubilizer Solubilizer Solubility->Solubilizer Topical & Transdermal Delivery Topical & Transdermal Delivery Permeation_Enhancer->Topical & Transdermal Delivery Lipid-Based Formulations Lipid-Based Formulations Solubilizer->Lipid-Based Formulations Formulation Stability & Characteristics Formulation Stability & Characteristics Excipient->Formulation Stability & Characteristics

Fig. 3: Relevance of physical properties in drug development.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound, offering both established data and robust experimental protocols for their determination. A thorough understanding of these properties is fundamental for researchers and scientists working with this compound. For professionals in drug development, these physicochemical characteristics are not merely academic; they are critical parameters that directly influence formulation strategies, drug delivery efficacy, and ultimately, the therapeutic potential of new pharmaceutical products. The unique attributes conferred by its branched-chain structure make this compound a molecule of continuing scientific and industrial interest.

References

  • Ibrahim, S. A., & Li, S. K. (2010). Efficiency of fatty acids as chemical penetration enhancers: mechanisms and structure enhancement relationship. Pharmaceutical research, 27(1), 115–125. [Link]

  • PubChem. Undecanoic acid, 2-methyl-. National Center for Biotechnology Information. [Link]

  • SpectraBase. Undecanoic acid, 2-methyl-, methyl ester. [Link]

  • AOCS Lipid Library. Branched-Chain and Cyclic Fatty Acids. [Link]

  • Li, S. K., & Chantasart, D. (2004). Mechanistic studies of branched-chain alkanols as skin permeation enhancers. Journal of pharmaceutical sciences, 93(3), 762–779. [Link]

  • NIST Chemistry WebBook. Undecanoic acid, 2-methyl-. [Link]

  • Monti, D., et al. (2018). New Insights on the Mechanism of Fatty Acids as Buccal Permeation Enhancers. Pharmaceutics, 10(4), 211. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. [Link]

  • Monti, D., et al. (2018). New Insights on the Mechanism of Fatty Acids as Buccal Permeation Enhancers. MDPI. [Link]

Sources

An In-Depth Technical Guide to 2-Methylundecanoic Acid (CAS 24323-25-9): Properties, Synthesis, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 2-methylundecanoic acid (CAS 24323-25-9), a branched-chain fatty acid (BCFA). Designed for researchers, chemists, and professionals in drug development and chemical ecology, this guide synthesizes current knowledge on its physicochemical properties, provides validated methodologies for its synthesis and analysis, and explores its role in biological systems and industrial applications.

Core Compound Identity and Physicochemical Properties

This compound is a saturated fatty acid with a 12-carbon backbone, featuring a methyl group at the alpha-position (C2). This structure imparts specific physical and chemical characteristics that distinguish it from its linear counterpart, lauric acid.

Chemical Structure

The structure consists of a nonanoic acid backbone substituted with a methyl group at the C2 position.

Caption: Chemical structure of this compound.

Key Identifiers and Properties

The fundamental identifiers and computed physicochemical properties are summarized below for rapid reference.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 24323-25-9[1]
Molecular Formula C₁₂H₂₄O₂[1][2]
Molecular Weight 200.32 g/mol [1][2]
Melting Point 13 °C[2][3]
Boiling Point ~293-306 °C (estimated)[2][3][]
Density ~0.903 g/cm³ (estimated)[3][]
pKa 4.83 ± 0.21 (Predicted)[2][3][]
Solubility Insoluble in water; Soluble in organic solvents[2]
InChI Key PFFITEZSYJIHHR-UHFFFAOYSA-N[1][]
SMILES CCCCCCCCCC(C)C(=O)O[1][]

Synthesis and Purification

While commercially available, de novo synthesis of this compound is often required for isotopic labeling or analog generation. A robust and common strategy is the α-alkylation of an ester enolate, followed by hydrolysis. This method provides excellent regioselectivity at the C2 position.

Synthetic Workflow Overview

The workflow begins with a readily available long-chain ester, which is deprotonated to form a reactive enolate. This enolate is then alkylated with a methylating agent, and the final acid is liberated via saponification.

Caption: Representative synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol describes the synthesis starting from methyl decanoate.

Objective: To synthesize this compound via α-alkylation of methyl decanoate.

Materials:

  • Methyl decanoate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, aqueous)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Enolate Formation:

    • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

    • Causality: LDA is a strong, non-nucleophilic base, ensuring rapid and complete deprotonation of the ester to form the kinetic enolate, preventing side reactions like Claisen condensation.

    • Slowly add methyl decanoate (1.0 eq) dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour.

  • α-Alkylation:

    • Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Causality: The highly nucleophilic enolate attacks the electrophilic methyl iodide in an Sₙ2 reaction, forming the new C-C bond at the alpha position.

  • Work-up and Ester Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude methyl 2-methylundecanoate via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Saponification:

    • Dissolve the purified ester in a mixture of ethanol and 10% aqueous KOH solution.

    • Reflux the mixture for 16 hours or until TLC analysis indicates complete consumption of the starting material.[]

    • Causality: The hydroxide ion catalyzes the hydrolysis of the ester to its corresponding carboxylate salt.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2 with concentrated HCl.

    • Extract the final product, this compound, with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the pure acid.

Analytical Characterization

Confirming the identity and purity of this compound is critical. The primary methods are mass spectrometry for mass verification and NMR for detailed structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, this compound requires derivatization to its fatty acid methyl ester (FAME) prior to GC-MS analysis.[5][6]

Caption: Standard workflow for the GC-MS analysis of this compound.

Protocol: FAME Preparation and GC-MS Analysis

  • Derivatization:

    • To ~1 mg of the acid in a vial, add 1 mL of 14% boron trifluoride (BF₃) in methanol.

    • Seal the vial and heat at 60 °C for 30 minutes.[5]

    • Causality: BF₃ catalyzes the esterification of the carboxylic acid, converting it to the more volatile methyl ester, which is necessary for gas-phase analysis.

    • Cool the vial, add 1 mL of hexane and 1 mL of water, and vortex.

    • Carefully transfer the upper hexane layer containing the FAME to a clean GC vial.

  • GC-MS Analysis:

    • Injector: 250 °C, splitless mode.[6]

    • Carrier Gas: Helium at 1.0 mL/min.[6]

    • Column: A polar capillary column (e.g., HP-88 or equivalent).[6]

    • Oven Program: Initial 50 °C for 2 min, ramp at 10 °C/min to 230 °C, hold for 5 min.[6]

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.[6]

Expected Mass Spectrum: The mass spectrum of the methyl ester (methyl 2-methylundecanoate, C₁₃H₂₆O₂) will show characteristic fragments.[7] Key expected ions include:

  • m/z 88: A prominent peak resulting from the McLafferty rearrangement, characteristic of α-methyl-branched methyl esters.

  • m/z 185: Resulting from the loss of the methoxy group (-OCH₃, 31 amu) from the molecular ion.

  • m/z 214: The molecular ion peak (M⁺), which may be of low intensity.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

Protocol: Sample Preparation

  • Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Expected ¹H NMR Resonances (in CDCl₃):

  • ~11-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid group. This peak is broad and may be exchangeable with D₂O.

  • ~2.45 ppm (sextet, 1H): The methine proton at the C2 position (-CH-). It is split by the adjacent C2-methyl and C3-methylene protons.

  • ~1.65 ppm (multiplet, 2H): The methylene protons at the C3 position (-CH₂-).

  • ~1.2-1.4 ppm (broad multiplet, 14H): The overlapping signals of the seven methylene groups (C4-C10) in the alkyl chain.

  • ~1.15 ppm (doublet, 3H): The methyl protons at the C2 position (-CH₃). It is split by the C2-methine proton.

  • ~0.88 ppm (triplet, 3H): The terminal methyl protons at the C11 position.

Expected ¹³C NMR Resonances (in CDCl₃):

  • ~183 ppm: The carbonyl carbon of the carboxylic acid.

  • ~41 ppm: The methine carbon at C2.

  • ~14-35 ppm: A series of signals corresponding to the methylene carbons of the alkyl chain and the two methyl carbons. A total of 12 distinct signals are expected.

Biological Significance and Applications

While not a primary focus of pharmaceutical development, this compound holds significance in chemical ecology and has established industrial uses.

Role in Chemical Ecology

This compound has been identified as a semiochemical—a chemical involved in communication.[8]

  • Pheromonal Component: It is a known component of the territorial marking fluid of the male Bengal tiger (Panthera tigris tigris).[][8] In this context, it likely acts as a pheromone to signal presence, status, or territory boundaries to other tigers. The lipid nature of the acid helps it persist in the environment, acting as a long-lasting signal.[]

  • General BCFA Function: Branched-chain fatty acids are widely used as pheromones in the animal kingdom, particularly in insects, where they can mediate behaviors like mate recognition and aggregation.[9][10] The specific branching pattern and stereochemistry are often crucial for biological activity.

G Emitter Emitting Organism (e.g., Tiger) Signal Semiochemical Signal (this compound) Emitter->Signal Release Receiver Receiving Organism (Conspecific) Signal->Receiver Detection Response Behavioral/Physiological Response (e.g., Avoidance, Attraction) Receiver->Response Induces

Caption: Conceptual model of this compound in chemical signaling.

Industrial and Synthetic Applications

The physical properties of this compound and its derivatives make it useful in several industrial sectors.

  • Fragrances and Flavors: It serves as a precursor for the synthesis of various esters (e.g., methyl, ethyl esters), which possess unique scents and are used as fragrance ingredients.[1][2]

  • Lubricants and Surfactants: As a branched fatty acid, it is used as a component in the production of specialty lubricants and surfactants, where its structure can modify viscosity and surface tension properties.[2][]

  • Organic Synthesis: The carboxylic acid functional group makes it a versatile intermediate for building more complex organic molecules.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H315: Causes skin irritation. [1][11]

  • H412: Harmful to aquatic life with long lasting effects. [1][11]

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Prevent release into the environment. Dispose of waste according to local regulations.

References

  • Current time information in Wythe County, US. (n.d.). Google.
  • This compound. (n.d.). LookChem.
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  • CAS 24323-25-9 this compound. (n.d.). BOC Sciences.
  • Undecanoic acid, 2-methyl-. (n.d.). PubChem.
  • 24323-25-9, this compound Formula. (n.d.). ECHEMI.
  • Semiochemical compound: this compound | C12H24O2. (n.d.). The Pherobase.
  • SAFETY DATA SHEET. (n.d.). Aladdin.
  • chemical label this compound. (n.d.). ECHA.
  • The Biological Significance of 9-Methylundecanoic Acid: A Technical Guide for Researchers. (n.d.). Benchchem.
  • Undecanoic acid, 2-methyl-. (n.d.). NIST WebBook.
  • Undecanoic acid, 2-methyl-. (n.d.). NIST WebBook.
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  • Undecanoic acid, 2-methyl-, methyl ester. (n.d.). NIST WebBook.
  • Application Notes and Protocols for the Analysis of 9-Methylundecanoic Acid. (n.d.). Benchchem.
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An In-depth Technical Guide on the Biological Significance of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids distinguished by the presence of one or more methyl groups along their carbon chain.[1] Primarily found in bacteria, dairy products, and ruminant fats, BCFAs are gaining significant attention for their diverse and crucial roles in various physiological and pathophysiological processes.[1][2] Unlike their more common straight-chain counterparts, BCFAs possess unique structural properties that influence membrane fluidity, gut health, and the regulation of metabolic pathways.[1][3] This guide provides a comprehensive technical overview of the biological significance of BCFAs, delving into their biosynthesis, metabolism, multifaceted functions in health and disease, and the analytical methodologies employed for their study.

Defining Branched-Chain Fatty Acids: The iso- and anteiso- Nomenclature

The most prevalent BCFAs fall into two main categories based on the position of the methyl group relative to the terminal methyl group of the fatty acid chain:

  • iso-BCFAs: These possess a methyl group on the penultimate carbon atom (the second to last carbon from the methyl end). For example, 13-methyltetradecanoic acid is known as iso-15:0.[4]

  • anteiso-BCFAs: In this configuration, the methyl group is located on the antepenultimate carbon atom (the third to last carbon from the methyl end).[4]

This subtle difference in methyl group placement significantly impacts the physical and biological properties of the fatty acid.

Biosynthesis and Metabolism of Branched-Chain Fatty Acids

The synthesis of BCFAs differs from that of straight-chain fatty acids primarily in the initial priming step.[5] The process utilizes branched-chain α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine.[6][7]

  • Valine provides the primer for the synthesis of even-numbered iso-BCFAs.[6]

  • Leucine is the precursor for odd-numbered iso-BCFAs.[6]

  • Isoleucine serves as the primer for the synthesis of anteiso-BCFAs.[6]

These branched-chain acyl-CoA primers are then elongated by the fatty acid synthase (FASII) system, which repeatedly adds two-carbon units from malonyl-CoA.[7][8]

The catabolism of BCFAs is a more complex process than that of their straight-chain relatives and often involves α-oxidation in addition to the standard β-oxidation pathway, particularly for BCFAs with a methyl group at the β-carbon, such as phytanic acid.[1]

Diverse Biological Functions of Branched-Chain Fatty Acids

BCFAs are not merely structural components; they are bioactive molecules with a wide array of functions that are critical for cellular and organismal health.

Modulation of Cell Membrane Properties

A primary role of BCFAs is to regulate the fluidity and stability of cell membranes.[3][9] The methyl branches disrupt the tight packing of fatty acid chains, thereby lowering the melting point and increasing membrane fluidity.[9][10] This is particularly important for bacteria, allowing them to maintain membrane function in diverse and often harsh environments.[5][11] In fact, the presence and relative abundance of specific BCFAs are important criteria in the taxonomic classification of bacteria.[5][11]

Role in Fetal and Neonatal Development

BCFAs play a crucial role in the development of the fetus and newborn. They are major components of the vernix caseosa, the waxy, white substance that coats the skin of newborns.[10][12] The vernix caseosa, which is swallowed by the fetus in late gestation, delivers BCFAs to the developing gastrointestinal tract.[10][13] This is believed to be essential for the healthy development of the gut and the establishment of a beneficial gut microbiota.[3][10] Studies have shown that the concentration of BCFAs is significantly higher in the vernix caseosa and meconium of full-term infants compared to preterm infants.[14][15]

Influence on the Gut Microbiota

The gut microbiota is a significant source and target of BCFAs. Many gut bacteria synthesize BCFAs, incorporating them into their cell membranes.[3] In turn, dietary BCFAs and those from the vernix caseosa can influence the composition and function of the gut microbiome.[10][16] For instance, BCFAs can promote the growth of beneficial bacteria like Bacillus subtilis.[4][16] The fermentation of proteins by gut bacteria can also lead to the production of BCFAs, such as isovaleric and isobutyric acids.[17]

Immune Modulation and Anti-inflammatory Effects

Emerging evidence highlights the potent immune-modulatory and anti-inflammatory properties of BCFAs.[18][19] They have been shown to:

  • Reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and suppress inflammatory pathways like the NF-κB pathway.[19][20]

  • Increase the expression of the anti-inflammatory cytokine IL-10. [4][16]

  • Attenuate the expression of genes encoding proteins involved in inflammation , such as C-reactive protein (CRP).[21]

These anti-inflammatory effects are being explored for their therapeutic potential in a range of inflammatory conditions.[18]

Branched-Chain Fatty Acids in Health and Disease

The unique biological activities of BCFAs have significant implications for human health and are increasingly being linked to various disease states.

Necrotizing Enterocolitis (NEC)

One of the most well-studied roles of BCFAs is in the context of necrotizing enterocolitis (NEC), a devastating inflammatory bowel disease that primarily affects premature infants.[16][22] Preterm infants lack the exposure to BCFAs from the vernix caseosa that full-term infants receive.[10] Animal studies have demonstrated that dietary supplementation with BCFAs can significantly reduce the incidence of NEC.[4][16] The protective mechanism is thought to involve the modulation of the gut microbiota and the enhancement of anti-inflammatory responses, including a notable increase in IL-10 expression.[4][16][23]

Metabolic Disorders

There is a growing body of evidence linking BCFAs to metabolic health. Several studies have reported an inverse correlation between serum levels of BCFAs and markers of metabolic syndrome, such as obesity, insulin resistance, and high triglyceride levels.[19][21][24][25]

  • iso-BCFAs , in particular, have been shown to be inversely associated with body mass index (BMI).[2]

  • In hepatocytes, iso-BCFAs can decrease the expression of fatty acid synthase (FASN), a key enzyme in fatty acid synthesis, potentially leading to lower triglyceride levels.[21] Conversely, anteiso-BCFAs have been observed to increase FASN expression.[21]

  • iso-BCFAs have also been shown to decrease the expression of ELOVL6, an enzyme implicated in obesity-induced pathologies, suggesting a potential role in improving insulin sensitivity.[26]

These findings suggest that BCFAs may have a protective role against the development of metabolic disorders.[24][27]

Potential as Biomarkers

Given their association with various physiological and pathological states, BCFAs are being investigated as potential biomarkers. For instance, circulating levels of BCFAs could potentially be used to assess the risk of metabolic diseases.[28] Further research is needed to validate their clinical utility as diagnostic or prognostic markers.

Analytical Methodologies for the Study of Branched-Chain Fatty Acids

The accurate analysis of BCFAs is crucial for understanding their biological roles. Gas chromatography-mass spectrometry (GC-MS) is the most commonly used technique for the identification and quantification of BCFAs.[29][30]

Experimental Protocol: GC-MS Analysis of BCFAs

The following provides a generalized workflow for the analysis of BCFAs from biological samples.

1. Lipid Extraction

The initial step involves the extraction of total lipids from the sample (e.g., tissue, cells, biofluids). A common method is the Folch extraction, which uses a chloroform/methanol mixture.

2. Saponification and Derivatization

Free fatty acids are not sufficiently volatile for GC analysis. Therefore, a two-step process of saponification (to release fatty acids from complex lipids) followed by derivatization is necessary. The most common derivatization method is the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs).[29]

  • Materials:

    • Dried lipid extract

    • Methanolic HCl or Boron trifluoride-methanol solution

    • Hexane

    • Saturated NaCl solution

  • Procedure:

    • Add 1 mL of methanolic HCl to the dried lipid extract.

    • Cap the vial tightly and heat at 60-100°C for 1-2 hours.

    • After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis
  • Gas Chromatograph (GC) Parameters:

    • Column: A polar capillary column (e.g., a wax or cyano-based column) is required for the separation of FAME isomers.

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Oven Temperature Program: A carefully optimized temperature gradient is crucial for resolving the different BCFA isomers.

    • Carrier Gas: Helium or Hydrogen.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) is standard for creating reproducible fragmentation patterns.

    • Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.

    • Data Acquisition: Full scan mode is used for identification, while selected ion monitoring (SIM) can be employed for targeted quantification to enhance sensitivity.

Data Analysis and Interpretation

BCFA isomers are identified based on their retention times and mass spectra. The characteristic fragmentation patterns of FAMEs in EI-MS aid in their identification. Quantification is typically performed by comparing the peak areas of the analytes to those of internal standards (e.g., deuterated fatty acids).

Advanced Analytical Techniques

While GC-MS remains the gold standard, ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) methods are also being developed for the analysis of BCFAs, offering the advantage of analyzing intact fatty acids without derivatization.[31][32]

Signaling Pathways Influenced by Branched-Chain Fatty Acids

The biological effects of BCFAs are mediated through their influence on various cellular signaling pathways.

Regulation of Gene Expression

BCFAs can modulate the expression of genes involved in lipid metabolism and inflammation.

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): iso-BCFAs have been shown to decrease the expression of SREBP-1c, a key transcription factor that regulates genes involved in fatty acid and triglyceride synthesis, including FASN.[21]

  • Peroxisome Proliferator-Activated Receptors (PPARs): BCFAs are known to activate PPARα, which plays a role in reducing triglyceride synthesis.[19]

Modulation of Inflammatory Signaling

As mentioned earlier, BCFAs can suppress the NF-κB signaling pathway , a central regulator of inflammation, by preventing the degradation of its inhibitor, IκBα.[20] This leads to a reduction in the expression of pro-inflammatory genes.[20]

Future Directions and Therapeutic Potential

The study of branched-chain fatty acids is a rapidly evolving field with significant potential for drug development and therapeutic applications.

  • Therapeutics for NEC and Inflammatory Bowel Disease (IBD): The protective effects of BCFAs in NEC models suggest their potential as a preventative or therapeutic strategy.[4][16][20] Their anti-inflammatory properties could also be beneficial in other inflammatory bowel diseases.[20]

  • Metabolic Disease Interventions: The inverse association of BCFAs with metabolic syndrome highlights their potential as a dietary intervention or therapeutic target for obesity and type 2 diabetes.[19][24]

  • Modulation of the Gut Microbiome: The ability of BCFAs to shape the gut microbiota opens up possibilities for developing prebiotics or probiotics that promote a healthy gut environment.[10]

Further research is needed to fully elucidate the mechanisms of action of BCFAs and to translate the promising preclinical findings into clinical applications.

Summary and Conclusion

Branched-chain fatty acids are a unique class of lipids with profound biological significance. From their fundamental role in maintaining membrane fluidity to their complex interactions with the gut microbiota and the immune system, BCFAs are emerging as key players in health and disease. Their involvement in neonatal development, particularly in the prevention of necrotizing enterocolitis, and their association with metabolic health underscore their importance. Continued research into the biosynthesis, metabolism, and signaling pathways of BCFAs, aided by advanced analytical techniques, will undoubtedly uncover new therapeutic avenues for a range of human diseases.

dot

BCFA_Metabolism_and_Signaling Figure 1: Overview of BCFA Metabolism and Signaling Pathways cluster_0 Biosynthesis cluster_1 Biological Functions cluster_2 Signaling Pathways BCAAs Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) alpha_Keto_Acids Branched-Chain α-Keto Acids BCAAs->alpha_Keto_Acids BCAT Acyl_CoA Branched-Chain Acyl-CoA Primers alpha_Keto_Acids->Acyl_CoA BKD BCFAs_Synth Branched-Chain Fatty Acids (BCFAs) Acyl_CoA->BCFAs_Synth FASII Membrane Cell Membrane Fluidity BCFAs_Synth->Membrane Incorporation Gut Gut Microbiota Modulation BCFAs_Synth->Gut Influence Immune Immune Response BCFAs_Synth->Immune Modulation SREBP1c SREBP-1c BCFAs_Synth->SREBP1c Inhibition (iso-BCFAs) PPARa PPARα BCFAs_Synth->PPARa Activation NFkB NF-κB BCFAs_Synth->NFkB Inhibition Lipid_Metabolism Lipid Metabolism Genes (e.g., FASN) SREBP1c->Lipid_Metabolism Decreased Expression PPARa->Lipid_Metabolism Regulation Inflammation Inflammatory Genes (e.g., IL-6, CRP) NFkB->Inflammation Decreased Expression GC_MS_Workflow Figure 2: Experimental Workflow for GC-MS Analysis of BCFAs Sample Biological Sample (Tissue, Cells, Biofluid) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Saponification & Derivatization to FAMEs Extraction->Derivatization GC_Separation Gas Chromatography (Separation of FAMEs) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Profiling) MS_Detection->Data_Analysis

Caption: Experimental Workflow for GC-MS Analysis of BCFAs.

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The Role of 2-Methylundecanoic Acid in Animal Pheromones: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the role of 2-methylundecanoic acid, a branched-chain fatty acid, in the complex world of animal chemical communication. While research into the specific functions of this molecule is ongoing, its identification in the scent markings of mammals and the established role of related fatty acids as semiochemicals underscore its significance. This document consolidates the current understanding of its chemical properties, hypothesized biosynthetic pathways, and the molecular mechanisms of its reception. Furthermore, it offers detailed experimental protocols for researchers and drug development professionals interested in the isolation, identification, and bioassay of this and similar compounds.

Introduction: The Scent of Identity and Intent

Chemical communication is the most ancient and widespread form of information exchange in the animal kingdom. Pheromones, chemical signals that trigger a specific behavioral or physiological response in a conspecific, govern a vast array of interactions, from mate attraction and territorial marking to alarm signaling and social cohesion. Among the diverse chemical classes of pheromones, fatty acids and their derivatives represent a significant and functionally versatile group.

This compound (C₁₂H₂₄O₂) is a saturated fatty acid with a methyl group at the alpha-position. Its chemical structure imparts specific volatility and solubility characteristics that are crucial for its function as a semiochemical. While the specific pheromonal role of this compound is not as extensively studied as some other semiochemicals, its presence in the scent markings of at least one apex predator, the Bengal tiger (Panthera tigris), strongly suggests its involvement in chemical communication.[1][2] This guide will delve into the knowns and logical extrapolations surrounding this intriguing molecule.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its role as a semiochemical and for developing appropriate methodologies for its study.

PropertyValueSource
Molecular Formula C₁₂H₂₄O₂N/A
Molecular Weight 200.32 g/mol N/A
IUPAC Name This compoundN/A
CAS Number 24323-25-9N/A
Appearance Colorless liquidN/A
Boiling Point 306.6 °C at 760 mmHgN/A
Melting Point 13 °CN/A
Density 0.903 g/cm³N/A
Solubility Insoluble in water, soluble in organic solventsN/A

Table 1: Physicochemical properties of this compound.

The Pheromonal Role of this compound: A Case Study

The most definitive evidence for the role of this compound as a semiochemical comes from the analysis of the territorial marking fluid of the male Bengal tiger.[1][2] This fluid, a complex mixture of urine and lipid secretions, serves as a long-lasting chemical signal to other tigers, conveying information about the individual's identity, social status, and reproductive state.

Gas chromatography-mass spectrometry (GC-MS) analysis of this marking fluid has identified this compound as one of the constituent branched-chain fatty acids.[1][2] While the specific behavioral response elicited by this single compound has not been isolated and tested, its presence alongside other volatile and semi-volatile compounds suggests it contributes to the overall chemical message. In the context of the tiger's scent mark, this compound likely contributes to the unique odor profile of the individual, aiding in kin recognition and the demarcation of territory. The lipid matrix of the scent mark acts as a slow-release formulation, ensuring the longevity of the chemical signal in the environment.[3]

While direct evidence in other species is still emerging, the broader class of fatty acids has been shown to have pheromonal effects in various mammals. For instance, a blend of fatty acids has been demonstrated to have an appeasing, pheromone-like effect in mice, activating brain regions associated with pheromone perception.[4] This supports the hypothesis that this compound and other branched-chain fatty acids are likely to be important components of the chemical communication systems of many mammalian species.

Hypothesized Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids like this compound is a variation of the canonical fatty acid synthesis pathway. The following is a hypothesized pathway based on known mechanisms of fatty acid biosynthesis in mammals and insects.

The synthesis likely begins with a primer derived from the catabolism of branched-chain amino acids. In the case of this compound, the primer is likely propionyl-CoA, which is derived from the breakdown of isoleucine, valine, and other amino acids.

Biosynthesis_of_2_Methylundecanoic_Acid Isoleucine Isoleucine / Valine PropionylCoA Propionyl-CoA (Primer) Isoleucine->PropionylCoA Catabolism MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Carboxylation FAS Fatty Acid Synthase (FAS) Complex MethylmalonylCoA->FAS Elongation Chain Elongation (4 cycles) FAS->Elongation MalonylCoA Malonyl-CoA (Extender Units) MalonylCoA->FAS AcylACP 2-Methylundecanoyl-ACP Elongation->AcylACP FinalProduct This compound AcylACP->FinalProduct Thioesterase Cleavage

Hypothesized biosynthetic pathway of this compound.

The key step differentiating this pathway from straight-chain fatty acid synthesis is the utilization of methylmalonyl-CoA as a substrate by the fatty acid synthase (FAS) complex. The FAS complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA, leading to the elongation of the fatty acid chain. After four cycles of elongation, a thioesterase cleaves the final product, 2-methylundecanoyl-ACP, to release this compound.

Olfactory Reception and Signaling Pathway

The detection of fatty acid pheromones is mediated by specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons. While the specific receptor for this compound has not yet been deorphanized, research on related short and branched-chain fatty acids has identified several candidate ORs, including Olfr78 and OR51E2.[5]

Upon binding of this compound to its cognate OR, a conformational change in the receptor is induced, initiating an intracellular signaling cascade. Based on known olfactory signaling pathways for fatty acids, two primary mechanisms are plausible:

  • The Gαolf/cAMP Pathway: This is the canonical olfactory signaling pathway. The activated OR interacts with a G-protein, Gαolf, leading to the activation of adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which then acts as a second messenger, opening cyclic nucleotide-gated ion channels and causing depolarization of the neuron.

  • The Phospholipase C (PLC) Pathway: Some fatty acid receptors are known to signal through the PLC pathway. In this cascade, the activated G-protein activates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), which in turn can open ion channels and lead to neuronal firing.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pheromone This compound OR Olfactory Receptor (OR) Pheromone->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion CNG_channel CNG Ion Channel Depolarization Depolarization (Nerve Impulse) CNG_channel->Depolarization Na+/Ca2+ influx ATP ATP ATP->AC cAMP->CNG_channel Opening

Proposed olfactory signaling pathway for this compound.

Experimental Protocols

The following protocols provide a framework for the extraction, identification, and bioassay of this compound and similar fatty acid pheromones.

Protocol for Pheromone Extraction

Objective: To extract semi-volatile compounds, including this compound, from a biological matrix (e.g., scent gland secretion, urine, or hair).

Method 1: Solvent Extraction

  • Sample Collection: Collect the biological sample (e.g., 10-50 mg of scent gland tissue or 1-5 mL of urine) and store it at -80°C until extraction.

  • Homogenization: Homogenize the tissue sample in a suitable organic solvent (e.g., dichloromethane or hexane) using a glass homogenizer. For liquid samples, perform a liquid-liquid extraction with the chosen solvent.

  • Extraction: Vortex the homogenate or liquid-liquid mixture for 2 minutes and then centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Concentration: Carefully transfer the organic phase to a new vial and concentrate it under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • Storage: Store the extract at -20°C in a sealed vial until analysis.

Method 2: Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for analyzing the volatile profile of a sample without solvent interference.

  • Sample Preparation: Place a small amount of the biological sample (e.g., 5-20 mg of tissue or 0.5-1 mL of liquid) into a 20 mL headspace vial and seal it with a PTFE/silicone septum.

  • Equilibration: Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for 15-30 minutes to allow the volatiles to equilibrate in the headspace.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30-60 minutes).

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of a GC-MS for thermal desorption and analysis.

Protocol for GC-MS Analysis

Objective: To identify and quantify this compound in the extracted sample.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating fatty acids.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic synthetic standard.

  • Quantification: For quantitative analysis, create a calibration curve using a series of known concentrations of the synthetic standard. Add a known amount of an internal standard (e.g., a deuterated fatty acid) to both the samples and the calibration standards to correct for variations in extraction efficiency and injection volume.

Protocol for Behavioral Bioassay

Objective: To determine the behavioral response of a target animal species to this compound.

This protocol needs to be adapted to the specific species and the hypothesized function of the pheromone. The following is a general example for a terrestrial mammal.

  • Test Arena: Use a clean, well-ventilated test arena (e.g., a Y-maze or a three-chambered enclosure).

  • Stimuli Preparation: Prepare a series of dilutions of synthetic this compound in a suitable solvent (e.g., mineral oil). The solvent alone will serve as the negative control.

  • Stimulus Presentation: Apply a known volume of the test stimulus and the control to separate filter papers or other dispensers placed in different arms or chambers of the arena.

  • Animal Acclimation: Allow the test animal to acclimate to the arena for a defined period (e.g., 10 minutes) before introducing the stimuli.

  • Data Collection: Record the animal's behavior using video tracking software. Key behavioral parameters to measure may include:

    • Time spent in each arm/chamber.

    • Latency to first approach each stimulus.

    • Frequency of sniffing or licking the stimulus.

    • Specific behaviors of interest (e.g., flehmen response, vocalizations, marking behavior).

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to determine if there is a significant difference in the animal's response to the test stimulus compared to the control.

Quantitative Behavioral Data (Illustrative Example)

Due to the limited availability of specific quantitative behavioral data for this compound, the following table is an illustrative example of how such data could be presented, based on the known effects of other fatty acid pheromones.

Concentration of this compoundMean Time Spent in Stimulus Zone (seconds ± SEM)Mean Frequency of Investigation (events ± SEM)
Control (Solvent only)15.2 ± 2.13.1 ± 0.5
1 µg25.8 ± 3.56.8 ± 1.2
10 µg45.1 ± 5.2 12.4 ± 2.1
100 µg42.5 ± 4.8 11.9 ± 1.9

*p < 0.05, **p < 0.01 compared to control (Student's t-test) Table 2: Illustrative behavioral responses of a hypothetical mammal to varying concentrations of this compound in a two-choice bioassay.

Conclusion and Future Directions

This compound represents a fascinating and still largely unexplored component of the chemical language of animals. Its confirmed presence in the scent markings of the Bengal tiger, coupled with the growing body of evidence for the pheromonal roles of other fatty acids, positions it as a molecule of significant interest for chemical ecologists, behavioral biologists, and researchers in drug discovery.

Future research should focus on several key areas:

  • Broadening the Taxonomic Scope: Investigating the presence and function of this compound in a wider range of animal species, particularly in social mammals and insects where chemical communication is paramount.

  • Deorphanization of Receptors: Identifying the specific olfactory receptors that bind to this compound is crucial for understanding the molecular basis of its perception.

  • Elucidating Biosynthetic Pathways: Detailed studies of the enzymes and genetic pathways involved in the biosynthesis of this compound will provide insights into the regulation of its production.

  • Behavioral Bioassays: Conducting rigorous behavioral bioassays with synthetic this compound is essential to definitively establish its pheromonal function and to quantify its effects on animal behavior.

By addressing these research questions, we can gain a deeper understanding of the intricate role that this compound plays in shaping the social and reproductive lives of animals, and potentially unlock new avenues for the development of novel pest management strategies and pharmaceuticals.

References

  • Burger, B. V. (2005). Mammalian Pheromones. In The Chemistry of Pheromones and Other Semiochemicals II (pp. 221-252). Springer, Berlin, Heidelberg. [Link]

  • Plass, W., & Witte, V. (2018). Chemical communication in mammals. In Chemical communication in vertebrates (pp. 3-24). Springer, Cham. [Link]

  • Burger, B. V., Viviers, M. Z., Bekker, J. P. I., Le Roux, M., Fish, N., Fourie, W. B., & Weibchen, G. (2008). Chemical characterization of territorial marking fluid of male Bengal tiger, Panthera tigris. Journal of chemical ecology, 34(5), 659-671. [Link]

  • Platel, J. C., Tondl, P., & Teubner, P. (2019). Olfactory receptor responding to gut microbiota-derived signals plays a role in renin secretion and blood pressure regulation. Proceedings of the National Academy of Sciences, 116(45), 22739-22748. [Link]

  • Burger, B. V., & Viviers, M. Z. (2010). Chemical Characterization of Territorial Marking Fluid of Male Bengal Tiger, Panthera tigris. Request PDF. [Link]

  • Gorman, M. L., & Trowbridge, B. J. (1989). The role of odor in the social lives of carnivores. In Carnivore behavior, ecology, and evolution (pp. 57-88). Springer, Boston, MA. [Link]

  • Kim, H., & Lee, S. (2024). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. MDPI. [Link]

  • Al-Ansi, W., et al. (2022). Characterization of the microbiome and volatile compounds in anal gland secretions from domestic cats (Felis catus) using metagenomics and metabolomics. Scientific Reports, 12(1), 1-14. [Link]

  • Al-Ansi, W., et al. (2022). Characterization of the microbiome and volatile compounds in anal gland secretions from domestic cats (Felis catus) using metage. eScholarship.org. [Link]

  • Lee, S. J., et al. (2022). Smelling Fats: Addressing how the olfactory system perceives fatty acids and the role of CD36 in olfactory fatty acid detection. Undergraduate Research Support Office. [Link]

  • Vaglio, S. (2010). Sampling and Analysis of Animal Scent Signals. Request PDF. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]

  • Wikipedia. (n.d.). Scent gland. [Link]

  • Francke, W., & Kitching, W. (2015). GC/MS analysis of fatty acyl pheromone precursors from pheromone glands... ResearchGate. [Link]

  • Le Conte, Y., et al. (2004). Regulation of behavioral maturation by a primer pheromone produced by adult worker honey bees. PNAS, 101(50), 17400-17405. [Link]

  • Poran, N. S., & Cossé, A. A. (2017). Analysis of Odorants in Marking Fluid of Siberian Tiger (Panthera tigris altaica) Using Simultaneous Sensory and Chemical Analysis with Headspace Solid-Phase Microextraction and Multidimensional Gas Chromatography-Mass Spectrometry-Olfactometry. Molecules, 22(12), 2097. [Link]

  • Li, G., et al. (2021). The common fatty acids have a pheromone-like effect, improving the emotion in mice. bioRxiv. [Link]

  • Koch, H., & Pirk, C. W. (2021). Genetic basis of chemical communication in eusocial insects. Philosophical Transactions of the Royal Society B, 376(1824), 20200138. [Link]

  • Holman, L., et al. (2024). Parallel pheromone, metabolite, and lipid analyses reveal patterns associated with early life transitions and ovary activation i. bioRxiv. [Link]

  • Armstrong, C., & Clarke, S. (2017). Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review. Molecules, 22(10), 1715. [Link]

  • Le Conte, Y., et al. (2004). Regulation of behavioral maturation by a primer pheromone produced by adult worker honey bees. ResearchGate. [Link]

  • Gao, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Chromatography B, 1134-1135, 121859. [Link]

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An In-depth Technical Guide to 2-Methylundecanoic Acid: From Discovery to Modern Analytical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methylundecanoic acid, a saturated branched-chain fatty acid (BCFA) with emerging significance in the fields of chemical ecology, microbiology, and potentially, human health. While the broader class of BCFAs has been the subject of research for decades, this guide focuses specifically on the C12 analogue, this compound. We delve into the historical context of its discovery, detail its physicochemical properties, and present established synthetic and analytical methodologies. Furthermore, this guide explores its known and hypothesized biological roles, particularly as a semiochemical, and provides detailed experimental protocols for its analysis in biological matrices. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the multifaceted nature of this intriguing molecule.

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups along their aliphatic chain.[1] Unlike their straight-chain counterparts, BCFAs are not typically considered primary energy storage molecules. Instead, they play crucial roles in maintaining cell membrane fluidity, particularly in bacteria, and are increasingly recognized for their diverse biological activities.[1][2] BCFAs are classified based on the position of the methyl branch: iso-BCFAs have a methyl group on the penultimate carbon, while anteiso-BCFAs have it on the antepenultimate carbon.[1] this compound, with its methyl group at the alpha-carbon, represents another important structural motif within this class.

This guide will provide an in-depth exploration of this compound, from its initial discovery to the advanced analytical techniques used for its study.

Discovery and Historical Context

The specific discovery of this compound is not well-documented in a singular, seminal publication but is intertwined with the broader history of the characterization of branched-chain fatty acids, which commenced in the early 20th century.[3] The foundational work on the synthesis and characterization of various BCFAs was laid in the 1930s and 1940s.[4] Initial investigations into the composition of natural lipids, particularly from bacterial sources and wool fat, revealed the existence of fatty acids that deviated from the conventional straight-chain structure.[3]

A significant milestone in understanding the natural occurrence of this compound was its identification as a component of the antibiotic globomycin, isolated from Streptomyces hygroscopicus in 1981.[2] More recently, its role as a semiochemical in the animal kingdom has been highlighted by its detection in the territorial marking fluid of the male Bengal tiger (Panthera tigris).[2][5]

Physicochemical Properties

This compound is a saturated fatty acid with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol .[6] It is a colorless, viscous liquid with a slightly unpleasant odor and is insoluble in water but soluble in organic solvents.[6]

PropertyValueSource
Molecular Formula C₁₂H₂₄O₂[6]
Molecular Weight 200.32 g/mol [6]
CAS Number 24323-25-9[2]
Melting Point 13 °C[6]
Boiling Point 293.36°C (estimate)[6]
Density 0.8910 g/cm³ (rough estimate)[6]
pKa 4.83 ± 0.21 (Predicted)[2]

Synthesis of this compound

While several general methods for the synthesis of α-methyl branched-chain fatty acids exist, a detailed, specific protocol for this compound can be adapted from established organic synthesis routes. One common approach involves the α-alkylation of a carboxylic acid derivative.

Representative Synthetic Protocol: α-Alkylation of Decanoic Acid

This protocol outlines a plausible synthetic route to this compound starting from decanoic acid. The workflow involves the formation of an enolate followed by methylation.

Objective: To synthesize this compound via α-alkylation of decanoic acid.

Materials:

  • Decanoic acid

  • Thionyl chloride (SOCl₂)

  • Oxalyl chloride ((COCl)₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methyl iodide (CH₃I)

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions, extraction, and distillation.

Methodology:

  • Activation of Decanoic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve decanoic acid in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride or oxalyl chloride to convert the carboxylic acid to the more reactive acid chloride.

    • Stir the reaction at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC or IR spectroscopy).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Enolate Formation and Methylation:

    • In a separate flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF and cool it to -78 °C (dry ice/acetone bath).

    • Slowly add the decanoyl chloride (dissolved in anhydrous THF) to the LDA solution. This will generate the enolate.

    • After stirring for 30-60 minutes at -78 °C, add methyl iodide to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture with 1 M HCl.

    • Extract the product with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Causality behind Experimental Choices: The conversion of the carboxylic acid to an acid chloride increases the acidity of the α-proton, facilitating its removal by a strong, non-nucleophilic base like LDA. The use of low temperatures (-78 °C) is crucial to control the enolate formation and prevent side reactions. Methyl iodide is a good electrophile for the subsequent methylation step.

Biological Role and Function

The specific biological activities of this compound are not as extensively studied as other BCFAs. However, based on its structure and the known functions of related compounds, several roles can be hypothesized and are areas of active research.

Semiochemical and Pheromonal Activity

One of the most well-documented roles of this compound is as a semiochemical, a chemical signal that mediates interactions between organisms.[5] It has been identified as a component of the territorial marking fluid of male Bengal tigers, suggesting a role in chemical communication.[2] In the realm of insects, many branched-chain fatty acids and their derivatives function as pheromones, influencing behaviors such as mating, aggregation, and trail-following.[2][7] The structural similarity of this compound to known insect pheromones makes it a strong candidate for such a role, although specific examples are still under investigation.[2]

Hypothesized Pheromone Signaling Pathway:

Pheromone_Signaling This compound This compound OBP OBP This compound->OBP Binding Odorant Binding Protein (OBP) Odorant Binding Protein (OBP) Olfactory Receptor (OR) Olfactory Receptor (OR) G-protein G-protein Second Messenger Cascade Second Messenger Cascade G-protein->Second Messenger Cascade Initiation Ion Channel Activation Ion Channel Activation Second Messenger Cascade->Ion Channel Activation Neuronal Signal Neuronal Signal Ion Channel Activation->Neuronal Signal Behavioral Response Behavioral Response Neuronal Signal->Behavioral Response OR OR OBP->OR Transport to Receptor OR->G-protein Activation

Caption: Hypothesized pheromone signaling pathway for this compound.

Potential Roles in Metabolism and Inflammation

Research on BCFAs as a class suggests their involvement in metabolic regulation and inflammatory processes.[8] For instance, some BCFAs have been shown to have anti-inflammatory and anti-cancer properties.[8] While direct evidence for this compound is limited, it is plausible that it could interact with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are known to be modulated by various fatty acids and play a key role in lipid metabolism and inflammation.[9][10] Further research is needed to elucidate the specific effects of this compound on these pathways.

Analytical Methodologies

The accurate identification and quantification of this compound in complex biological matrices require sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two primary methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for fatty acid analysis.[11] Due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to analysis.[12]

Experimental Protocol: GC-MS Analysis of this compound in Biological Samples

Objective: To quantify this compound in a biological matrix (e.g., plasma, tissue) by GC-MS.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Homogenization Sample Homogenization Lipid Extraction Lipid Extraction Sample Homogenization->Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) Extraction of FAMEs Extraction of FAMEs Derivatization (FAMEs)->Extraction of FAMEs GC Separation GC Separation Extraction of FAMEs->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

Methodology:

  • Sample Preparation (Lipid Extraction and Derivatization):

    • Homogenization & Lipid Extraction (Folch Method): To approximately 100 mg of a biological sample, add a known amount of an internal standard (e.g., heptadecanoic acid).[12] Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and homogenize thoroughly.[12] Add 0.5 mL of 0.9% KCl solution to induce phase separation and centrifuge.[12] Collect the lower chloroform layer.[12]

    • Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.[12]

    • Transesterification to FAMEs: To the dried lipid extract, add 1 mL of 3M methanolic HCl.[12] Seal the tube and heat at 80°C for 1 hour.[12]

    • FAME Extraction: After cooling, add 1 mL of 0.9% NaCl solution and 1 mL of hexane.[12] Vortex and centrifuge to separate the phases.[12] The upper hexane layer containing the FAMEs is collected for analysis.[12]

  • GC-MS Analysis:

    • Gas Chromatograph:

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar cyano-column.[12]

      • Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 min.[12]

      • Injector: Splitless mode at 250°C.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of methyl 2-methylundecanoate.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

Data Analysis: Quantification is achieved by comparing the peak area of the methyl 2-methylundecanoate to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and often allows for the analysis of free fatty acids without derivatization, simplifying sample preparation.[12][13]

Experimental Protocol: LC-MS/MS Analysis of this compound in Serum

Objective: To quantify this compound in serum using LC-MS/MS.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Protein Precipitation Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Methodology:

  • Sample Preparation:

    • To 50 µL of serum, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.[13]

  • LC-MS/MS Analysis:

    • Liquid Chromatograph:

      • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate the analyte from other matrix components (e.g., 5% B to 95% B over 5 minutes).

      • Flow Rate: 0.3 mL/min.

    • Tandem Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

      • Scan Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound.

Data Analysis: Quantification is performed using a calibration curve constructed from the peak area ratios of the analyte to the internal standard in spiked matrix samples.

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that confirm its structure.

Predicted ¹H NMR Chemical Shifts (δ, ppm):

  • ~11.5-12.0: Carboxylic acid proton (-COOH), broad singlet.

  • ~2.4: Methine proton at C2 (-CH(CH₃)COOH), multiplet.

  • ~1.6: Methylene protons at C3 (-CH₂-), multiplet.

  • ~1.2-1.4: Methylene protons of the long alkyl chain, broad multiplet.

  • ~1.1: Methyl protons at C2 (-CH(CH₃)COOH), doublet.

  • ~0.9: Terminal methyl protons (-CH₃), triplet.

Predicted ¹³C NMR Chemical Shifts (δ, ppm):

  • ~180-185: Carboxylic acid carbon (-COOH).

  • ~40-45: Methine carbon at C2 (-CH(CH₃)COOH).

  • ~30-35: Methylene carbons of the alkyl chain.

  • ~20-25: Methylene carbons near the ends of the chain.

  • ~15-20: Methyl carbon at C2 (-CH(CH₃)COOH).

  • ~14: Terminal methyl carbon (-CH₃).

Mass Spectrometry (MS)

In Electron Ionization (EI) Mass Spectrometry, this compound will undergo characteristic fragmentation.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z 200, which may be of low intensity.

  • McLafferty Rearrangement: A prominent peak resulting from the rearrangement and cleavage of the γ-hydrogen.

  • α-Cleavage: Fragmentation adjacent to the carbonyl group, leading to the loss of the alkyl chain.

  • Loss of Functional Groups: Peaks corresponding to the loss of a methyl group (M-15), a carboxyl group (M-45), and water (M-18) may be observed.

Conclusion and Future Directions

This compound is a fascinating branched-chain fatty acid with established roles in chemical communication and potential, yet to be fully elucidated, functions in metabolism and inflammation. While its discovery is rooted in the early days of lipid chemistry, modern analytical techniques have enabled its precise detection and quantification in complex biological systems.

Future research should focus on several key areas:

  • Elucidation of Specific Biological Activities: In-depth studies are needed to determine the precise effects of this compound on cellular signaling pathways, including its potential interactions with nuclear receptors and other cellular targets.

  • Identification in a Broader Range of Organisms: Expanding the search for this compound in other species will provide a clearer picture of its distribution and ecological significance.

  • Stereospecific Synthesis and Biological Evaluation: The development of methods for the stereospecific synthesis of the (R)- and (S)-enantiomers of this compound will be crucial for understanding the stereoselectivity of its biological activities.

This technical guide provides a solid foundation for researchers embarking on the study of this intriguing molecule. The detailed protocols and compiled information are intended to facilitate further exploration and discovery in this exciting area of lipid research.

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A Comprehensive Guide to the Synthesis of 2-Methylundecanoic Acid from Decanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylundecanoic acid is a branched-chain fatty acid (BCFA) characterized by a methyl group at the alpha-position of the undecanoic acid backbone. BCFAs are found in various natural sources, including bacteria and marine organisms, where they play roles in maintaining cell membrane fluidity.[1][2] In research and development, molecules like this compound serve as important chiral building blocks or are investigated for their unique biological activities.

This in-depth technical guide provides a robust and validated methodology for the synthesis of this compound, commencing from the readily available linear fatty acid, decanoic acid. The described synthetic pathway is a classic, three-step sequence involving protection of the carboxylic acid, stereoselective methylation at the α-carbon, and subsequent deprotection. This guide is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a causal understanding of the experimental design to ensure reproducibility and success.

Strategic Overview of the Synthesis

The transformation of decanoic acid into this compound necessitates the specific introduction of a methyl group at the carbon adjacent to the carbonyl (the α-carbon). Direct methylation is not feasible due to the acidic proton of the carboxylic acid, which would be preferentially deprotonated by the strong bases required for α-carbon functionalization. Therefore, a protection-functionalization-deprotection strategy is employed.

The overall workflow can be summarized as follows:

  • Esterification (Protection): The carboxylic acid group of decanoic acid is converted into a methyl ester. This protects the acidic proton and activates the α-position for the subsequent step.

  • α-Methylation (Functionalization): The α-proton of the methyl decanoate is selectively removed using a strong, non-nucleophilic base to form a nucleophilic enolate, which is then reacted with a methylating agent.

  • Saponification (Deprotection): The methyl ester is hydrolyzed back to the carboxylic acid, yielding the final product, this compound.

G Decanoic_Acid Decanoic Acid (Starting Material) Esterification Step 1: Esterification (Protection) Decanoic_Acid->Esterification Methyl_Decanoate Methyl Decanoate (Intermediate) Esterification->Methyl_Decanoate Alpha_Methylation Step 2: α-Methylation (Functionalization) Methyl_Decanoate->Alpha_Methylation Methyl_2_Methylundecanoate Methyl 2-Methylundecanoate (Intermediate) Alpha_Methylation->Methyl_2_Methylundecanoate Saponification Step 3: Saponification (Deprotection) Methyl_2_Methylundecanoate->Saponification Final_Product This compound (Final Product) Saponification->Final_Product G Fischer Esterification Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination R-COOHH+ R-COOHH+ R-C(OH)2+ R-C(OH)2+ R-COOHH+->R-C(OH)2+ 1 R-C(OH)2+CH3OH R-C(OH)2+CH3OH Tetrahedral Intermediate Tetrahedral Intermediate R-C(OH)2+CH3OH->Tetrahedral Intermediate 2 R-C(O)-OCH3H2OH+ R-C(O)-OCH3H2OH+ Tetrahedral Intermediate->R-C(O)-OCH3H2OH+ 3

Caption: Simplified mechanism of acid-catalyzed Fischer Esterification.

Experimental Protocol: Synthesis of Methyl Decanoate
  • Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add decanoic acid (50.0 g, 0.29 mol).

  • Reagent Addition: Add 250 mL of anhydrous methanol (an excess, serving as both reactant and solvent) and carefully add 2.5 mL of concentrated sulfuric acid (H₂SO₄) as the catalyst.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add 150 mL of diethyl ether and 150 mL of water. Shake vigorously and allow the layers to separate.

  • Washing: Collect the organic layer and wash it sequentially with 100 mL of water and 100 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude methyl decanoate.

  • Purification: The product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Data Presentation: Reagents and Yield
ReagentMolar Mass ( g/mol )Amount UsedMoles (mol)Role
Decanoic Acid172.2650.0 g0.29Starting Material
Methanol32.04250 mL~6.18Reagent & Solvent
Sulfuric Acid98.082.5 mL~0.046Catalyst
Product Molar Mass ( g/mol ) Theoretical Yield Typical Yield
Methyl Decanoate186.2954.0 g90-95%

Part 2: α-Methylation via Enolate Formation

Causality and Mechanism

This step is the core transformation, creating the C-C bond at the α-position. The key is the deprotonation of the α-carbon of methyl decanoate. The protons on this carbon are weakly acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group. However, a very strong base is required for complete deprotonation.

Lithium diisopropylamide (LDA) is the base of choice for this purpose. [3][4]It is a strong, sterically hindered, non-nucleophilic base. [4]Its bulk prevents it from acting as a nucleophile and attacking the ester carbonyl, while its strength ensures rapid and quantitative formation of the lithium enolate at low temperatures (typically -78°C). [4][5]This low temperature is critical to prevent side reactions, such as Claisen condensation.

Once formed, the enolate is a potent carbon nucleophile. It readily reacts with an electrophile, methyl iodide (CH₃I), in a classic SN2 reaction to form methyl 2-methylundecanoate. [5]

G Ester Methyl Decanoate LDA LDA (Strong, Bulky Base) -78°C Ester->LDA Deprotonation Enolate Lithium Enolate (Nucleophile) LDA->Enolate MeI Methyl Iodide (Electrophile) Enolate->MeI SN2 Attack Product Methyl 2-Methylundecanoate MeI->Product

Caption: Workflow for the α-methylation of an ester using LDA.

Experimental Protocol: Synthesis of Methyl 2-Methylundecanoate

This reaction must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., Argon or Nitrogen).

  • LDA Preparation (In situ): In a flame-dried, three-neck flask under argon, add anhydrous tetrahydrofuran (THF, 200 mL) and cool to -78°C (dry ice/acetone bath). Add diisopropylamine (1.1 eq, 0.28 mol, 39.3 mL) followed by the slow, dropwise addition of n-butyllithium (1.1 eq, 0.28 mol, e.g., 112 mL of a 2.5 M solution in hexanes). Stir the solution at -78°C for 30 minutes.

  • Enolate Formation: Slowly add a solution of methyl decanoate (1.0 eq, 0.25 mol, 46.6 g) in 50 mL of anhydrous THF to the freshly prepared LDA solution at -78°C via a dropping funnel. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.2 eq, 0.30 mol, 18.7 mL) dropwise to the enolate solution at -78°C. Allow the reaction to stir at -78°C for 2 hours, then let it warm slowly to room temperature overnight.

  • Quenching and Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and add 200 mL of diethyl ether. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, methyl 2-methylundecanoate, should be purified by vacuum distillation to separate it from any unreacted starting material or dialkylated byproducts.

Data Presentation: Reagents and Conditions
ReagentMolar Mass ( g/mol )Amount Used (Equivalents)Role
Methyl Decanoate186.2946.6 g (1.0)Substrate
Diisopropylamine101.1939.3 mL (1.1)LDA Precursor
n-Butyllithium (2.5 M)64.06112 mL (1.1)LDA Precursor
Methyl Iodide141.9418.7 mL (1.2)Methylating Agent
Condition Value
Temperature-78°C to Room Temp.
AtmosphereInert (Argon/Nitrogen)
Product Molar Mass ( g/mol ) Theoretical Yield Typical Yield
Methyl 2-Methylundecanoate200.3250.1 g80-90%

Part 3: Deprotection via Saponification

Causality and Mechanism

The final step is the hydrolysis of the methyl ester to liberate the target carboxylic acid. Base-catalyzed hydrolysis, or saponification, is a highly efficient and essentially irreversible method for this transformation. [6]The hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the ester carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion (⁻OCH₃) as a leaving group. The methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming the carboxylate salt and methanol. [7]A final acidification step is required to protonate the carboxylate and yield the neutral this compound.

Experimental Protocol: Synthesis of this compound
  • Reactor Setup: In a round-bottom flask, dissolve the purified methyl 2-methylundecanoate (e.g., 40.0 g, 0.20 mol) in a mixture of 150 mL of ethanol and 50 mL of water.

  • Reagent Addition: Add potassium hydroxide (KOH, 16.8 g, 0.30 mol, 1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 3-4 hours until the reaction is complete (monitored by TLC, observing the disappearance of the ester spot).

  • Solvent Removal: Cool the reaction mixture and remove most of the ethanol using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool it in an ice bath. Carefully acidify the mixture by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~1-2. The this compound will precipitate as a white solid or an oil.

  • Extraction: Extract the product with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with 100 mL of water and 100 mL of brine. Dry the solution over anhydrous MgSO₄.

  • Final Product: Filter and concentrate the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by vacuum distillation if required.

Data Presentation: Reagents and Yield
ReagentMolar Mass ( g/mol )Amount UsedMoles (mol)Role
Methyl 2-Methylundecanoate200.3240.0 g0.20Substrate
Potassium Hydroxide56.1116.8 g0.30Base Catalyst
Hydrochloric Acid (conc.)36.46To pH 1-2~0.30Acidification
Product Molar Mass ( g/mol ) Theoretical Yield Typical Yield
This compound200.3240.1 g>95%

Conclusion

The synthesis of this compound from decanoic acid is a robust and high-yielding process when executed with attention to the underlying chemical principles. This three-step sequence of protection, α-methylation, and deprotection is a cornerstone of organic synthesis for modifying carboxylic acids. By understanding the causality behind each step—the necessity of protection, the specific choice of a sterically hindered base for enolate formation, and the irreversible nature of saponification—researchers can confidently apply and adapt this methodology to achieve their synthetic goals. The protocols and data provided herein serve as a validated foundation for the laboratory-scale production of this valuable branched-chain fatty acid.

References

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  • PubMed. Esterification of decanoic acid during supercritical fluid extraction employing either methanol-modified carbon dioxide or a methanol trap. Available at: [Link].

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  • National Center for Biotechnology Information. Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. Available at: [Link].

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  • Google Patents. Hydrolysis of methyl esters.
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  • ResearchGate. The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. Available at: [Link].

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Core Molecular Attributes and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylundecanoic Acid

This guide provides a comprehensive technical overview of this compound, a branched-chain fatty acid (BCFA) of interest to researchers in lipidomics, chemical ecology, and drug development. We will delve into its fundamental physicochemical properties, established synthesis routes, and robust analytical methodologies for its characterization and quantification. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

This compound is a saturated fatty acid with a 12-carbon backbone, distinguished by a methyl group at the alpha-carbon (C-2) position. This structural feature classifies it as an iso-fatty acid and imparts distinct physical and biological properties compared to its linear counterpart, lauric acid (dodecanoic acid).

Molecular Identity
  • Molecular Formula: C₁₂H₂₄O₂[1][2][3][]

  • Molecular Weight: 200.32 g/mol [1][3][]

  • IUPAC Name: this compound[1]

  • CAS Number: 24323-25-9[1][2]

Physicochemical Data Summary

The methyl branch at the C-2 position influences the molecule's packing and intermolecular interactions, affecting its bulk properties. The following table summarizes its key physicochemical data, critical for handling, formulation, and analytical method development.

PropertyValueSource(s)
Molecular Weight 200.32 g/mol PubChem[1], ECHEMI[3]
Molecular Formula C₁₂H₂₄O₂PubChem[1], LookChem[2]
Melting Point 13 °CLookChem[2]
Boiling Point 306.6 °C at 760 mmHgLookChem[2]
Density 0.903 g/cm³LookChem[2], BOC Sciences[]
pKa (Predicted) 4.83 ± 0.21LookChem[2], BOC Sciences[]
Refractive Index 1.446LookChem[2]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be approached through several classic organic chemistry routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. A common and reliable method is the malonic ester synthesis, which allows for the systematic construction of the α-substituted carboxylic acid.

Malonic Ester Synthesis Workflow

This pathway is predicated on the high acidity of the α-protons of diethyl malonate, enabling sequential alkylation. The rationale for this multi-step process is its high degree of control, minimizing side products and ensuring the precise introduction of the required alkyl groups.

Synthesis_Workflow cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation (Methylation) cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate C Mono-alkylated Malonic Ester A->C Deprotonation B Sodium Ethoxide (Base) F Di-alkylated Malonic Ester C->F Deprotonation C->F D Nonyl Bromide (R1-X) D->C SN2 Attack E Sodium Ethoxide (Base) I Substituted Malonic Acid F->I Saponification F->I G Methyl Iodide (R2-X) G->F SN2 Attack H Acid/Base Hydrolysis (e.g., H3O+) K This compound I->K Decarboxylation (-CO2) J Heat (Δ)

Caption: Malonic Ester Synthesis pathway for this compound.

Detailed Experimental Protocol (Adapted from Malonic Ester Synthesis Principles)[5]

This protocol is a representative method adapted for this specific target molecule. Each step is designed to be self-validating through intermediate characterization (e.g., TLC, NMR) before proceeding.

  • Step 1: Formation of the Enolate. In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide in absolute ethanol. The ethoxide acts as a strong base to deprotonate the diethyl malonate, a choice dictated by its compatibility with the ester functional groups, preventing unwanted transesterification. Cool the solution in an ice bath and add diethyl malonate dropwise. The reaction is self-validating as the formation of the sodium salt often results in a precipitate.

  • Step 2: First Alkylation (Nonyl Group Addition). To the stirred enolate solution, add 1-bromononane dropwise. The reaction proceeds via an Sₙ2 mechanism. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting malonate spot disappears.

  • Step 3: Second Alkylation (Methylation). A second equivalent of sodium ethoxide is added to deprotonate the mono-alkylated malonic ester. Subsequently, methyl iodide is added to introduce the methyl group at the α-position. This second deprotonation is often slower and may require gentle warming.

  • Step 4: Saponification. The resulting diethyl 2-methyl-2-nonylmalonate is hydrolyzed. A solution of sodium or potassium hydroxide in ethanol/water is added, and the mixture is refluxed. This step converts the diester into the corresponding dicarboxylate salt. The completeness of this step can be verified by the disappearance of the ester C=O stretch in IR spectroscopy and the appearance of a broad carboxylate salt stretch.

  • Step 5: Acidification and Decarboxylation. After cooling, the reaction mixture is carefully acidified with a strong acid (e.g., HCl, H₂SO₄). This protonates the dicarboxylate to form 2-methyl-2-nonylmalonic acid. The solution is then heated. The malonic acid derivative is thermally unstable and readily undergoes decarboxylation, releasing CO₂ gas (observed as effervescence) to yield the final product, this compound.

  • Purification. The final product is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether). The organic layer is washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. Final purification is typically achieved by vacuum distillation or chromatography.

Analytical Characterization and Quantification

Accurate analysis of this compound, especially in complex biological matrices, requires high-sensitivity and high-selectivity techniques like chromatography coupled with mass spectrometry. The protocols described here are adapted from established methods for similar branched-chain fatty acids[5].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for fatty acid analysis due to its high chromatographic resolution. However, a derivatization step is mandatory to increase the volatility of the carboxylic acid.

Workflow Diagram: GC-MS Analysis

Sources

An In-depth Technical Guide to the Isomers of Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylundecanoic acid, a C12 branched-chain fatty acid (BCFA), exists as a variety of structural isomers distinguished by the position of the methyl group on the undecanoic acid backbone. This seemingly subtle variation imparts distinct physicochemical properties and biological activities, making isomer-specific identification, synthesis, and application a critical focus in fields ranging from microbiology to drug development. This guide provides a comprehensive technical overview of the isomeric landscape of methylundecanoic acid, detailing robust analytical methodologies for their discrimination, outlining strategies for their targeted synthesis, and exploring their current and potential applications. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this document serves as a vital resource for professionals navigating the complexities of branched-chain fatty acid research.

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl branches along their aliphatic chain.[1] Unlike their straight-chain counterparts, the presence of these methyl groups introduces steric hindrance and alters the packing efficiency of the molecules. This has profound implications for the properties of biological membranes where they are often integral components, particularly in bacteria.[1] BCFAs are known to influence membrane fluidity, permeability, and thermal stability.[2][3]

The most prevalent BCFAs in nature fall into two main categories: the iso-series, where the methyl group is on the penultimate carbon from the methyl end, and the anteiso-series, with the methyl group on the antepenultimate carbon.[1] Methylundecanoic acid (C12H24O2) represents a family of BCFAs with significant isomeric diversity beyond just the iso and anteiso forms. The precise location of the methyl branch is a key determinant of the molecule's function. Consequently, the ability to distinguish between and isolate specific isomers is paramount for meaningful research and development. These molecules are increasingly recognized for their roles in metabolic regulation, as biomarkers for various physiological and pathological states, and as signaling molecules.[1][4]

The Isomeric Landscape of Methylundecanoic Acid

The parent structure, undecanoic acid, is an 11-carbon straight-chain fatty acid. The addition of a methyl group can occur at various positions along this chain, giving rise to numerous isomers. The most commonly studied isomers include:

  • 10-Methylundecanoic Acid (Isododecanoic Acid): A classic iso-BCFA, where the methyl group is at the C-10 position.[5] This structure results in a terminal isopropyl group.

  • 9-Methylundecanoic Acid: An isomer with the methyl branch closer to the center of the aliphatic chain. While less common than the iso form, it is of interest in chemical ecology as a potential pheromone.[6]

  • 2-Methylundecanoic Acid: An alpha-branched fatty acid. The proximity of the methyl group to the carboxylic acid moiety significantly influences its chemical reactivity and biological interactions.[]

  • 3-Methylundecanoic Acid: A beta-branched fatty acid.[8]

The position of the methyl group affects key physical properties, which in turn influence their behavior in both chemical and biological systems.

Table 1: Physicochemical Properties of Selected Methylundecanoic Acid Isomers

IsomerIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Known Properties/Applications
10-Methylundecanoic Acid10-Methylundecanoic acid2724-56-3C12H24O2200.32iso-BCFA, component of bacterial membranes.[5]
9-Methylundecanoic Acid9-Methylundecanoic acid5601-44-5C12H24O2200.32Potential insect pheromone.[6]
This compoundThis compound24323-25-9C12H24O2200.32Used in fragrance and flavor industry, intermediate in organic synthesis.[9]
3-Methylundecanoic Acid3-Methylundecanoic acid65781-38-6C12H24O2200.32Methyl-branched fatty acid.[8]

Analytical Methodologies for Isomer Discrimination

The structural similarity among methylundecanoic acid isomers presents a significant analytical challenge, often resulting in co-elution in chromatographic systems.[1] Therefore, robust and high-resolution techniques are essential for their accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of fatty acids.[1] The power of GC-MS lies in its ability to separate volatile compounds and provide structural information through mass spectral fragmentation patterns.

Causality in Experimental Choices: Free fatty acids are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is crucial. The most common approach is conversion to Fatty Acid Methyl Esters (FAMEs), which are more volatile and thermally stable.[1][2] This is typically achieved through acid-catalyzed (e.g., with BF3/methanol) or base-catalyzed (e.g., with sodium methoxide) transesterification.

Protocol 1: GC-MS Analysis of Methylundecanoic Acid Isomers as FAMEs

  • Lipid Extraction: Extract total lipids from the sample using a modified Folch method (chloroform:methanol, 2:1 v/v).

  • Saponification: Saponify the lipid extract with 0.5 M methanolic NaOH at 80°C for 10 minutes to release free fatty acids from complex lipids.

  • Derivatization (Methylation): Add 14% BF3 in methanol and heat at 80°C for 5 minutes. This reaction converts free fatty acids to their corresponding FAMEs.

  • Extraction of FAMEs: Add hexane and saturated NaCl solution. Vortex and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected.

  • GC-MS Analysis:

    • Column: A polar capillary column (e.g., BPX70, 60 m x 0.25 mm x 0.25 µm) is required for optimal separation of fatty acid isomers.[1]

    • Injection: 1 µL of the FAMEs extract is injected in splitless mode.

    • Oven Program: An optimized temperature gradient is critical. A representative program starts at 140°C, holds for 5 min, then ramps to 240°C at 4°C/min.

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode.[2] Scan from m/z 50 to 500.

  • Data Analysis: Isomer identification is based on retention time and comparison of mass spectra to known standards and libraries (e.g., NIST). Characteristic fragment ions can help pinpoint the branch position. For instance, iso-BCFAs often show higher [M-43]+ ions, while anteiso-BCFAs exhibit higher [M-57]+ ions in their mass spectra.[10]

Workflow for GC-MS Analysis of BCFAs

Caption: Workflow for GC-MS analysis of BCFA isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful, non-destructive technique for the unambiguous structural elucidation of fatty acids.[11][12] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for precise determination of the methyl branch position.

Causality in Experimental Choices: While GC-MS relies on fragmentation patterns, NMR provides direct evidence of the carbon skeleton and the connectivity of atoms. 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) are particularly useful as they correlate proton signals with their directly attached carbon signals, providing definitive assignments.[13]

Key NMR Signatures for Isomer Differentiation:

  • ¹H NMR: The chemical shifts of the methyl protons and the methine proton at the branch point are highly diagnostic. For example, in this compound, the methine proton alpha to the carbonyl group will appear at a distinct downfield chemical shift (~2.3-2.5 ppm) compared to a methyl group further down the chain. The terminal methyl groups of an iso-BCFA (e.g., 10-methylundecanoic acid) will appear as a characteristic doublet around 0.8-0.9 ppm.[12][13]

  • ¹³C NMR: The ¹³C chemical shifts are very sensitive to the local environment. The carbon of the methyl branch and the carbon to which it is attached will have unique chemical shifts for each isomer, allowing for definitive identification when compared against reference data or predictive models.[11]

Protocol 2: NMR-Based Structural Elucidation

  • Sample Preparation: Dissolve a purified sample of the methylundecanoic acid isomer (5-10 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to identify key proton signals (terminal methyl, methylene chain, alpha- and beta-protons to the carbonyl, and methine/methyl at the branch point).

    • Acquire a ¹³C NMR spectrum (and often a DEPT-135 experiment to distinguish CH, CH₂, and CH₃ groups).

  • 2D NMR Acquisition (if necessary for complex structures):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.

    • Acquire an HSQC spectrum to correlate each proton to its directly attached carbon.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons in each environment.

    • Assign all ¹H and ¹³C chemical shifts based on established literature values, 1D, and 2D correlation data.[11][14] The unique pattern of chemical shifts for the branched methyl group and the adjacent methine and methylene carbons will confirm the isomer's structure.

Synthetic Strategies for Isomer-Specific Production

The availability of pure isomers is often limited, necessitating chemical synthesis. The choice of synthetic route depends on the desired position of the methyl group.

Synthesis of this compound

Alpha-methylation can be achieved through various methods, including the malonic ester synthesis or by direct alkylation of an enolate. A common route involves the use of decanoic acid and methyl iodide.[]

Synthesis of 10-Methylundecanoic Acid

This iso-fatty acid can be synthesized from a starting material that already contains the terminal isopropyl group. A Grignard reaction is a powerful tool for this purpose.

Protocol 3: Synthesis of 10-Methylundecanoic Acid via Grignard Reaction

  • Grignard Reagent Formation: React 1-bromo-8-nonene with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, 8-nonenylmagnesium bromide.

  • Carbonation: Bubble dry carbon dioxide gas through the Grignard reagent solution at low temperature (-78°C). This introduces the carboxylic acid moiety. Acidic workup (e.g., with HCl) will yield 9-decenoic acid.

  • Esterification: Convert the 9-decenoic acid to its methyl ester (methyl 9-decenoate) using methanol and a catalytic amount of sulfuric acid to protect the carboxylic acid during the subsequent step.

  • Hydroboration-Oxidation: React the methyl 9-decenoate with a hydroborating agent (e.g., 9-BBN), followed by oxidative workup (H₂O₂, NaOH). This converts the terminal alkene to a primary alcohol, yielding methyl 10-hydroxydecanoate.

  • Conversion to Bromide: Convert the alcohol to a bromide (methyl 10-bromodecanoate) using a reagent like PBr₃.

  • Cuprate Coupling: React the methyl 10-bromodecanoate with lithium dimethylcuprate ((CH₃)₂CuLi). This will displace the bromide with a methyl group, forming methyl 10-methylundecanoate.

  • Hydrolysis: Hydrolyze the methyl ester back to the carboxylic acid using aqueous NaOH, followed by acidification, to yield the final product, 10-methylundecanoic acid.

Synthetic Pathway for 10-Methylundecanoic Acid

Synthesis_Pathway Start 1-Bromo-8-nonene Grignard 8-Nonenylmagnesium bromide Start->Grignard 1. Mg, Et2O DecenoicAcid 9-Decenoic Acid Grignard->DecenoicAcid 2. CO2 3. H3O+ Ester Methyl 9-decenoate DecenoicAcid->Ester 4. MeOH, H+ Alcohol Methyl 10-hydroxydecanoate Ester->Alcohol 5. 9-BBN 6. H2O2, NaOH Bromide Methyl 10-bromodecanoate Alcohol->Bromide 7. PBr3 MethylEster Methyl 10-methylundecanoate Bromide->MethylEster 8. (CH3)2CuLi FinalProduct 10-Methylundecanoic Acid MethylEster->FinalProduct 9. NaOH, H2O 10. H3O+

Caption: Synthetic route to 10-methylundecanoic acid.

Applications in Research and Drug Development

The unique properties of methylundecanoic acid isomers make them valuable in several areas of research and development.

  • Microbiology and Antimicrobial Research: BCFAs are key components of bacterial membranes.[1] Understanding the role of specific isomers in membrane architecture can lead to the development of novel antimicrobial agents that disrupt membrane integrity.[3]

  • Drug Delivery: The incorporation of BCFAs into lipid-based drug delivery systems, such as liposomes, can modulate membrane fluidity. This can be leveraged to control the release kinetics of encapsulated drugs.

  • Metabolic Research and Biomarkers: BCFAs are found in dairy and meat products from ruminants and are also produced by human gut microbiota.[2][3] Alterations in the profiles of specific BCFA isomers in plasma or tissues can serve as biomarkers for metabolic diseases or gut dysbiosis.[4][15]

  • Chemical Ecology: As noted, certain methyl-branched fatty acids act as pheromones in insects.[6] Research into specific isomers like 9-methylundecanoic acid could lead to new, environmentally benign pest management strategies.[6]

  • Peroxisome Proliferator-Activated Receptors (PPARs): Certain branched-chain fatty acids have been shown to be natural ligands and potent activators of PPARs, which are nuclear receptors that play a key role in lipid and glucose metabolism.[16] This suggests a potential therapeutic role for specific isomers in metabolic disorders.

Conclusion and Future Directions

The isomers of methylundecanoic acid represent a fascinating and functionally diverse class of molecules. While analytical techniques like GC-MS and NMR spectroscopy provide the necessary tools for their differentiation, the field would benefit from the wider availability of certified reference standards for all isomers to facilitate robust quantification. Future research should focus on elucidating the specific biological roles of less-studied isomers and exploring their therapeutic potential, particularly as modulators of metabolic pathways and as novel antimicrobial agents. The continued development of stereoselective synthetic methods will be crucial to unlocking the full potential of these unique branched-chain fatty acids.

References

  • Benchchem. (n.d.). GC-MS Analysis of Branched-Chain Fatty Acid Isomers.
  • Rezanka, T., & Rezankova, H. (1999). Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. Journal of Agricultural and Food Chemistry.
  • Benchchem. (n.d.). The Biological Significance of 9-Methylundecanoic Acid: A Technical Guide for Researchers.
  • Haynes, C. A. (n.d.). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. SpringerLink.
  • Creative Proteomics. (n.d.). Branched Chain Fatty Acids Analysis Service.
  • Creative Proteomics. (n.d.). Fatty Acid Profiling and Quantification Service.
  • National Center for Biotechnology Information. (n.d.). 10-Methylundecanoic acid. PubChem.
  • BOC Sciences. (n.d.). This compound.
  • National Institute of Standards and Technology. (n.d.). anteiso-Tridecanoic acid, TMS. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 10-METHYLUNDECANOIC ACID.
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  • Spyros, A., & Dais, P. (2009). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 14(7), 2588-2621.
  • Benchchem. (n.d.). NMR Spectroscopy for Structural Confirmation of Fatty Acid Esters.
  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods.
  • LookChem. (n.d.). This compound.
  • Wanders, R. J., et al. (2019). Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract. International Journal of Molecular Sciences, 20(18), 4475.
  • Wallace, R. J., et al. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients, 12(9), 2823.
  • National Center for Biotechnology Information. (n.d.). 3-Methylundecanoic acid. PubChem.

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2-Methylundecanoic acid pKa and solubility.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylundecanoic Acid

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical parameters of this compound: the acid dissociation constant (pKa) and solubility. As a branched, medium-chain fatty acid, this compound presents unique properties that are of significant interest to researchers in materials science, organic synthesis, and particularly, drug development.[1][2] Understanding its pKa and solubility is fundamental for predicting its behavior in various chemical and biological systems, from designing synthetic routes to formulating effective drug delivery systems. This document outlines the theoretical underpinnings of these properties and provides detailed, field-proven experimental protocols for their accurate determination.

Introduction: The Significance of this compound

This compound (CAS 24323-25-9) is a saturated fatty acid with a 12-carbon backbone, distinguished by a methyl group at the alpha position (C2).[1][3] Its molecular formula is C12H24O2, with a molecular weight of 200.32 g/mol .[1][3][] This structure classifies it as a medium-chain fatty acid, a group of molecules gaining attention for their unique metabolic and signaling properties.[2][3] It serves as a versatile intermediate in the synthesis of esters for fragrances and flavors, as well as a component in lubricants and surfactants.[1]

For drug development professionals, the physicochemical properties of a molecule are paramount. They govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Low solubility, for instance, can lead to poor bioavailability and unreliable results in preclinical assays, escalating development costs.[5][6] Similarly, the ionization state of a molecule, dictated by its pKa, profoundly affects its ability to cross biological membranes and interact with target proteins. This guide therefore focuses on providing both the theoretical context and the practical methodologies for characterizing the pKa and solubility of this compound.

The Acid Dissociation Constant (pKa) of this compound

The pKa is a quantitative measure of a molecule's acidity in solution. For this compound, the carboxylic acid functional group is the site of ionization. The pKa value represents the pH at which the protonated (neutral acid) and deprotonated (anionic carboxylate) forms are present in equal concentrations. This equilibrium is fundamental to its chemical reactivity and biological behavior.

Theoretical Framework

The dissociation of this compound in an aqueous medium is described by the following equilibrium:

pKa_Equilibrium Acid R-COOH (this compound) Neutral, Less Water-Soluble Base R-COO⁻ (2-Methylundecanoate) Anionic, More Water-Soluble Acid->Base + H₂O Base->Acid + H₃O⁺ Proton H⁺

Caption: Dissociation equilibrium of this compound.

The pKa is influenced by molecular structure. For fatty acids, increasing the length of the hydrocarbon chain can increase the pKa, a phenomenon attributed to stronger van der Waals forces between chains, which enhances interactions between the carboxyl headgroups and makes the acidic proton more difficult to remove.[7][8][9] Computational models predict the pKa of this compound to be approximately 4.83 ± 0.21 .[1][][10][11] This value is typical for a carboxylic acid but must be confirmed experimentally, as the local environment can significantly alter ionization behavior.

Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold-standard method for precise pKa determination due to its accuracy and reliability.[12][13] The technique involves the stepwise addition of a titrant (an acid or base) to a solution of the analyte while monitoring the pH. The pKa is identified as the pH at the half-equivalence point on the resulting titration curve.[14]

A primary challenge with long-chain fatty acids is their poor aqueous solubility. This can be overcome by dissolving the fatty acid in a basic solution (pH > 10) to form the soluble carboxylate salt, and then titrating this solution with a strong acid (e.g., HCl) to determine the pKa.[7][8]

Experimental Protocol: Potentiometric Titration of this compound

  • Apparatus and Reagents:

    • Calibrated pH meter and electrode.

    • Automated titrator or manual burette (Class A).

    • Magnetic stirrer and stir bar.

    • This compound.

    • Standardized 0.1 M Hydrochloric Acid (HCl) solution.

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free).

    • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength).

    • Nitrogen gas supply.

  • Sample Preparation:

    • Accurately weigh a sample of this compound to prepare a ~1 mM solution.

    • Dissolve the sample in a minimal amount of 0.1 M NaOH to form the sodium 2-methylundecanoate salt, ensuring complete dissolution.

    • Transfer the solution to a titration vessel and dilute with 0.15 M KCl to the final volume (e.g., 20 mL). The starting pH should be above 10.

  • Titration Procedure:

    • Place the titration vessel on the magnetic stirrer and immerse the pH electrode.

    • Purge the solution with nitrogen for 5-10 minutes to displace dissolved CO2, and maintain a nitrogen blanket over the solution throughout the titration.[15]

    • Begin stirring at a constant, moderate speed.

    • Titrate the solution with standardized 0.1 M HCl, adding small, precise increments of titrant (e.g., 0.05 mL).

    • Record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH drops to approximately 2.0.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH value on the titration curve corresponding to exactly half of the volume of titrant added at the equivalence point.

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[15]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep1 Dissolve 2-MUA in NaOH (to form salt) Prep2 Dilute with KCl to 1 mM in vessel Prep1->Prep2 Prep3 Purge with N₂ Prep2->Prep3 Titrate Titrate with 0.1 M HCl Prep3->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative EquivPoint Find Equivalence Point (Peak) Derivative->EquivPoint pKa Determine pKa at ½ Equivalence Volume EquivPoint->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile of this compound

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For fatty acids, solubility is a tale of two parts: the polar, hydrophilic carboxylic head and the non-polar, hydrophobic hydrocarbon tail.[16]

Theoretical Framework

The long C11 alkyl chain of this compound is highly hydrophobic, making it practically insoluble in water.[1][16] The solubility of fatty acids in water decreases as the carbon chain length increases.[17][18] Conversely, this non-polar character allows it to be readily soluble in organic solvents such as alcohols, ethers, and other non-polar to moderately polar organic solvents, following the principle of "like dissolves like".[1][19]

The most significant factor governing its solubility in aqueous media is pH.

  • At pH << pKa (e.g., pH < 3): The carboxylic acid is fully protonated (R-COOH). In this neutral form, the molecule's hydrophobicity dominates, leading to very low aqueous solubility.

  • At pH >> pKa (e.g., pH > 7): The molecule is deprotonated to its carboxylate anion form (R-COO⁻). This ionic charge dramatically increases its interaction with polar water molecules, thereby increasing its aqueous solubility.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of This compound Structure Molecular Structure (Hydrocarbon Chain) Solubility->Structure Ionization Ionization State (pKa) Solubility->Ionization Polarity Solvent Polarity Solubility->Polarity pH Aqueous pH Solubility->pH Temperature Temperature Solubility->Temperature

Caption: Key factors influencing the solubility of this compound.

Experimental Determination: Shake-Flask Method

The shake-flask method is considered the most reliable "gold standard" for determining thermodynamic equilibrium solubility.[20][21] The method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Experimental Protocol: Shake-Flask Solubility Assay

  • Apparatus and Reagents:

    • This compound (solid or liquid form; melting point is 13°C).[1][10]

    • A selection of solvents:

      • pH-buffered aqueous solutions (e.g., pH 2.0, pH 7.4, pH 9.0).

      • Ethanol.

      • Dimethyl sulfoxide (DMSO).

    • Scintillation vials or flasks with screw caps.

    • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Centrifuge.

    • Syringe filters (e.g., 0.22 µm PTFE).

    • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solute visible.[20]

    • Securely cap the vials and place them on an orbital shaker.

    • Agitate the samples at a constant temperature for a sufficient duration to reach equilibrium. For fatty acids, 24 to 48 hours is typically recommended.[5]

    • After incubation, allow the samples to rest so that excess solid can sediment.[20]

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, centrifugation followed by filtration through a syringe filter is a robust phase-separation technique.[6][20]

  • Quantification:

    • Prepare a standard calibration curve of this compound in the relevant solvent.

    • Analyze the filtered supernatant using a validated analytical method (e.g., HPLC) to determine the concentration.

    • The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

    • Perform each condition in triplicate.

Solubility_Workflow Start Add excess 2-MUA to solvent in vial Shake Agitate at constant T (e.g., 24-48h) Start->Shake Settle Allow to equilibrate and sediment Shake->Settle Separate Centrifuge & Filter Supernatant Settle->Separate Quantify Quantify concentration (e.g., HPLC, LC-MS) Separate->Quantify Result Thermodynamic Solubility Value Quantify->Result

Caption: Workflow for the shake-flask solubility assay.

Data Summary

The following tables summarize the key physicochemical properties of this compound based on available data and theoretical principles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₂H₂₄O₂[1][3][][10]
Molecular Weight200.32 g/mol [1][3][][10]
AppearanceColorless, viscous liquid[1]
Melting Point13 °C[1][10]
Boiling Point~293-307 °C (estimate)[1][10][11]
Predicted pKa4.83 ± 0.21[1][][10][11]

Table 2: Expected Solubility Profile of this compound

SolventpH (if aqueous)Expected SolubilityRationale
Water2.0Insoluble / Very LowNeutral form (pH < pKa), dominated by hydrophobic chain.[1]
Water7.4Low to ModeratePrimarily anionic form (pH > pKa), but long chain limits solubility.
Water9.0Moderate / SolubleFully anionic form, significantly more soluble than the neutral acid.
EthanolN/ASoluble"Like dissolves like"; ethanol has polar and non-polar character.[1]
DMSON/ASolublePolar aprotic solvent capable of dissolving a wide range of compounds.[1]

Conclusion

The pKa and solubility of this compound are defining characteristics that dictate its utility and behavior in both chemical and biological contexts. With a predicted pKa of approximately 4.83, it exists primarily in its ionized, more water-soluble carboxylate form at physiological pH. However, its long hydrocarbon tail renders it largely insoluble in neutral or acidic aqueous solutions, while it remains readily soluble in common organic solvents. The robust, validated protocols for potentiometric titration and the shake-flask method, as detailed in this guide, provide the necessary tools for researchers to empirically determine these values with high confidence. Accurate characterization of these parameters is an indispensable step in the pipeline for rational drug design, formulation development, and the broader application of this versatile fatty acid.

References

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  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

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  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie. [Link]

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  • Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). [Link]

  • Effect of Degree, Type, and Position of Unsaturation on the pKa of Long-Chain Fatty Acids. Journal of Colloid and Interface Science. [Link]

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  • Why does solubility of fatty acids decreases as the length chain increases? Quora. [Link]

  • Undecanoic acid, 2-methyl-. PubChem. [Link]

  • The solubilities of the normal saturated fatty acids II. ResearchGate. [Link]

  • Calculation of Apparent pKa Values of Saturated Fatty Acids With Different Lengths in DOPC. FULIR. [Link]

  • Surface pKa of octanoic, nonanoic, and decanoic fatty acids at the air–water interface. The Ohio State University. [Link]

  • 2-Methylhexanoic acid. Solubility of Things. [Link]

  • Calculation of apparent pKa values of saturated fatty acids with different lengths in DOPC phospholipid bilayers. PubMed. [Link]

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Globomycin's Fatty Acid Moiety: A Linchpin in its Antibacterial Activity Against Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Peptide Core

Globomycin, a cyclic lipodepsipeptide antibiotic first isolated from Streptomyces species, has long been a subject of interest within the scientific community due to its specific and potent inhibitory action against bacterial lipoprotein signal peptidase II (LspA).[1][2][3] This enzyme is a critical component of the bacterial lipoprotein maturation pathway, essential for the proper localization and function of a multitude of proteins involved in cell wall maintenance, nutrient acquisition, and virulence.[1][4] The absence of a homologous enzyme in eukaryotes makes LspA an attractive and selective target for novel antibacterial agents.[1] While much of the focus has been on the cyclic peptide core of globomycin, the N-terminal fatty acid tail plays a crucial, albeit often understated, role in its biological activity. This guide delves into the intricate details of how this lipid component dictates the potent antibacterial efficacy of globomycin, offering insights for researchers in microbiology and professionals in drug development.

The Core Mechanism: LspA Inhibition and the Role of the Fatty Acid Tail

Globomycin exerts its bactericidal effects by acting as a molecular mimic of the prolipoprotein substrate of LspA.[4][5] It competitively inhibits the enzyme, sterically blocking the active site and preventing the cleavage of the signal peptide from prolipoproteins.[2][4][6] This leads to an accumulation of unprocessed lipoproteins in the inner membrane, disrupting the integrity of the bacterial cell envelope, causing morphological aberrations such as spheroplast formation, and ultimately leading to cell death.[2][7]

The fatty acid component of globomycin is integral to this inhibitory action. The natural form of globomycin contains an N-terminal anti-α-methyl-β-hydroxy nonanoyl lipid tail.[3] This lipophilic chain is not merely an anchor but a key determinant of the molecule's interaction with the bacterial membrane and the LspA enzyme.

Globomycin_Mechanism cluster_membrane Bacterial Inner Membrane cluster_fatty_acid Role of Fatty Acid Tail Prolipoprotein Prolipoprotein LspA LspA Prolipoprotein->LspA Binds to Mature Lipoprotein Mature Lipoprotein LspA->Mature Lipoprotein Cleaves signal peptide Globomycin Globomycin Globomycin->LspA Inhibits Membrane_Insertion Membrane Insertion & Orientation Globomycin->Membrane_Insertion Active_Site_Binding Active Site Interaction Membrane_Insertion->Active_Site_Binding

Caption: Globomycin's mechanism of action, highlighting the inhibitory role of the fatty acid tail in membrane interaction and LspA active site binding.

Structure-Activity Relationship: The Influence of the Fatty Acid Chain Length

Pivotal insights into the function of the fatty acid component come from structure-activity relationship (SAR) studies on synthetic globomycin analogs.[8][9][10] These studies have systematically modified the length and structure of the alkyl side chain, revealing a direct correlation between its properties and the antibiotic's potency.

Research has demonstrated that the length of the alkyl side chain significantly influences the antimicrobial activity.[9] An increase in the length of the fatty acid side chain has been shown to enhance the activity against Gram-negative bacteria.[11] For instance, a four-carbon atom increase in the fatty acid side chain length (from nine to thirteen carbons) resulted in a four- to eight-fold increase in activity against the tested Gram-negative bacteria.[11] This suggests that a longer, more lipophilic tail facilitates more effective penetration of the bacterial outer membrane and/or a more stable interaction with the LspA enzyme embedded in the inner membrane.

Interestingly, modifications to the fatty acid tail have also been shown to broaden the antibacterial spectrum of globomycin. One analog with a longer alkyl side chain not only showed more potent activity against Gram-negative bacteria but also exhibited activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][11]

Modification of Fatty Acid ChainImpact on Antibacterial ActivityReference
Increased chain lengthEnhanced potency against Gram-negative bacteria[11]
Introduction of longer alkyl chainsBroadened spectrum to include Gram-positive bacteria (e.g., MRSA)[8][11]

Experimental Protocols for Assessing the Biological Activity of Globomycin and its Analogs

To evaluate the efficacy of globomycin and its fatty acid-modified analogs, a series of well-established experimental protocols are employed. These assays provide quantitative data on the antimicrobial and enzyme-inhibitory activities.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension is prepared from an overnight culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (globomycin or its analog) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

LspA Inhibition Assay (In Vitro)

This biochemical assay directly measures the inhibitory effect of the compound on the purified LspA enzyme. A common method involves a Fluorescence Resonance Energy Transfer (FRET) substrate.

Protocol:

  • Reagents: Purified recombinant LspA enzyme, a FRET-based peptide substrate that mimics the LspA cleavage site, and the test compound are required.

  • Assay Setup: The purified LspA enzyme is incubated with the FRET substrate in a suitable buffer system in a microplate.

  • Inhibitor Addition: Varying concentrations of globomycin or its analogs are added to the reaction mixture.

  • Fluorescence Measurement: The plate is incubated, and the fluorescence is measured over time using a plate reader. Cleavage of the FRET substrate by LspA separates a fluorophore and a quencher, resulting in an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is proportional to LspA activity. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[12][13]

Experimental_Workflow Start Start Synthesize_Analogs Synthesize Globomycin Analogs (Varying Fatty Acid Chains) Start->Synthesize_Analogs MIC_Assay Determine Minimum Inhibitory Concentration (MIC) Synthesize_Analogs->MIC_Assay LspA_Inhibition_Assay Measure LspA Inhibition (IC50) Synthesize_Analogs->LspA_Inhibition_Assay Data_Analysis Analyze Structure-Activity Relationship (SAR) MIC_Assay->Data_Analysis LspA_Inhibition_Assay->Data_Analysis Lead_Optimization Lead Optimization for Drug Development Data_Analysis->Lead_Optimization End End Lead_Optimization->End

Caption: A streamlined workflow for the synthesis and evaluation of globomycin analogs with modified fatty acid components.

Beyond LspA Inhibition: Broader Implications and Future Directions

While the primary mechanism of globomycin is the inhibition of LspA, the consequences of this action are far-reaching within the bacterial cell. The disruption of lipoprotein processing affects the integrity of the outer membrane, making the bacteria more susceptible to other stressors and potentially other antibiotics.[14][15]

It is important to note that in some organisms, such as Mycobacterium tuberculosis, globomycin exhibits mycobactericidal activity through a mechanism independent of LspA.[16] This highlights the complexity of its biological activity and suggests the existence of secondary targets or alternative mechanisms of action that may also be influenced by the fatty acid moiety.

The development of resistance to globomycin and its analogs is a key consideration for therapeutic applications. Mechanisms of resistance can include the overexpression of LspA or mutations that decrease the expression of major outer membrane lipoproteins.[1][17][18] The design of new analogs with modified fatty acid chains must therefore consider not only increased potency but also a reduced propensity for resistance development. Structure-based design, informed by crystal structures of LspA complexed with globomycin, will be instrumental in creating novel analogs with improved pharmacokinetic profiles and efficacy against multidrug-resistant pathogens.[6][19][20]

Conclusion

The fatty acid component of globomycin is a critical determinant of its biological activity. Its length and lipophilicity are finely tuned to facilitate interaction with the bacterial cell envelope and potent inhibition of the essential LspA enzyme. A deeper understanding of the structure-activity relationships of this lipid tail has paved the way for the rational design of novel globomycin analogs with enhanced potency and a broader spectrum of activity. As the threat of antimicrobial resistance continues to grow, the targeted disruption of the bacterial lipoprotein processing pathway, guided by insights into the function of globomycin's fatty acid moiety, remains a promising strategy for the development of the next generation of antibiotics.

References

  • Kiho, T., Nakayama, M., Yasuda, K., Miyakoshi, S., Inukai, M., & Kogen, H. (2003). Synthesis and antimicrobial activity of novel globomycin analogues. Bioorganic & Medicinal Chemistry Letters, 13(14), 2315–2318. [Link]

  • Kiho, T., Nakayama, M., Yasuda, K., Miyakoshi, S., Inukai, M., & Kogen, H. (2004). Structure-activity relationships of globomycin analogues as antibiotics. Bioorganic & Medicinal Chemistry, 12(2), 337–361. [Link]

  • Royal Society of Chemistry. (n.d.). A novel approach for the synthesis of the cyclic lipopeptide globomycin. Retrieved from [Link]

  • Banaiee, N., Kincaid, E. Z., Lin, S. G., Desmond, E., Jacobs, W. R., Jr, & Ernst, J. D. (2009). LspA-independent action of globomycin on Mycobacterium tuberculosis. The Journal of Antimicrobial Chemotherapy, 63(3), 519–521. [Link]

  • Inukai, M., Nakajima, M., Osawa, M., Haneishi, T., & Arai, M. (1978). Globomycin, a New Peptide Antibiotic With Spheroplast-Forming Activity. II. Isolation and Physico-Chemical and Biological Characterization. The Journal of Antibiotics, 31(5), 421–425. [Link]

  • Vogeley, L., El Arnaout, T., Bailey, J., Stansfeld, P. J., Boland, C., & Caffrey, M. (2016). Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic globomycin. Science, 351(6275), 876–880. [Link]

  • American Society for Microbiology. (2021). Mutation of lipoprotein processing pathway gene lspA or inhibition of LspA activity by globomycin increases MRSA resistance to β-lactam antibiotics. Antimicrobial Agents and Chemotherapy, 65(11), e00735-21. [Link]

  • Argonne National Laboratory. (2016, February 18). Scientists blueprint antimicrobial candidate with promise in stemming the onrushing post-antibiotic tide. Retrieved from [Link]

  • ResearchGate. (2004). Structure-activity relationships of globomycin analogues as antibiotics. Retrieved from [Link]

  • bioRxiv. (2021, February 11). Mutation of lipoprotein processing pathway gene lspA or inhibition of LspA activity by globomycin increases MRSA resistance to β-lactam antibiotics. Retrieved from [Link]

  • ResearchGate. (2016). Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic globomycin. Retrieved from [Link]

  • Swiss Open Access Repository. (2020). Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics globomycin and myxovirescin. Retrieved from [Link]

  • National Institutes of Health. (2023, February 25). Identification and heterologous expression of the globomycin biosynthetic gene cluster. Retrieved from [Link]

  • Garland, K., Pantua, H., Braun, M. G., Burdick, D. J., Castanedo, G. M., Chen, Y. C., ... & Hanan, E. J. (2020). Optimization of globomycin analogs as novel gram-negative antibiotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127419. [Link]

  • Proceedings of the National Academy of Sciences. (2022, September 13). Deletion of a previously uncharacterized lipoprotein lirL confers resistance to an inhibitor of type II signal peptidase in Acinetobacter baumannii. Retrieved from [Link]

  • Olatunji, S., Yu, X., Bailey, J., Rassam, P., Boland, C., El Arnaout, T., ... & Caffrey, M. (2020). Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics globomycin and myxovirescin. Nature Communications, 11(1), 163. [Link]

  • National Institutes of Health. (2020, September 8). Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase. Retrieved from [Link]

  • PubMed. (2021). Mutation of lipoprotein processing pathway gene lspA or inhibition of LspA activity by globomycin increases MRSA resistance to β-lactam antibiotics. Retrieved from [Link]

  • R Discovery. (2005, January 1). Synthetic Study on Globomycins toward the Development of New Antibiotics. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis and antimicrobial activity of novel globomycin analogues. Retrieved from [Link]

  • J-Stage. (n.d.). MECHANISM OF ACTION OF GLOBOMYCIN. Retrieved from [Link]

  • National Institutes of Health. (2024, May 7). Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase. Retrieved from [Link]

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Methodological & Application

Introduction: The Analytical Challenge of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analysis of 2-Methylundecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl groups along their aliphatic chain.[1] this compound, a member of this family, is a saturated fatty acid with a molecular formula of C12H24O2.[2][3][4] These molecules are integral components of cell membranes, particularly in bacteria, and are gaining recognition as important biomarkers and metabolic regulators in various physiological and pathological states.[1] The analysis of specific BCFAs like this compound is crucial in fields ranging from microbiology and clinical diagnostics to nutrition and drug development.[1]

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and definitive technique for the separation, identification, and quantification of fatty acid isomers.[1][5] However, the direct analysis of free fatty acids by GC is problematic due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation.[6][7] Consequently, a critical derivatization step is required to convert the carboxylic acid functional group into a more volatile and thermally stable ester, most commonly a fatty acid methyl ester (FAME).[5][7][8] This application note provides a comprehensive, field-proven protocol for the robust analysis of this compound, guiding the researcher from sample preparation to data interpretation.

Analyte Overview: Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name This compound[3][]
CAS Number 24323-25-9[2][3][10]
Molecular Formula C12H24O2[2][3][11]
Molecular Weight 200.32 g/mol [2][3][]
Melting Point 13 °C[2][11]
Boiling Point ~306.6 °C at 760 mmHg[][11]
Appearance Colorless, viscous liquid[2]
Classification Branched fatty acid, Medium-chain fatty acid[3][4]

Principle of the Method

The analytical workflow is a multi-stage process designed to ensure accurate and reproducible quantification. The core principle involves the chemical conversion of this compound into its corresponding FAME, which is then separated from other components in the sample by gas chromatography and subsequently identified and quantified by mass spectrometry.

  • Lipid Extraction : The first step isolates the total lipid fraction, including this compound, from the complex biological matrix. A common and effective method is the Folch extraction, which uses a chloroform and methanol mixture.[8][12]

  • Derivatization (Transesterification) : This is the most critical step for GC analysis. The extracted lipids are subjected to an acid-catalyzed transesterification reaction. Reagents like methanolic HCl or boron trifluoride (BF3)-methanol convert the carboxylic acid group into a methyl ester.[1][13] This chemical modification drastically increases the analyte's volatility, making it suitable for vaporization in the GC injector without degradation.[7]

  • GC-MS Analysis : The derivatized sample is injected into the GC-MS system. The FAMEs are separated on a capillary column based on their boiling points and relative affinities for the stationary phase.[7][14] As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented into characteristic patterns, and detected.[14] Quantification is achieved by comparing the analyte's response to that of a co-processed internal standard.[8]

Experimental Workflow Diagram

The following diagram illustrates the sequential process for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep PART 1: Sample Preparation cluster_analysis PART 2: Instrumental Analysis cluster_data PART 3: Data Processing Sample Biological Sample (e.g., Plasma, Cells, Tissue) IS Add Internal Standard (e.g., Heptadecanoic Acid) Sample->IS Extract Lipid Extraction (e.g., Folch Method) IS->Extract Dry1 Evaporate Solvent (Under Nitrogen Stream) Extract->Dry1 Deriv Transesterification (e.g., 3M Methanolic HCl @ 80°C) Dry1->Deriv ExtractFAME FAME Extraction (Hexane) Deriv->ExtractFAME Dry2 Evaporate & Reconstitute (in Iso-octane/Hexane) ExtractFAME->Dry2 GCMS GC-MS Injection & Analysis Dry2->GCMS Data Data Acquisition (TIC and SIM modes) GCMS->Data Identify Peak Identification (Retention Time & Mass Spectrum) Data->Identify Quant Quantification (vs. Internal Standard) Identify->Quant Report Final Report Quant->Report

Caption: A comprehensive workflow for this compound analysis by GC-MS.

Detailed Experimental Protocols

A. Sample Preparation: Lipid Extraction and FAME Derivatization

Causality: This protocol is designed to efficiently extract lipids while minimizing contamination and then quantitatively convert the target fatty acid to its methyl ester for GC-MS analysis. An odd-chain fatty acid like heptadecanoic acid (C17:0) is used as an internal standard because it is typically absent or at very low levels in most biological samples, ensuring it does not interfere with endogenous analytes.[8]

Reagents & Materials:

  • Chloroform, Methanol, Hexane (HPLC or GC grade)

  • Heptadecanoic acid (C17:0) for Internal Standard (IS)

  • 3M Methanolic HCl (derivatization reagent)

  • 0.9% (w/v) Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate

  • Pyrex glass tubes with PTFE-lined caps

  • Nitrogen gas evaporator or speed vacuum concentrator

  • Heating block or water bath

Procedure:

  • Sample Homogenization : To approximately 100 mg of the biological sample (e.g., tissue, cell pellet) in a glass tube, add a known quantity of the internal standard (e.g., 10 µg of C17:0).

  • Lipid Extraction (Folch Method) : Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.[8] Homogenize thoroughly using a vortexer or tissue homogenizer.

  • Phase Separation : Add 0.5 mL of 0.9% NaCl solution and vortex vigorously for 1 minute.[8] Centrifuge the sample at 3,000 x g for 10 minutes to facilitate phase separation.

  • Organic Layer Collection : Three layers will form: an upper aqueous methanol/water layer, a protein disk at the interface, and a lower organic chloroform layer containing the lipids. Carefully aspirate and collect the lower chloroform layer into a new clean glass tube, avoiding the protein disk.[8]

  • Solvent Evaporation : Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen gas or using a speed vacuum concentrator.[8] It is crucial to ensure all solvent is removed before derivatization.

  • Transesterification : To the dried lipid extract, add 1 mL of 3M methanolic HCl.[8] Seal the tube tightly with a PTFE-lined cap.

  • Heating : Heat the mixture at 80°C for 1 hour in a heating block or water bath to ensure complete conversion to FAMEs.[8] After heating, allow the tube to cool to room temperature.

  • FAME Extraction : Add 1 mL of 0.9% NaCl solution and 1 mL of hexane to the cooled tube. Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

  • Final Sample Preparation : Carefully transfer the upper hexane layer to a clean GC autosampler vial. The sample is now ready for GC-MS analysis.

B. GC-MS Instrumentation and Optimized Parameters

Causality: The choice of a polar capillary column (e.g., DB-225ms or similar) is important for achieving good separation of fatty acid isomers.[1] The temperature program is optimized to separate FAMEs based on their increasing boiling points, while the MS is operated in both full scan (for identification) and selected ion monitoring (SIM) mode (for quantification) to achieve high sensitivity and selectivity.[8][12]

ParameterRecommended SettingRationale
Gas Chromatograph Agilent GC or equivalent---
Injector Split/splitless---
Injection Mode SplitlessMaximizes sensitivity for trace analysis.
Injector Temp. 250 °CEnsures rapid vaporization of FAMEs.[14]
Injection Volume 1 µLStandard volume for capillary columns.
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good efficiency.[14]
Flow Rate 1.0 mL/min (constant flow)Optimal flow for column efficiency.[14]
GC Column DB-5MS, DB-225ms, or similar (30 m x 0.25 mm ID, 0.25 µm film)DB-5MS is a good general-purpose column; polar columns like DB-225ms can offer better separation for isomers.[14][15]
Oven Program Initial 70°C, hold 1 min; ramp 11°C/min to 170°C; ramp 0.8°C/min to 175°C; ramp 20°C/min to 220°C, hold 2.5 minA multi-step ramp allows for separation of closely eluting fatty acids.[12] (Note: This is an example program and must be optimized for the specific column and instrument).
Mass Spectrometer Agilent MS or equivalent---
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.[14]
Ion Source Temp. 230 °CStandard operating temperature.
Transfer Line Temp. 270 °CPrevents condensation of analytes before entering the MS.[14]
Acquisition Mode Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)Full scan for qualitative identification; SIM for enhanced quantitative sensitivity.[12]

Data Analysis and Interpretation

Identification: The primary identification of the target analyte, methyl 2-methylundecanoate, is based on its gas chromatographic retention time relative to the internal standard and by comparing its mass spectrum to a reference spectrum from a known standard or a spectral library like NIST.[10][16]

Mass Spectrum: The electron ionization mass spectrum of methyl 2-methylundecanoate will exhibit characteristic fragment ions. The molecular ion (M+) at m/z 214 is expected, though it may be of low abundance.[16] The most prominent feature for methyl esters is often the McLafferty rearrangement ion at m/z 74. Another key fragment results from the cleavage alpha to the carbonyl group.

m/z (mass-to-charge ratio)Ion Identity/FragmentSignificance
214[M]+Molecular Ion[16]
185[M-29]+Loss of ethyl group
171[M-43]+Loss of propyl group
88[CH3-CH-COOCH3]+Alpha cleavage at the branched carbon, highly characteristic.
74[CH2=C(OH)OCH3]+McLafferty rearrangement ion, characteristic of methyl esters.

(Note: Fragmentation patterns are based on the NIST database for the methyl ester of this compound and general principles of fatty acid fragmentation.)[16]

Quantification: For accurate quantification, the mass spectrometer should be operated in SIM mode, monitoring characteristic and abundant ions for both the analyte and the internal standard.[12] A calibration curve is generated by analyzing standards containing known concentrations of this compound and a fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration in unknown samples is then calculated from this curve.

Conclusion

This application note provides a robust and reliable framework for the analysis of this compound by GC-MS. The successful implementation of this method hinges on careful sample preparation, particularly the lipid extraction and derivatization steps, which are essential for converting the analyte into a form compatible with gas chromatography.[17] By following the detailed protocols for sample handling, instrumentation, and data analysis, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of this important branched-chain fatty acid in complex biological matrices, enabling further insights into its role in health and disease.

References

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Application Notes and Protocols for the Analysis of Branched-Chain Fatty Acids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups along their aliphatic chain. Once considered minor components of the total fatty acid pool, BCFAs are now recognized for their diverse biological roles and as potential biomarkers for various physiological and pathological states. They are integral components of bacterial cell membranes, influencing fluidity and environmental adaptation.[1][2] In mammals, BCFAs are found in various tissues and fluids, including adipose tissue, skin, and milk, and have been implicated in metabolic regulation, immune function, and gut health.[1][3] Given their low abundance and isomeric complexity, the accurate and sensitive quantification of BCFAs in biological matrices presents a significant analytical challenge.

This application note provides a comprehensive and validated protocol for the analysis of BCFAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the critical aspects of sample preparation, derivatization strategies to enhance ionization efficiency, optimized chromatographic separation of isomers, and sensitive detection using tandem mass spectrometry. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the reliable quantification of BCFAs in complex biological samples.

The Analytical Challenge: Why LC-MS/MS for BCFAs?

Gas chromatography-mass spectrometry (GC-MS) has traditionally been employed for fatty acid analysis.[4][5][6] However, GC-based methods often require derivatization to fatty acid methyl esters (FAMEs) to increase volatility, and co-elution of structurally similar isomers, particularly for BCFAs, can be a significant issue.[4][5] LC-MS/MS offers several advantages for BCFA analysis:

  • Superior Specificity: Tandem mass spectrometry (MS/MS) provides an additional dimension of selectivity, allowing for the differentiation of isobaric and isomeric compounds through characteristic fragmentation patterns.

  • Enhanced Sensitivity: While fatty acids are notoriously difficult to ionize efficiently by electrospray ionization (ESI), particularly in the positive ion mode, derivatization strategies can overcome this limitation, leading to significant improvements in sensitivity.[7][8][9][10]

  • Reduced Sample Preparation Complexity: In some instances, LC-MS/MS can be performed with less extensive sample cleanup compared to GC-MS, although effective sample preparation remains crucial for robust and reproducible results.[11]

The primary hurdle in LC-MS/MS analysis of fatty acids is their poor ionization efficiency.[8][12] This protocol will address this by employing a derivatization strategy to introduce a readily ionizable functional group, thereby enabling sensitive detection in the positive ESI mode.

Experimental Workflow Overview

The overall workflow for the analysis of BCFAs by LC-MS/MS can be broken down into several key stages. This structured approach ensures reproducibility and minimizes analytical variability.

BCFA Analysis Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Biological Matrix Saponification Saponification Lipid Extraction->Saponification Release Free Fatty Acids Derivatization Reaction Derivatization Reaction Saponification->Derivatization Reaction Enhance Ionization LC Separation LC Separation Derivatization Reaction->LC Separation Isomer Resolution MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification & Identification Data Processing Data Processing MS/MS Detection->Data Processing Peak Integration Quantification Quantification Data Processing->Quantification Calibration Curve

Caption: High-level workflow for BCFA analysis by LC-MS/MS.

Detailed Protocols

Part 1: Sample Preparation - Extraction of Total Fatty Acids

The initial step involves the extraction of total lipids from the biological matrix, followed by saponification to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

Materials and Reagents:

  • Biological sample (e.g., plasma, serum, tissue homogenate)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled BCFA or an odd-chain fatty acid not present in the sample)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Potassium hydroxide (KOH) solution (e.g., 2 M in methanol)

  • Hexane

  • Formic acid

  • Nitrogen gas evaporator[13]

  • Vortex mixer

  • Centrifuge

Step-by-Step Protocol:

  • Sample Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. The concentration of the IS should be chosen to be within the linear range of the assay.

  • Lipid Extraction (Folch Method):

    • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes to facilitate phase separation.

  • Collection of the Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean glass tube.

  • Saponification:

    • Evaporate the chloroform under a gentle stream of nitrogen.

    • Add 500 µL of 2 M KOH in methanol to the dried lipid extract.

    • Incubate at 60°C for 30 minutes to hydrolyze the ester linkages.

  • Fatty Acid Extraction:

    • After cooling to room temperature, add 1 mL of hexane and 500 µL of water.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the free fatty acids to a new glass tube.

    • Repeat the hexane extraction step once more and combine the hexane fractions.

  • Final Evaporation: Evaporate the pooled hexane fractions to dryness under a stream of nitrogen. The dried sample is now ready for derivatization.

Part 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH)

To enhance the ionization efficiency of BCFAs for positive mode ESI-MS, derivatization of the carboxylic acid group is highly recommended.[8][10] 3-Nitrophenylhydrazine (3-NPH) is an effective derivatizing agent that reacts with the carboxyl group to form a stable hydrazone, which readily forms a positive ion.[14][15][16]

Materials and Reagents:

  • Dried fatty acid extract

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH) solution (e.g., 200 mM in a suitable solvent)[15]

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 120 mM)[15]

  • Pyridine

  • Acetonitrile

  • 0.1% Formic acid in water

  • Thermomixer or heating block

Derivatization Reaction:

Derivatization Reaction BCFA BCFA R-COOH Product Derivatized BCFA R-CO-NH-NH-C6H4(NO2) BCFA->Product + 3-NPH NPH 3-NPH C6H4(NO2)NHNH2 EDC EDC Carbodiimide EDC->Product Activation

Caption: Derivatization of a BCFA with 3-NPH using EDC as a coupling agent.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare fresh solutions of 3-NPH and EDC.

  • Reaction Mixture: To the dried fatty acid extract, add:

    • 20 µL of 200 mM 3-NPH solution.[15]

    • 20 µL of 120 mM EDC solution.[15]

    • A small amount of pyridine can be added to catalyze the reaction.

  • Incubation: Mix the contents thoroughly and incubate at 40°C for 30 minutes.[15]

  • Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid in water.[15]

  • Final Preparation: The sample is now ready for LC-MS/MS analysis. If necessary, centrifuge the sample to pellet any precipitates before transferring the supernatant to an autosampler vial.

Part 3: LC-MS/MS Analysis

Liquid Chromatography Conditions:

The chromatographic separation of BCFA isomers is a critical step. A C18 reversed-phase column is commonly used and often provides good separation for many fatty acids.[2][5][17] Optimization of the gradient elution and column temperature may be necessary to resolve specific isomers of interest.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Isopropanol (e.g., 90:10, v/v)
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the hydrophobic fatty acids, followed by a re-equilibration step. A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18.1-20 min, 30% B.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific MRM transitions (precursor ion -> product ion) for each 3-NPH derivatized BCFA need to be determined by infusing individual standards. The precursor ion will be the [M+H]+ of the derivatized fatty acid. The product ions are generated by collision-induced dissociation (CID) in the collision cell.

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using a series of known concentrations of BCFA standards that have undergone the same extraction and derivatization procedure as the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Method Validation

A robust LC-MS/MS method requires thorough validation to ensure the reliability of the results.[18] Key validation parameters include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Signal Intensity Incomplete derivatization, poor ionization, matrix suppression.Optimize derivatization conditions (time, temperature, reagent concentration). Ensure MS source is clean. Improve sample cleanup to remove interfering substances.[11]
Poor Peak Shape Column degradation, inappropriate mobile phase.Use a new column. Ensure mobile phase pH is appropriate for the analytes.
High Background Noise Contaminated solvents or reagents, dirty MS source.Use high-purity solvents. Clean the MS source.
Poor Isomer Separation Suboptimal chromatographic conditions.Optimize the gradient profile, try a different column chemistry (e.g., a longer column or one with a different stationary phase), or adjust the column temperature.[1][2][19]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of branched-chain fatty acids in biological samples using LC-MS/MS. By addressing the key challenges of low ionization efficiency through chemical derivatization and optimizing chromatographic conditions for isomer separation, this method offers the sensitivity and specificity required for meaningful biological research. The successful implementation of this protocol will enable researchers to accurately profile BCFAs, paving the way for a deeper understanding of their role in health and disease.

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  • LCGC International. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International. [Link]

  • Zeng, J., & Cao, H. (2021). A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine. ResearchGate. [Link]

  • Li, M., et al. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of Lipid Research, 62, 100099. [Link]

  • Fu, X., et al. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1703, 464111. [Link]

  • Liebisch, G., et al. (2019). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Metabolites, 9(4), 73. [Link]

  • Ran-Ressler, R. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 23(7), 1225-1235. [Link]

  • Iordache, M. M., et al. (2025). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. NIH. [Link]

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  • News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link]

  • Boyce, M. C., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 413(25), 6325-6334. [Link]

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Application Note: Derivatization of 2-Methylundecanoic Acid for Enhanced Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Branched-Chain Fatty Acids

2-Methylundecanoic acid is a branched-chain fatty acid (BCFA) of significant interest in various fields, including microbiology, clinical diagnostics, and nutritional science, where it can serve as a biomarker.[1] Gas chromatography (GC) is a powerful technique for the separation and quantification of fatty acids; however, the direct analysis of free fatty acids like this compound presents considerable challenges.[2] The presence of the polar carboxyl group leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability.[3] When injected directly onto a GC column, these characteristics cause significant peak tailing, poor resolution, and potential analyte loss, compromising the accuracy and reproducibility of the analysis.[2]

To overcome these limitations, a derivatization step is essential.[4] This chemical modification process converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group, making the analyte "GC-amenable."[5][6] This application note provides a comprehensive guide to the derivatization of this compound, with a focus on explaining the causality behind procedural choices to ensure robust and reliable analytical outcomes.

Choosing the Optimal Derivatization Strategy: A Comparative Overview

The two most common derivatization strategies for carboxylic acids in GC are alkylation (esterification) and silylation .[6] The choice between these methods depends on the specific analytical requirements, sample matrix, and available instrumentation.

Alkylation (Esterification): The Gold Standard for Fatty Acids

Alkylation, most commonly esterification, involves replacing the acidic proton of the carboxyl group with an alkyl group, typically a methyl group to form a fatty acid methyl ester (FAME).[7] FAMEs are significantly more volatile and less polar than their parent free fatty acids, making them ideal for GC analysis.[8]

  • Boron Trifluoride-Methanol (BF₃-Methanol): This is one of the most widely used and effective reagents for the esterification of a broad range of fatty acids.[9] The reaction is catalyzed by the Lewis acid BF₃, which activates the carboxylic acid for nucleophilic attack by methanol.[10] It is effective for both free fatty acids and those bound in complex lipids (after an initial saponification step).[11]

  • Acid-Catalyzed Methanolic HCl: An alternative to BF₃-Methanol, this method uses a strong acid like hydrochloric acid dissolved in methanol.[9][12] It is a cost-effective and reliable method, though it may require longer reaction times or higher temperatures compared to BF₃-Methanol.[9]

  • Diazomethane (CH₂N₂): Diazomethane is a highly efficient methylating agent that reacts rapidly and quantitatively with carboxylic acids at room temperature, producing only nitrogen gas as a byproduct.[13] However, diazomethane is extremely toxic and potentially explosive, requiring specialized handling procedures and glassware.[14] Due to these safety concerns, its use has become less common in many laboratories.[15]

Silylation: A Versatile Alternative

Silylation replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[6][16] This process significantly reduces the polarity and increases the volatility of the analyte.[3]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): BSTFA is a powerful and popular silylating agent.[5] It reacts effectively with carboxylic acids, and its byproducts are volatile, minimizing chromatographic interference.[16] The reaction can often be performed at room temperature or with gentle heating.[17] For sterically hindered acids, a catalyst such as trimethylchlorosilane (TMCS) is often added.[5]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most potent silylating agents, MSTFA is even more volatile than BSTFA and is particularly useful for trace analysis where reagent peaks might interfere with early-eluting analytes.[18]

The following table summarizes the key characteristics of these common derivatization reagents for this compound.

Derivatization ReagentReaction TypeAdvantagesDisadvantagesTypical Conditions
BF₃-Methanol (14%) EsterificationEffective for a wide range of lipids, relatively fast reaction, well-established method.[9][19]Harsh acidic conditions may degrade polyunsaturated fatty acids (not a concern for saturated this compound), reagent is toxic and corrosive.[10][11]60-100°C for 10-30 minutes.[9][11]
Methanolic HCl EsterificationCost-effective, stable reagent.[9]May require longer reaction times or higher temperatures than BF₃-Methanol.[9]80-100°C for 1-2 hours.[20]
BSTFA (+/- TMCS) SilylationFast and quantitative reaction, volatile byproducts, milder conditions than esterification.[5][21]Derivatives are sensitive to moisture, reagent can be expensive.[5][22]Room temperature to 70°C for 15-30 minutes.[17]
Diazomethane EsterificationVery fast, high yield, mild conditions, minimal byproducts.Extremely toxic, potentially explosive, requires special handling.[14]Room temperature for ~5 minutes.[14]

For the routine analysis of saturated branched-chain fatty acids like this compound, esterification with BF₃-Methanol is highly recommended. It is a robust, reliable, and well-documented method that provides excellent yields and is less susceptible to moisture compared to silylation methods.[19]

Experimental Protocol: Esterification of this compound using BF₃-Methanol

This protocol details the conversion of this compound to its methyl ester (methyl 2-methylundecanoate) for GC-MS analysis.

Materials and Reagents
  • Sample containing this compound (e.g., lipid extract dried under nitrogen)

  • Boron trifluoride-methanol solution (14% w/v BF₃ in methanol) (Caution: Toxic and corrosive, handle in a fume hood)[10]

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Screw-cap glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • GC vials with inserts

Step-by-Step Methodology
  • Sample Preparation:

    • To a dried lipid extract or a known quantity of this compound in a screw-cap vial, add a precise amount of internal standard (e.g., 10 µg of C17:0 in hexane).

    • Evaporate the solvent under a gentle stream of nitrogen gas to ensure the sample is completely dry. The presence of water can inhibit the reaction.[5]

  • Esterification Reaction:

    • Add 1 mL of hexane to the dried sample to dissolve the lipids.[9]

    • Add 0.5 mL of 14% BF₃-Methanol reagent to the vial.[9]

    • Cap the vial tightly. Ensure the PTFE liner is intact to prevent leakage and sample contamination.

    • Vortex the mixture for 10-15 seconds to ensure homogeneity.

    • Place the vial in a heating block or water bath set to 95°C for 15 minutes.[1][11] This temperature and time are sufficient for the complete esterification of saturated fatty acids.

  • Extraction of FAMEs:

    • Cool the vial to room temperature.

    • Add 1 mL of saturated NaCl solution to the vial.[9] This step stops the reaction and helps to create a clean phase separation by increasing the polarity of the aqueous layer.[11]

    • Vortex vigorously for 1 minute to extract the newly formed fatty acid methyl esters (FAMEs) into the upper hexane layer.

    • Allow the phases to separate. Centrifugation at low speed (e.g., 1000 x g for 5 minutes) can be used to achieve a sharp interface.[11]

  • Sample Cleanup and Collection:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • Transfer the dried hexane solution to a GC autosampler vial for analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen.

GC-MS Analysis Parameters (Example)
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-225ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar capillary column suitable for FAME analysis.[23]

  • Injector: Split/splitless, 250°C, Splitless mode

  • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 220°C at 5°C/min, hold for 10 min.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MS Source: 230°C

  • MS Quadrupole: 150°C

  • Acquisition Mode: Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.

Visualizing the Process

Derivatization Chemistry and Workflow

The following diagrams illustrate the chemical transformation and the overall experimental workflow.

G cluster_reaction Esterification Reaction Acid This compound (R-COOH) Ester Methyl 2-methylundecanoate (R-COOCH3) Acid->Ester + CH3OH (BF3 catalyst) Methanol Methanol (CH3OH) Methanol->Ester Water Water (H2O)

Caption: Fischer esterification of this compound.

G Start Dry Sample + Internal Standard Step1 Add Hexane & 14% BF3-Methanol Start->Step1 Step2 Heat at 95°C for 15 min Step1->Step2 Step3 Cool & Add Saturated NaCl Step2->Step3 Step4 Vortex & Separate Phases Step3->Step4 Step5 Collect Upper Hexane Layer Step4->Step5 Step6 Dry over Na2SO4 Step5->Step6 End Inject into GC-MS Step6->End

Caption: Workflow for BF₃-Methanol derivatization.

Conclusion and Best Practices

The derivatization of this compound is a critical prerequisite for its successful analysis by gas chromatography. The conversion to its methyl ester via the BF₃-Methanol method is a robust and reliable technique that significantly enhances volatility and improves chromatographic performance.[19] For optimal results, it is crucial to ensure anhydrous conditions prior to the reaction and to use high-purity reagents and solvents. The inclusion of an appropriate internal standard is paramount for accurate quantification.[1] This detailed protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals to achieve accurate and reproducible quantification of this compound in various matrices.

References

  • V. I. Kalmanovskii, "Acids: Derivatization for GC Analysis," in Encyclopedia of Chromatography, Third Edition, Taylor & Francis, 2010. [Online].
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  • Phenomenex, "Derivatization for Gas Chromatography," Phenomenex, n.d. [Online]. Available: [Link]

  • Y. Zhang et al., "Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry," Journal of Chromatography B, vol. 1114-1115, pp. 1-8, May 2019. [Online]. Available: [Link]

  • ResearchGate, "Protocol for extraction and derivitization of fatty acid for GC analyis?" ResearchGate, Jan. 2019. [Online]. Available: [Link]

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  • J. A. G. M. de Souza et al., "Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods," Journal of Agricultural and Food Chemistry, vol. 67, no. 49, pp. 13697-13705, Nov. 2019. [Online]. Available: [Link]

  • S. J. Pitt, "Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry," in Methods in Molecular Biology, vol. 2546, Humana, New York, NY, 2022, pp. 501-508. [Online]. Available: [Link]

  • M. Villas-Bôas et al., "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" Metabolites, vol. 1, no. 1, pp. 1-10, 2011.
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  • E. L. Nimz and S. L. Morgan, "On-Line Derivatization for Complex Fatty Acid Mixtures by Capillary Gas Chromatography/Mass Spectrometry," Journal of Chromatographic Science, vol. 32, no. 8, pp. 321-327, Aug. 1994. [Online]. Available: [Link]

  • Chrom Tech, Inc., "Why Use GC Derivatization Reagents," Chrom Tech, Inc., Oct. 2025. [Online]. Available: [Link]

  • M. De Mello et al., "Method for carboxylic acid esterification," U.S. Patent US20120220798A1, filed Feb. 24, 2012, and issued Aug. 30, 2012. [Online].
  • J. Clayden, "Diazomethane (CH2N2)," Master Organic Chemistry, Jun. 2025. [Online]. Available: [Link]

  • G. W. Francis, "Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids," European Journal of Lipid Science and Technology, vol. 117, no. 1, pp. 106-112, Jan. 2015.
  • C. M. Williams et al., "An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells," Journal of Lipid Research, vol. 57, no. 5, pp. 917-926, May 2016. [Online]. Available: [Link]

  • J. Clayden, "Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)," Master Organic Chemistry, n.d. [Online]. Available: [Link]

  • MIT OpenCourseWare, "5.310 (F19) Fischer Esterification Lab Manual," MIT OpenCourseWare, n.d. [Online]. Available: [Link]

  • Chemistry LibreTexts, "21.7: Methyl Ester Synthesis Using Diazomethane," Chemistry LibreTexts, May 2020. [Online]. Available: [Link]

  • S. Alaa, "Derivatization in GC," SlideShare, n.d. [Online]. Available: [Link]

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Application and Protocol for the Structural Elucidation of 2-Methylundecanoic Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of 2-Methylundecanoic acid, a branched-chain fatty acid relevant in various fields including chemical synthesis and drug development. In the absence of publicly available experimental spectra, this document provides a robust protocol for sample preparation and data acquisition, alongside a detailed analysis of predicted ¹H and ¹³C NMR spectra. This serves as a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a framework for the analysis of similar long-chain fatty acids.

Introduction

This compound (C₁₂H₂₄O₂) is a chiral, branched-chain fatty acid.[1][2] Its structure, featuring a methyl group at the α-position, imparts specific physicochemical properties that are of interest in various applications, including as a synthetic building block and in the study of metabolic pathways. Unambiguous structural confirmation is a critical step in its synthesis and application, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique.

This application note provides a complete workflow for the ¹H and ¹³C NMR spectroscopic analysis of this compound. We will delve into the theoretical basis for peak assignments, supported by predicted spectral data, and provide a meticulous, step-by-step protocol for sample preparation and data acquisition to ensure high-quality, reproducible results.

Predicted NMR Spectral Analysis of this compound

Due to the unavailability of experimental spectra in public databases, ¹H and ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and coupling constants, providing a reliable foundation for spectral interpretation.

Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The signals are influenced by the electron-withdrawing effect of the carboxylic acid group and the local electronic environment of each proton.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at approximately 10-13 ppm.[3] This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atoms and hydrogen bonding. The broadness of the peak is a result of chemical exchange with residual water or other acidic protons.

  • Methine Proton (C2-H): A multiplet, likely a sextet or a more complex pattern, is predicted around 2.4-2.6 ppm. This proton is coupled to the three protons of the adjacent methyl group (C12) and the two protons of the neighboring methylene group (C3).

  • Terminal Methyl Protons (C11-H₃): A triplet is expected at approximately 0.8-0.9 ppm, characteristic of a terminal methyl group in a long alkyl chain. It is coupled to the adjacent methylene group (C10).

  • α-Methyl Protons (C12-H₃): A doublet is predicted around 1.1-1.2 ppm. This signal arises from the methyl group attached to the chiral center (C2) and is coupled to the methine proton (C2-H).

  • Methylene Protons (-CH₂-): The methylene protons of the long alkyl chain (C3 to C10) will appear as a series of overlapping multiplets in the region of 1.2-1.7 ppm. The protons on C3, being closer to the carboxylic acid group, may be slightly more deshielded and appear at the lower end of this range.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to resonate in the downfield region, typically between 175-185 ppm.[3]

  • Methine Carbon (C2): The chiral carbon atom is predicted to appear around 40-45 ppm.

  • Alkyl Chain Carbons (-CH₂-): The methylene carbons of the long chain (C3-C10) will produce a cluster of signals in the range of 22-35 ppm.

  • Terminal Methyl Carbon (C11): The carbon of the terminal methyl group is expected at approximately 14 ppm.

  • α-Methyl Carbon (C12): The carbon of the methyl group at the C2 position is predicted to be in the range of 15-20 ppm.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-COOH)10.0 - 13.0 (broad s)175.0 - 185.0
C2 (-CH)2.4 - 2.6 (m)40.0 - 45.0
C3 (-CH₂)1.5 - 1.7 (m)30.0 - 35.0
C4-C9 (-CH₂-)1.2 - 1.4 (m)22.0 - 30.0
C10 (-CH₂)1.2 - 1.4 (m)31.0 - 33.0
C11 (-CH₃)0.8 - 0.9 (t)14.0 - 15.0
C12 (-CH₃)1.1 - 1.2 (d)15.0 - 20.0

Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet.

Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and adherence to a standardized data acquisition protocol are paramount.

Sample Preparation Protocol

The following protocol ensures a homogenous sample with an appropriate concentration for both ¹H and ¹³C NMR analysis.

  • Analyte Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for fatty acids due to its excellent dissolving power and relatively clean spectral window.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the analyte.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube to prevent peak broadening.

  • Sample Volume Adjustment: Ensure the final sample volume in the NMR tube is approximately 4-5 cm in height to be within the active volume of the NMR probe.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition Protocol

This protocol outlines the key steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Instrument Preparation: Before inserting the sample, ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed for optimal homogeneity.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. This ensures field-frequency stability during the experiment.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: Set a spectral width of approximately 15-20 ppm to encompass all expected proton signals.

      • Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Employ a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain a spectrum with singlets for each carbon.

    • Acquisition Parameters:

      • Spectral Width: Set a spectral width of approximately 200-220 ppm.

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required to achieve a good signal-to-noise ratio.

      • Relaxation Delay (D1): A relaxation delay of 2 seconds is generally sufficient for qualitative analysis.

Data Processing

Once the raw data (Free Induction Decay - FID) is acquired, it must be processed to generate the final spectrum.

  • Fourier Transformation: Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions in the baseline.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons contributing to each signal.

  • Peak Picking: Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualizations

Molecular Structure of this compound

C1 C1 O1 O C1->O1 = O2 OH C1->O2 C2 C2 C1->C2 C12 C12 (CH3) C2->C12 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 (CH3) C10->C11

Caption: Molecular structure of this compound.

NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Analyze & Interpret reference->analyze

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic analysis of this compound. By combining predicted spectral data with a detailed, field-proven protocol, researchers can confidently perform structural elucidation of this and similar branched-chain fatty acids. The presented workflow, from sample preparation to data processing and interpretation, ensures the acquisition of high-quality, reliable NMR data, which is essential for advancing research and development in chemistry and related disciplines.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(23), 5648-5662.
  • LookChem. This compound. [Link]

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Synthesis of 2-Methylundecanoic Acid Esters: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylundecanoic acid and its corresponding esters are valuable molecules in various fields of chemical and biological research. The parent carboxylic acid is a medium-chain fatty acid[1][2] and has been identified in natural sources such as the territorial marker fluid of male Bengal tigers.[] Its esters are utilized in the fragrance and flavor industry, as well as in the production of lubricants and surfactants.[4] The synthesis of these compounds, particularly with high purity, is crucial for their application in drug development and as intermediates in organic synthesis.[4] This document provides detailed protocols and expert insights into the synthesis of this compound and its subsequent esterification.

The presence of a methyl group at the α-position introduces steric hindrance, which requires careful consideration in the selection of synthetic methodologies, especially for the esterification step. This guide will explore robust methods for the synthesis of the carboxylic acid backbone and compare several effective esterification protocols suitable for sterically hindered substrates.

Part 1: Synthesis of this compound

The synthesis of the parent carboxylic acid is the foundational step. Two primary and reliable methods are presented here: the Malonic Ester Synthesis and Grignard Carboxylation.

Method 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly effective method for preparing substituted carboxylic acids.[5][6] This pathway involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[7][8][9]

Scientific Rationale: The α-protons of diethyl malonate are particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating deprotonation by a moderately strong base like sodium ethoxide.[8][9] The resulting enolate is a potent nucleophile that readily undergoes SN2 reaction with an alkyl halide.[6] A second alkylation can be performed before the final hydrolysis and decarboxylation steps.[5][9]

Experimental Workflow Diagram:

malonic_ester_synthesis cluster_0 Step 1: Deprotonation & Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Formation Enolate Formation Diethyl Malonate->Enolate Formation NaOEt, EtOH Alkylated Malonic Ester Alkylated Malonic Ester Enolate Formation->Alkylated Malonic Ester 1-Bromononane Second Enolate Second Enolate Alkylated Malonic Ester->Second Enolate NaOEt, EtOH Dialkylated Malonic Ester Dialkylated Malonic Ester Second Enolate->Dialkylated Malonic Ester Methyl Iodide Dicarboxylic Acid Dicarboxylic Acid Dialkylated Malonic Ester->Dicarboxylic Acid 1. NaOH, H2O, Δ 2. H3O+ This compound This compound Dicarboxylic Acid->this compound Δ (-CO2)

Caption: Workflow for the synthesis of this compound via malonic ester synthesis.

Detailed Protocol:

  • Deprotonation and First Alkylation:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

    • Add diethyl malonate dropwise to the stirred solution.

    • After the addition is complete, add 1-bromononane dropwise.

    • Reflux the mixture for several hours to ensure complete reaction.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Add water and extract the product with diethyl ether.

  • Second Alkylation:

    • To the crude product from the previous step dissolved in absolute ethanol, add a fresh solution of sodium ethoxide.

    • Add methyl iodide dropwise and reflux for several hours.

    • Work up the reaction as described in the first step.

  • Hydrolysis and Decarboxylation:

    • The dialkylated malonic ester is refluxed with a solution of sodium hydroxide in water to hydrolyze the ester groups.

    • After cooling, the mixture is carefully acidified with hydrochloric acid.

    • The acidified solution is then heated to induce decarboxylation, yielding this compound.[10]

    • The final product is extracted with diethyl ether, washed with water, dried over anhydrous magnesium sulfate, and purified by distillation.[10]

Quantitative Data Summary:

ReagentMolar Equiv. (Step 1)Molar Equiv. (Step 2)Molar Equiv. (Step 3)
Diethyl Malonate1.0--
Sodium Ethoxide1.11.1-
1-Bromononane1.0--
Methyl Iodide-1.0-
Sodium Hydroxide-->2.0
Hydrochloric Acid--to pH < 2
Method 2: Grignard Carboxylation

An alternative and powerful method for synthesizing carboxylic acids is the reaction of a Grignard reagent with carbon dioxide.[11][12] This method is particularly useful for adding a single carbon atom to an alkyl halide.

Scientific Rationale: The Grignard reagent, an organomagnesium halide, is a strong nucleophile and a strong base.[13][14] It readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt.[12] Subsequent acidification protonates the carboxylate to yield the carboxylic acid.[11][12]

Experimental Workflow Diagram:

grignard_synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation & Workup 2-Bromoundecane 2-Bromoundecane Grignard Reagent Grignard Reagent 2-Bromoundecane->Grignard Reagent Mg, Dry Ether Magnesium Carboxylate Magnesium Carboxylate Grignard Reagent->Magnesium Carboxylate 1. CO2 (Dry Ice) This compound This compound Magnesium Carboxylate->this compound 2. H3O+

Caption: Workflow for the synthesis of this compound via Grignard carboxylation.

Detailed Protocol:

  • Formation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small amount of a solution of 2-bromoundecane in anhydrous diethyl ether to initiate the reaction. Gentle heating or the addition of a small crystal of iodine may be necessary.[11]

    • Once the reaction has started, add the remaining 2-bromoundecane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[11]

  • Carboxylation and Workup:

    • In a separate large beaker, place an excess of crushed dry ice.

    • Slowly pour the prepared Grignard reagent solution onto the dry ice with gentle stirring.

    • Allow the mixture to stand until the excess dry ice has sublimated and the mixture has reached room temperature.

    • Slowly add 6 M HCl with cooling in an ice bath until the solution is acidic.[11]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by distillation or recrystallization.

Part 2: Esterification of this compound

The steric hindrance at the α-position of this compound makes esterification challenging under standard conditions. Therefore, milder and more efficient methods are often preferred over the classic Fischer esterification.

Method 1: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method.[15][16] While it is one of the most cost-effective methods for ester formation, its efficiency can be limited with sterically hindered acids and it requires forcing conditions.[17][18]

Scientific Rationale: The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[17][19][20] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.[18][19] The reaction is an equilibrium, and to drive it towards the product, an excess of the alcohol is typically used, and the water formed is removed.[16][17][18]

Experimental Workflow Diagram:

fischer_esterification This compound This compound Protonated Acid Protonated Acid This compound->Protonated Acid H+ (cat.) Alcohol (R-OH) Alcohol (R-OH) Tetrahedral Intermediate Tetrahedral Intermediate Alcohol (R-OH)->Tetrahedral Intermediate Ester Ester Protonated Acid->Tetrahedral Intermediate + R-OH Tetrahedral Intermediate->Ester - H2O, -H+

Caption: Simplified mechanism of Fischer-Speier esterification.

Detailed Protocol:

  • To a round-bottom flask containing this compound, add a large excess of the desired alcohol (which can also serve as the solvent).

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or GC.

  • After completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the ester with an organic solvent like diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude ester by distillation.[16]

Quantitative Data Summary:

ReagentMolar Equiv.
This compound1.0
Alcohol>10
Sulfuric Acid0.05 - 0.1
Method 2: Steglich Esterification

The Steglich esterification is a much milder and more efficient method for the synthesis of esters, especially from sterically hindered substrates.[21][22] It utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, 4-dimethylaminopyridine (DMAP).[21][23][24]

Scientific Rationale: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[22] DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form an even more reactive acylpyridinium species, which is readily attacked by the alcohol to form the ester.[22][24]

Experimental Workflow Diagram:

steglich_esterification Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + DCC DCC DCC DCC->O-Acylisourea Alcohol Alcohol Ester Ester Alcohol->Ester Acylpyridinium Ion Acylpyridinium Ion O-Acylisourea->Acylpyridinium Ion + DMAP (cat.) Acylpyridinium Ion->Ester + Alcohol, - DMAP

Caption: Key intermediates in the Steglich esterification.

Detailed Protocol:

  • Dissolve this compound, the alcohol, and a catalytic amount of DMAP in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC or EDC in the same solvent dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).

  • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

  • The filtrate is then washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude ester can be purified by column chromatography.

Quantitative Data Summary:

ReagentMolar Equiv.
This compound1.0
Alcohol1.0 - 1.2
DCC or EDC1.1
DMAP0.05 - 0.1
Method 3: Mitsunobu Reaction

The Mitsunobu reaction is another excellent method for the esterification of primary and secondary alcohols under mild conditions, proceeding with inversion of stereochemistry at the alcohol center.[25][26][27] It is particularly useful for sensitive substrates.

Scientific Rationale: The reaction involves the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[28] This forms a good leaving group on the alcohol, which is then displaced by the carboxylate nucleophile in an SN2 fashion.[25][27][29]

Experimental Workflow Diagram:

mitsunobu_reaction Alcohol Alcohol Alkoxyphosphonium Salt Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium Salt + Betaine PPh3 PPh3 Betaine Betaine PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Carboxylic Acid Carboxylic Acid Carboxylic Acid->Alkoxyphosphonium Salt Deprotonation Ester Ester Alkoxyphosphonium Salt->Ester + Carboxylate (SN2)

Caption: Simplified overview of the Mitsunobu reaction pathway.

Detailed Protocol:

  • Dissolve this compound, the alcohol, and triphenylphosphine in an anhydrous solvent like THF or diethyl ether in a round-bottom flask under an inert atmosphere.[28]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD in the same solvent dropwise with stirring.[28]

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts.

Quantitative Data Summary:

ReagentMolar Equiv.
This compound1.0
Alcohol1.0
Triphenylphosphine1.1
DEAD or DIAD1.1

Conclusion

The synthesis of this compound esters can be efficiently achieved through a two-stage process: synthesis of the parent carboxylic acid followed by esterification. For the synthesis of this compound, both the malonic ester synthesis and Grignard carboxylation are robust and high-yielding methods. The choice between them may depend on the availability of starting materials.

For the subsequent esterification, the steric hindrance of the α-methyl group necessitates the use of mild and efficient methods. While the Fischer esterification is a viable option, the Steglich esterification and the Mitsunobu reaction offer significant advantages in terms of reaction conditions and yields for such sterically demanding substrates. The selection of the most appropriate esterification protocol will depend on the specific alcohol being used and the overall sensitivity of the substrates.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Kaur, N. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 19(6), 724-740.
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  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Fiveable. (n.d.). Steglich Esterification. Retrieved from [Link]

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  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5549-5557.
  • Nguyen, T. T., et al. (2019). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. Vietnam Journal of Chemistry, 57(5), 629-634.
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  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Wikipedia. (2023). Malonic ester synthesis. Retrieved from [Link]

  • University of Michigan. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]

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  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • LookChem. (n.d.). Cas 24323-25-9,this compound. Retrieved from [Link]

  • Chemguide. (n.d.). grignard reagents. Retrieved from [Link]

  • PubChem. (n.d.). Undecanoic acid, 2-methyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • PubMed. (1995). Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. Retrieved from [Link]

  • Asymmetric-Synthesis. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Macmillan Group. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Organic Chemistry Help. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • University of Lethbridge. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

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  • Chad's Prep. (2021). 20.8 Synthesis and Reactions of Esters. Retrieved from [Link]

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Application Notes and Protocols: The Strategic Use of 2-Methylundecanoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Fatty Acid

2-Methylundecanoic acid (2-MUA) is a C12 branched-chain fatty acid. While its structure appears straightforward, the presence of a chiral center at the alpha-position (C2) transforms it from a simple lipid into a highly valuable chiral building block for advanced organic synthesis.[] The stereochemistry at this position is a critical design element in the synthesis of complex, biologically active molecules, where stereoisomers can exhibit vastly different pharmacological or physiological effects.[2] This guide provides an in-depth look at the strategic applications of 2-MUA, focusing on its role as a precursor for stereochemically defined intermediates used in the development of pharmaceuticals and complex natural products like insect pheromones.[3][4]

The synthetic utility of 2-MUA stems from the ability to leverage its pre-existing stereocenter, allowing chemists to introduce chirality early in a synthetic sequence. This approach is often more efficient than inducing asymmetry later or performing difficult chiral separations on complex final products.[5] These notes will detail core synthetic transformations and provide step-by-step protocols for researchers in drug discovery and chemical synthesis.

Physicochemical and Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 24323-25-9[6]
Molecular Formula C₁₂H₂₄O₂[6]
Molecular Weight 200.32 g/mol [6]
Melting Point 13 °C[7]
Boiling Point 306.6 °C at 760 mmHg[7]
Density 0.903 g/cm³[7]
Safety Hazards Causes skin irritation (H315); Harmful to aquatic life with long lasting effects (H412)[6][8]

Core Application: 2-MUA as a Versatile Chiral Precursor

The primary strategic value of enantiomerically pure (R)- or (S)-2-Methylundecanoic acid lies in its function as a chiral building block. The carboxylic acid moiety can be readily transformed into a wide array of functional groups, while the α-stereocenter is carried through the synthetic route, imparting chirality to the target molecule. This section outlines key transformations that convert 2-MUA into more versatile intermediates.

G acid This compound (Chiral Precursor) alcohol Chiral 2-Methylundecan-1-ol (Versatile Intermediate) acid->alcohol Reduction (Protocol 1) amide Chiral Amides (Bioactive Candidates) acid->amide Amide Coupling (Protocol 2) halide Chiral 1-Halo-2-methylundecane (Coupling Substrate) alcohol->halide Halogenation pheromone Complex Targets (e.g., Pheromones) halide->pheromone Wittig / Grignard Coupling (Protocol 3)

Caption: Key synthetic transformations of this compound.

Protocol 1: Stereospecific Reduction to (S)-2-Methylundecan-1-ol

Application Note: The reduction of the carboxylic acid to a primary alcohol is a fundamental transformation. It converts the relatively stable carboxyl group into a versatile hydroxyl group, which can then participate in a wide range of subsequent reactions (e.g., etherification, esterification, oxidation, or conversion to a leaving group). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently and cleanly reduces carboxylic acids to their corresponding alcohols without epimerizing the adjacent stereocenter. This protocol details the reduction of (S)-2-Methylundecanoic acid.

Experimental Protocol:

1. Reaction Setup:

  • To a 250 mL three-necked round-bottom flask, oven-dried and equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (1.2 equiv.).

  • Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask via cannula.

  • Cool the stirred suspension to 0 °C using an ice-water bath.

2. Addition of 2-MUA:

  • Dissolve (S)-2-Methylundecanoic acid (1.0 equiv.) in 30 mL of anhydrous THF in the dropping funnel.

  • Add the 2-MUA solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and prevent dangerous gas evolution.

3. Reaction Progression:

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir for an additional 12 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material.

4. Work-up (Fieser Method):

  • Cool the reaction mixture back down to 0 °C.

  • Quench the reaction by the slow, sequential dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).

    • 'X' mL of 15% (w/v) aqueous sodium hydroxide.

    • '3X' mL of water.

  • Causality Note: This specific quenching procedure is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying purification.

  • Stir the resulting white suspension vigorously for 30 minutes at room temperature.

5. Purification:

  • Filter the solid aluminum salts through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether (3 x 25 mL).

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude (S)-2-Methylundecan-1-ol can be purified further by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a colorless oil.

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(S)-2-MUA200.3210.01.0
LiAlH₄37.9512.01.2
Anhydrous THF-~80 mL-

Protocol 2: Synthesis of Chiral Amides for Drug Discovery

Application Note: The amide functional group is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals. The lipophilic carbon chain of 2-MUA can be used to probe hydrophobic binding pockets of biological targets, while the chiral center provides stereochemical information crucial for receptor interaction.[9][10] This protocol provides a general method for coupling 2-MUA with a primary or secondary amine using standard peptide coupling reagents.

Experimental Protocol:

1. Reaction Setup:

  • Dissolve (S)-2-Methylundecanoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) and Hydroxybenzotriazole (HOBt) (1.2 equiv.). Causality Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization of the α-stereocenter.

  • Stir the mixture at room temperature for 20 minutes to allow for the formation of the activated ester.

2. Amine Addition:

  • To the activated acid solution, add the desired amine (1.1 equiv.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.). Causality Note: The base is required to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the amine is in its free, nucleophilic form.

3. Reaction Progression:

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

4. Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess HOBt and unreacted 2-MUA), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude amide product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 3: Application in Pheromone Synthesis via Wittig Reaction

Application Note: Many insect pheromones are long-chain, unsaturated alcohols, acetates, or aldehydes derived from fatty acids.[11] The specific stereochemistry and geometry of the double bonds are often critical for biological activity.[4] This protocol outlines a plausible synthetic route to a hypothetical pheromone analog, starting from the chiral alcohol ((S)-2-Methylundecan-1-ol) generated in Protocol 1. The workflow involves conversion to a phosphonium salt and a subsequent Wittig reaction to construct a key carbon-carbon double bond.[3]

G cluster_0 Step A: Bromination cluster_1 Step B: Phosphonium Salt Formation cluster_2 Step C: Wittig Reaction alcohol (S)-2-Methylundecan-1-ol bromide 1-Bromo-2-methylundecane alcohol->bromide PBr₃ salt (2-Methylundecyl)- triphenylphosphonium Bromide bromide->salt PPh₃, Toluene ylide Phosphonium Ylide salt->ylide n-BuLi, THF product Pheromone Analog ((Z)-6-Methylpentadec-4-ene) ylide->product aldehyde Aldehyde Coupling Partner (e.g., Butanal) aldehyde->product

Caption: Workflow for the synthesis of a pheromone analog from 2-MUA.

Experimental Protocol (Multi-step):

Step A: Bromination of the Chiral Alcohol

  • Cool a solution of (S)-2-Methylundecan-1-ol (1.0 equiv.) in anhydrous diethyl ether to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) (0.4 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the mixture onto ice and extract with diethyl ether.

  • Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the crude 1-bromo-2-methylundecane, which is often used directly in the next step.

Step B: Phosphonium Salt Formation

  • Dissolve the crude bromide (1.0 equiv.) and triphenylphosphine (PPh₃) (1.1 equiv.) in toluene or acetonitrile.

  • Heat the mixture to reflux for 24-48 hours, during which the phosphonium salt will typically precipitate as a white solid.

  • Cool the mixture, filter the solid, wash with cold diethyl ether, and dry under vacuum.

Step C: Wittig Reaction

  • Suspend the phosphonium salt (1.0 equiv.) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Add n-butyllithium (n-BuLi) (1.05 equiv.) dropwise. The formation of the ylide is indicated by a color change (often to deep red or orange). Stir for 1 hour at 0 °C.

  • Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Add a solution of the desired aldehyde (e.g., butanal) (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with hexanes or diethyl ether. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • After concentrating, purify the final pheromone analog by flash column chromatography on silica gel.

References

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  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405–426. [Link]

  • NIH. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon.[Link]

  • Google Patents.Method for the synthesis of pheromones.
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  • Mori, K. (2006). Organic Synthesis in Pheromone Science. The Chemical Record, 6(1), 38-51. [Link]

  • Zhang, G., et al. (2022). Asymmetric Synthesis of Contact Sex Pheromone of Tetropium fuscum and Its Enantiomer. Molecules, 27(20), 6897. [Link]

  • Kurbanli, K., et al. (2009). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. Asian Journal of Chemistry, 21(3), 1903-1909. [Link]

  • Google Patents.Process for the production of 4-alkanoyloxy-2-methylbutanoic acid.
  • The Ivan Huc Group. Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions.[Link]

  • ResearchGate. Stereoselective Synthesis of 2-Amino-2-methyl-4-phosphonobutanoic Acid Derivatives (MAP4 Analogues).[Link]

  • Paul, D., et al. (2023). The Role of AI in Drug Discovery: Challenges, Opportunities, and Strategies. MDPI. [Link]

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Application Notes and Protocols for the Experimental Workflow of Lipid Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical First Step in Lipidomics

Lipids, a vast and structurally diverse class of molecules, are fundamental to cellular structure, signaling, and energy homeostasis.[1] The accurate analysis of these molecules—the field of lipidomics—provides profound insights into cellular physiology and pathology, with direct applications in disease biomarker discovery and drug development.[1] However, the very diversity of lipids, ranging from nonpolar triglycerides to charged phospholipids, presents a significant analytical challenge.[1][2] The initial extraction of lipids from complex biological matrices like tissues, plasma, or cells is arguably the most critical step, as it dictates the fidelity and comprehensiveness of all downstream analyses.[1][2] An inefficient or biased extraction will invariably lead to a skewed representation of the biological lipidome.

This guide provides a detailed overview of the principles and protocols for lipid extraction. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering researchers to select and optimize extraction strategies for their specific biological questions and sample types.

Pillar 1: The Rationale Behind a Robust Lipid Extraction Strategy

A successful lipid extraction hinges on overcoming two primary challenges: efficiently liberating lipids from their native environment (e.g., cell membranes, lipid droplets, lipoprotein complexes) and subsequently separating them from non-lipid contaminants like proteins, sugars, and polar metabolites.[2] This is achieved through a carefully orchestrated interplay of solvent properties and phase separation dynamics.

The Science of Solvent Selection: The cornerstone of most lipid extraction methods is the use of a solvent system that can effectively disrupt the complex interactions within the biological matrix.[2][3]

  • Polar Solvents (e.g., Methanol, Isopropanol): These solvents are crucial for breaking the hydrogen bonds and electrostatic interactions between polar lipid headgroups and proteins.[2][4] Methanol is particularly effective at denaturing proteins and releasing associated lipids.

  • Non-Polar Solvents (e.g., Chloroform, Dichloromethane, MTBE): These solvents are responsible for solubilizing the hydrophobic hydrocarbon tails of the lipids, drawing them into an organic phase.[2]

The initial step in many classic protocols involves creating a single-phase (monophasic) system by mixing the sample with a precise ratio of polar and non-polar solvents, such as chloroform/methanol.[5][6] This ensures that the solvents can fully penetrate the sample matrix and efficiently solubilize the entire spectrum of lipids present.

The Role of Homogenization: For solid samples like tissues, effective disruption is paramount. Methods such as grinding frozen tissue to a powder in liquid nitrogen or using mechanical homogenizers ensure a greater surface area for solvent interaction, significantly improving extraction efficiency.[7][8]

Inducing Phase Separation for Purification: Once lipids are solubilized, the next step is to purify them from water-soluble contaminants. This is achieved by adding water or a saline solution to the monophasic extract, inducing a phase separation.[5][9] The result is a biphasic system:

  • An upper aqueous/polar phase (typically methanol/water) containing polar metabolites, salts, and sugars.

  • A lower organic/non-polar phase (typically chloroform-rich) containing the purified lipids.[5]

  • A precipitated disk of denatured proteins often forms at the interface between the two phases.[10]

Pillar 2: Gold-Standard Liquid-Liquid Extraction (LLE) Protocols

For decades, two methods have been the benchmark for total lipid extraction: the Folch and Bligh-Dyer procedures.[2][5][11] More recently, the methyl-tert-butyl ether (MTBE) method has gained popularity as a safer and effective alternative.

The Folch Method: The Exhaustive Approach for Tissues

Developed by Jordi Folch and colleagues in 1957, this method is considered a "gold standard" for its exhaustive extraction capabilities, especially from solid tissues.[2] It utilizes a relatively large volume of a 2:1 chloroform/methanol solvent mixture to ensure thorough lipid solubilization.[9]

Causality Behind the Protocol: The high solvent-to-sample ratio (e.g., 20:1) is designed to handle samples with high lipid content and ensures that the system remains monophasic during the initial extraction, preventing premature precipitation of certain lipid classes.[2][9] The subsequent wash with a salt solution (e.g., 0.9% NaCl) helps to sharpen the phase separation and minimize the loss of acidic phospholipids into the upper aqueous phase.[9][10]

Experimental Workflow: Folch Method

Folch_Workflow sample Tissue Sample (e.g., 1g) homogenize Homogenize in 20 mL Chloroform:Methanol (2:1 v/v) sample->homogenize agitate Agitate (15-20 min) homogenize->agitate separate_solid Centrifuge or Filter to remove solid residue agitate->separate_solid liquid_phase Collect Liquid Phase separate_solid->liquid_phase wash Add 0.2 volumes (4 mL) of 0.9% NaCl solution liquid_phase->wash vortex_centrifuge Vortex & Centrifuge to separate phases wash->vortex_centrifuge phases Upper Aqueous Phase (Discard) Lower Organic Phase (Lipids) vortex_centrifuge->phases collect_lipids Collect Lower Chloroform Phase phases:lower->collect_lipids dry Evaporate Solvent (e.g., under Nitrogen stream) collect_lipids->dry final_product Purified Lipid Extract dry->final_product

Caption: Workflow for the Folch lipid extraction method.

Detailed Protocol: Folch Extraction from Tissue

  • Weigh approximately 100 mg of frozen tissue, keeping it frozen to prevent lipid degradation. For tissues, it is recommended to first pulverize the sample into a fine powder using a mortar and pestle cooled with liquid nitrogen.[8]

  • In a glass tube, add 2 mL of ice-cold 2:1 (v/v) chloroform:methanol.

  • Add the weighed tissue powder to the solvent.

  • Homogenize the sample thoroughly using a mechanical homogenizer until no solid particles are visible.

  • Agitate the homogenate on an orbital shaker for 20 minutes at room temperature.

  • Centrifuge at 2,000 x g for 10 minutes to pellet the solid residue. Transfer the supernatant (liquid) to a new glass tube.

  • Add 0.4 mL (0.2 volumes) of 0.9% NaCl solution to the supernatant.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 1,000 x g for 5 minutes to facilitate phase separation. You will observe a lower organic phase and an upper aqueous phase.

  • Carefully aspirate and discard the upper aqueous phase.

  • Using a glass Pasteur pipette, transfer the lower chloroform phase, which contains the lipids, to a new pre-weighed glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Store the dried lipid film at -80°C until analysis. For analysis, reconstitute the lipids in an appropriate solvent compatible with the downstream analytical platform.

The Bligh-Dyer Method: The Rapid Standard for Wet Samples

Published in 1959, the Bligh-Dyer method is an adaptation of the Folch procedure, specifically designed for samples with high water content, such as biofluids or fish muscle.[10][12][13] It uses a smaller solvent-to-sample ratio, making it more economical and faster.[13]

Causality Behind the Protocol: The key to the Bligh-Dyer method is the precise initial ratio of chloroform:methanol:water (1:2:0.8, v/v/v), which accounts for the water already present in the sample to create a monophasic system.[14] The subsequent addition of more chloroform and water breaks this single phase into two, partitioning the lipids into the chloroform layer.[12][13] This method is particularly suitable for extracting lipids from cell suspensions or homogenates directly in the reaction tube.[10]

Experimental Workflow: Bligh-Dyer Method

Bligh_Dyer_Workflow sample Aqueous Sample (1 mL) (e.g., plasma, cell suspension) add_solvents1 Add 3.75 mL Chloroform:Methanol (1:2 v/v) sample->add_solvents1 vortex1 Vortex to form Monophasic System add_solvents1->vortex1 add_chloroform Add 1.25 mL Chloroform vortex1->add_chloroform vortex2 Vortex (1 min) add_chloroform->vortex2 add_water Add 1.25 mL Water vortex2->add_water vortex3 Vortex & Centrifuge to induce Phase Separation add_water->vortex3 phases Upper Aqueous Phase (Discard) Protein Disc Lower Organic Phase (Lipids) vortex3->phases collect_lipids Collect Lower Chloroform Phase phases:lower->collect_lipids dry Evaporate Solvent collect_lipids->dry final_product Purified Lipid Extract dry->final_product

Caption: Workflow for the Bligh-Dyer lipid extraction method.

Detailed Protocol: Bligh-Dyer Extraction from Cultured Cells

  • Harvest approximately 2-5 million cells by centrifugation (e.g., 500 x g for 5 minutes).

  • Wash the cell pellet once with 1 mL of cold phosphate-buffered saline (PBS) to remove media components. Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in 0.8 mL of water in a glass tube.

  • Add 3 mL of 1:2 (v/v) chloroform:methanol and vortex vigorously for 15-20 minutes. The mixture should be a single phase.

  • Add an additional 1 mL of chloroform and vortex for 1 minute.

  • Add 1 mL of water to induce phase separation and vortex for another minute.

  • Centrifuge at 1,000 x g for 10 minutes. Three layers will be visible: a top aqueous layer, a protein disk at the interface, and a bottom chloroform layer containing the lipids.

  • Carefully collect the bottom organic layer with a glass Pasteur pipette, bypassing the protein disk, and transfer it to a new tube.

  • Dry the extract under a stream of nitrogen and store at -80°C.

The MTBE Method: A Modern, Safer Alternative

The use of methyl-tert-butyl ether (MTBE) as the primary non-polar solvent offers several advantages over chloroform, including lower toxicity and a density less than water.[4][15] The latter is a significant practical benefit: the lipid-containing organic phase forms the upper layer after phase separation, which simplifies its collection and reduces the risk of contamination from the aqueous phase or protein interface.[16][17] This method is highly amenable to high-throughput and automated workflows.[16]

Causality Behind the Protocol: The procedure starts by adding methanol to the sample to precipitate proteins and release lipids.[18] Subsequently, MTBE is added to solubilize the lipids.[18] Phase separation is induced by the addition of water, resulting in an upper MTBE layer (lipids) and a lower methanol/water layer (polar metabolites), making it a valuable technique for multi-omics studies where both fractions are of interest.[15][18][19]

Experimental Workflow: MTBE Method

MTBE_Workflow sample Sample (e.g., 100 µL Plasma) add_methanol Add Methanol (e.g., 200 µL) sample->add_methanol vortex1 Vortex to Precipitate Protein add_methanol->vortex1 add_mtbe Add MTBE (e.g., 800 µL) vortex1->add_mtbe incubate Incubate / Shake (e.g., 1 hr at 4°C) add_mtbe->incubate add_water Add Water (e.g., 300 µL) incubate->add_water vortex_centrifuge Vortex & Centrifuge to induce Phase Separation add_water->vortex_centrifuge phases Upper Organic Phase (Lipids) Lower Aqueous Phase (Metabolites) vortex_centrifuge->phases collect_lipids Collect Upper MTBE Phase phases:upper->collect_lipids dry Evaporate Solvent collect_lipids->dry final_product Purified Lipid Extract dry->final_product

Caption: Workflow for the MTBE lipid extraction method.

Detailed Protocol: MTBE Extraction from Plasma

  • Thaw plasma samples on ice.

  • In a 1.5 mL microfuge tube, add 100 µL of plasma.

  • Add 200 µL of ice-cold methanol. If using internal standards, they should be spiked into the methanol.

  • Vortex briefly (10 seconds).

  • Add 800 µL of MTBE.

  • Cap the tube and incubate on a shaker for 1 hour at 4°C to ensure full protein precipitation and lipid extraction.[16]

  • Add 300 µL of water to induce phase separation.

  • Vortex for 10 seconds and then centrifuge at 13,000 x g for 10 minutes.[16]

  • Two distinct phases will be visible. Carefully collect the upper organic (MTBE) phase and transfer it to a new tube.

  • Dry the extract under a stream of nitrogen or in a vacuum concentrator.

  • Store the dried lipid film at -80°C.

Pillar 3: Advanced and Complementary Extraction Techniques

While LLE methods are dominant, other techniques offer unique advantages for specific applications, such as lipid class fractionation or "green" chemistry approaches.

Solid-Phase Extraction (SPE)

SPE provides a powerful method for not only extracting but also fractionating lipids into different classes.[20][21] The process involves passing a total lipid extract (obtained from a method like Folch) through a cartridge containing a solid sorbent (e.g., silica, aminopropyl).[21][22]

Causality Behind the Protocol: Different lipid classes are retained on the sorbent with varying affinities. By eluting the cartridge with a series of solvents of increasing polarity, one can selectively recover distinct lipid fractions. For example, a common scheme using an aminopropyl column involves:

  • Elution with a non-polar solvent (e.g., chloroform/2-propanol) to recover neutral lipids like triglycerides and cholesterol esters.[22]

  • Elution with a slightly more polar solvent (e.g., acetic acid in ethyl ether) to recover free fatty acids.[22]

  • Elution with a highly polar solvent (e.g., methanol) to recover polar lipids like phospholipids.[20][22]

This approach is invaluable for reducing sample complexity and enriching for low-abundance lipid species prior to mass spectrometry analysis.[21]

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technology that uses a supercritical fluid—most commonly carbon dioxide (CO2)—as the extraction solvent.[23][24] Above its critical temperature and pressure, CO2 exhibits properties of both a liquid and a gas, allowing it to penetrate solid matrices effectively while having easily tunable solvating power.[25]

Causality Behind the Protocol: The solvating power of supercritical CO2 is a function of its density, which can be precisely controlled by adjusting temperature and pressure.[24][25] This allows for the selective extraction of different lipid classes. For instance, less dense CO2 can extract non-polar lipids, while adding a modifier like ethanol can increase its polarity to extract more complex lipids.[23] A key advantage is that once the extraction is complete, the CO2 is simply returned to its gaseous state by reducing the pressure, leaving a pure, solvent-free extract.[24] While requiring specialized equipment, SFE is a powerful technique for extracting thermolabile compounds without using harsh organic solvents.[25]

Trustworthiness: Building a Self-Validating System

To ensure the reliability and reproducibility of your lipid extraction, a robust quality control (QC) system is essential. This transforms a protocol from a mere set of steps into a self-validating system.

  • Internal Standards (IS): Before extraction begins, every sample should be spiked with a known amount of one or more internal standards. These are lipid species that are not naturally present in the sample (or are at very low levels), often containing stable isotope-labeled (e.g., C13, D) or odd-chain fatty acids. The recovery of the IS at the end of the process provides a direct measure of the extraction efficiency for each sample and can be used to correct for sample-to-sample variation.

  • Process Blanks: A "blank" sample, containing no biological material but taken through the entire extraction procedure, should be run with every batch. Analyzing the blank helps to identify any contamination introduced from solvents, tubes, or the environment.[7]

  • Pooled QC Samples: A pooled QC sample is created by combining a small aliquot from every sample in the study. This QC sample is injected and analyzed periodically throughout the analytical run (e.g., every 10 samples). The consistency of the lipid profiles in the QC injections provides a measure of the stability and reproducibility of the entire workflow, from extraction to analysis.

Data Summary: Comparison of Key LLE Methods

FeatureFolch MethodBligh & Dyer MethodMTBE Method
Primary Solvents Chloroform, Methanol[9]Chloroform, Methanol[12]Methyl-tert-butyl ether (MTBE), Methanol[18]
Toxicity High (Chloroform)High (Chloroform)Lower (MTBE)[15]
Lipid Phase Lower PhaseLower PhaseUpper Phase [16]
Ideal Sample Type Solid Tissues, high lipid content[2]Aqueous samples, high water content[2][10]Plasma, Cells; suitable for multi-omics[4][18]
Pros Highly exhaustive, "gold standard"[5]Rapid, economical with solvents[13]Safer, easy collection of lipid phase, automation-friendly[16]
Cons High solvent volume, toxic[9]Less efficient for very high lipid samples[12]MTBE is highly volatile[2]

Conclusion

The selection of a lipid extraction method is a critical decision that profoundly impacts the outcome of any lipidomic study.[1] There is no single "magic method" suitable for all applications.[26] Researchers must consider the nature of their sample, the specific lipid classes of interest, and the capabilities of their downstream analytical platforms. The classic Folch and Bligh-Dyer methods remain highly effective and are considered benchmarks for their robustness and broad coverage.[2][27] However, modern alternatives like the MTBE method offer significant advantages in terms of safety and ease of workflow, particularly for high-throughput applications. By understanding the fundamental principles behind these protocols and implementing rigorous quality control measures, researchers can ensure the generation of high-quality, reliable data that accurately reflects the biological lipidome.

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Application Note & Protocol: Quantitative Analysis of Fatty Acids in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantitative analysis of fatty acids is fundamental to understanding metabolic pathways, nutritional science, and the development of therapeutics for diseases linked to lipid dysregulation. However, the chemical diversity of fatty acids and the complexity of biological and food matrices present significant analytical challenges. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust methodologies for the accurate quantification of fatty acids. We will explore the causality behind critical experimental choices, from sample preparation and lipid extraction to derivatization and final analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols herein are designed as self-validating systems, emphasizing the use of appropriate internal standards and adherence to rigorous method validation criteria to ensure data integrity and reproducibility.

Guiding Principles for Accurate Fatty Acid Quantification

The journey from a complex biological sample to a precise fatty acid concentration is a multi-step process where each stage is critical for the final accuracy. The overarching goal is to isolate the analytes of interest from interfering matrix components and convert them into a form suitable for sensitive detection and quantification.

The Foundational Role of the Internal Standard

An internal standard (IS) is a compound of a known concentration added to a sample at the beginning of the analytical workflow.[1] Its primary purpose is to correct for the inevitable loss of analyte during sample preparation and for variations in instrument response.[1][2] An ideal IS should be chemically similar to the analytes but distinguishable by the analytical instrument, and it should not be naturally present in the sample.[1]

Causality: Why is the choice of IS so critical? The fundamental assumption of internal standardization is that the IS and the analyte will behave identically during extraction, derivatization, and injection. Any loss of the analyte will be mirrored by a proportional loss of the IS, thus keeping their ratio constant. This is why stable isotope-labeled fatty acids (e.g., deuterated versions of the analytes) are considered the "gold standard."[1] They have virtually identical chemical and physical properties to their endogenous counterparts, ensuring they are affected by matrix effects and sample processing in the same way.[1][2] Odd-chain fatty acids (e.g., C17:0, C19:0) are a cost-effective and robust alternative, as they are structurally similar to common even-chain fatty acids and typically absent or at very low levels in many biological samples.[1][3]

Internal Standard TypeAdvantagesDisadvantagesBest For
Stable Isotope-Labeled FAs Highest accuracy and precision; corrects for matrix effects effectively.[1][2]Higher cost; potential for isotopic interference if not carefully selected.Targeted, high-accuracy quantification in complex matrices like plasma or tissue.
Odd-Chain FAs Cost-effective; good accuracy and precision.[1]May be naturally present in some samples; may not perfectly mimic the behavior of all analytes (e.g., PUFAs).[2]Routine analysis, food science, and when cost is a primary concern.
The Analytical Workflow: A High-Level Overview

A successful quantitative analysis follows a logical and controlled sequence of steps. Each step is a potential source of variability, which must be minimized and controlled for, primarily through the use of an internal standard.

Fatty Acid Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Complex Matrix (e.g., Plasma, Tissue, Food) Add_IS Spike with Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch, Bligh & Dyer) Add_IS->Extraction Cleanup Optional Cleanup/Fractionation (Solid-Phase Extraction) Extraction->Cleanup Derivatization Derivatization (e.g., to FAMEs for GC) Cleanup->Derivatization For GC LC_MS LC-MS Analysis Cleanup->LC_MS For LC (Direct) GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Acquisition GC_MS->Data LC_MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Calculation Concentration Calculation Calibration->Calculation Result Final Result (e.g., µg/mL) Calculation->Result

Caption: High-level workflow for quantitative fatty acid analysis.

Step-by-Step Protocols

Protocol 1: Lipid Extraction from Plasma

This protocol is based on the widely used Folch and Bligh & Dyer methods, which utilize a chloroform and methanol solvent system to efficiently extract lipids from aqueous samples.[4][5][6][7]

Causality: Lipids are soluble in organic solvents, while other cellular components like proteins and carbohydrates are not.[5] The combination of a non-polar solvent (chloroform) and a polar solvent (methanol) disrupts cell membranes and protein-lipid interactions, creating a single-phase system that solubilizes the lipids.[5] The subsequent addition of water or a salt solution induces a phase separation, where the lipids are partitioned into the lower chloroform layer, effectively separating them from water-soluble components.[4]

Materials:

  • Plasma sample

  • Internal Standard solution (e.g., C17:0 in methanol)

  • Chloroform (GC Grade)

  • Methanol (GC Grade)

  • 0.9% NaCl solution (or ultrapure water)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Pipette 100 µL of plasma into a clean glass centrifuge tube.

  • Add 10 µL of the internal standard solution directly to the plasma. Vortex briefly.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction. This creates a single-phase solution.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to clearly separate the layers.

  • Carefully aspirate the upper aqueous layer and discard.

  • Using a glass Pasteur pipette, transfer the lower chloroform layer (containing the lipids) to a new clean glass tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The resulting lipid film is now ready for derivatization or reconstitution for LC-MS analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS

Causality: Free fatty acids are highly polar and non-volatile, making them unsuitable for direct analysis by GC.[8] Derivatization converts the polar carboxyl group into a non-polar, more volatile methyl ester.[8] This process, known as esterification or transesterification, is essential for achieving good chromatographic peak shape and sensitivity on a GC system.[8][9] Boron trifluoride (BF3) in methanol is a common and effective reagent for this purpose, acting as a catalyst for the reaction.[4]

Materials:

  • Dried lipid extract from Protocol 1

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (GC Grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC vials with inserts

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF3-Methanol reagent.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute to extract the FAMEs into the upper hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final hexane solution containing the FAMEs to a GC vial for analysis.

Protocol 3: Instrumental Analysis by GC-MS

Causality: GC separates volatile compounds based on their boiling points and interaction with the stationary phase of the capillary column.[8] A polar column (like those with a biscyanopropyl polysiloxane phase) is often used for FAME analysis as it provides excellent separation of saturated, monounsaturated, and polyunsaturated fatty acids, including geometric isomers (cis/trans).[10] The mass spectrometer then detects and identifies the eluting compounds based on their unique mass fragmentation patterns.

Instrumental Parameters (Example):

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977 MS or equivalent

  • Column: High-polarity capillary column (e.g., Agilent J&W DB-23, 60 m x 0.25 mm x 0.25 µm)

  • Injection: 1 µL, Splitless mode

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 240°C, hold for 10 min

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MS Ion Source: Electron Ionization (EI) at 70 eV

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity

Choosing Your Analytical Technique: GC-MS vs. LC-MS

While GC-MS is the traditional workhorse for fatty acid analysis, LC-MS has emerged as a powerful alternative, particularly for analyzing free (non-esterified) fatty acids without derivatization.[11][12]

GC_vs_LC Start Start: What is your primary goal? Total_FA Analyze Total Fatty Acid Profile (Free + Esterified) Start->Total_FA Free_FA Analyze ONLY Free Fatty Acids (NEFAs) Start->Free_FA GC_MS GC-MS (Requires Derivatization) Total_FA->GC_MS Recommended Free_FA->GC_MS Possible but requires extra isolation steps LC_MS LC-MS (No Derivatization Needed) Free_FA->LC_MS Highly Efficient GC_MS_Adv Advantages: - Robust, established methods - Excellent isomer separation - Extensive libraries for identification GC_MS->GC_MS_Adv LC_MS_Adv Advantages: - Faster sample prep (no derivatization) - Suitable for thermolabile compounds - Can analyze other lipid classes simultaneously LC_MS->LC_MS_Adv

Caption: Decision tree for selecting an analytical technique.

Method Validation: Ensuring Trustworthy Data

A quantitative method is only reliable if it has been thoroughly validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[10][13] Key validation parameters should be assessed according to guidelines from organizations like the AOAC or ICH.[14][15]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.[14]No interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]R² (Coefficient of determination) > 0.99 for the calibration curve.[14]
Accuracy The closeness of the measured value to the true value. Assessed via spike-recovery studies.[14]Recovery within 80-120% of the spiked amount.[14]
Precision The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; analyte response must be within the linear range.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]No significant change in results when parameters (e.g., oven temp, flow rate) are slightly varied.

References

  • Choosing the Right Internal Standard for Accurate Fatty Acid Quantification: A Compar
  • Derivatization of F
  • FA derivatiz
  • Solid-Phase Extraction of Fatty Acids for LC-MS Analysis: Applic
  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chrom
  • Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry.
  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC - NIH.
  • Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - RSC Publishing.
  • Lipid extraction and FAME assay training – DuLab - University of Hawaii System.
  • GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.)
  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC - NIH.
  • Fast derivatization of fatty acids in different meat samples for gas chrom
  • Lipid Extraction and Analysis - PMC - NIH.
  • A Comparative Guide to Fatty Acid Analysis: Cross-Validation of LC-MS and GC-MS Methods - Benchchem.
  • Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition D
  • Impact of internal standard selection on measurement results for long chain f
  • VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA.
  • Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA)
  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.
  • Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular P

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Application Notes and Protocols for the Creation of a Bioactive Amide Library from 2-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic design and practical execution for the synthesis of a diverse library of bioactive amides derived from 2-methylundecanoic acid. Fatty acid amides are a significant class of lipid signaling molecules with a wide range of physiological roles, making them attractive targets for drug discovery.[1] This document provides a robust framework for researchers, medicinal chemists, and drug development professionals to efficiently generate a library of novel amide compounds. The protocols herein cover the rationale for precursor selection, detailed methodologies for parallel synthesis using modern coupling agents, high-throughput purification strategies, and thorough characterization techniques. By explaining the causality behind experimental choices, this guide aims to empower researchers to not only replicate the described methods but also to adapt and innovate in their own discovery programs.

Introduction: The Therapeutic Potential of Fatty Acid Amides

Fatty acid amides are a class of endogenous lipid bioregulators that play crucial roles in a multitude of physiological processes.[1] This family of compounds, which includes the well-studied N-acylethanolamines (NAEs), has been implicated in neurotransmission, inflammation, pain perception, and energy homeostasis.[2][3] For instance, anandamide, an N-arachidonoylethanolamine, is an endogenous cannabinoid receptor ligand, while oleoylethanolamide modulates feeding behavior.[2][3] The diverse bioactivities of these molecules make them compelling starting points for the development of novel therapeutics.

The structural diversity of naturally occurring fatty acid amides suggests that libraries of synthetic analogues could yield compounds with tailored pharmacological profiles. This compound, a branched-chain fatty acid, offers a unique scaffold for library synthesis. The methyl branch at the α-position introduces chirality and steric hindrance, which can influence receptor binding and metabolic stability compared to their linear counterparts. This application note provides a comprehensive guide to leveraging this unique starting material for the creation of a focused library of bioactive amides.

Principles of Amide Bond Formation

The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. Direct reaction is kinetically unfavorable. Modern synthetic chemistry offers a plethora of coupling reagents that efficiently mediate this transformation. For the purposes of library synthesis, where robustness and high conversion are paramount, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly well-suited.

Mechanism of HATU-Mediated Amide Coupling

HATU is a highly effective coupling reagent that promotes rapid amide bond formation with minimal side reactions. The reaction proceeds through the formation of a highly reactive OAt-active ester. The mechanism, illustrated below, involves the following key steps:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a reactive acyl-uronium intermediate and the release of the HOAt anion.

  • Active Ester Formation: The HOAt anion then displaces the tetramethylurea group to form the OAt-active ester.

  • Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.

  • Amide Formation: The tetrahedral intermediate collapses to form the stable amide bond and releases HOAt.

HATU_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Amide Formation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Active_Ester R-CO-OAt Carboxylate->Active_Ester + HATU - TMU HATU HATU Amide R-CO-NHR' Active_Ester->Amide + Amine - HOAt Base DIPEA BaseH DIPEA-H⁺ Base->BaseH TMU Tetramethylurea Amine R'-NH₂ HOAt HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of a 96-compound amide library from this compound.

Materials and Equipment
  • This compound

  • Amine library (96 diverse primary and secondary amines)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Automated liquid handler (optional)

  • Nitrogen manifold

  • Vortex mixer

  • Centrifuge with plate rotor

  • Automated flash chromatography system with 96-well plate compatibility

  • LC-MS system with autosampler

  • NMR spectrometer

Protocol for Parallel Synthesis of the Amide Library (96-well format)

This protocol is designed for the synthesis of a 96-member amide library in a 96-well reaction block.

Synthesis_Workflow Start Start: Reagent Preparation Dispense_Acid Dispense this compound Stock Solution to 96-well Plate Start->Dispense_Acid Dispense_Amines Dispense Amine Library Stock Solutions to 96-well Plate Dispense_Acid->Dispense_Amines Dispense_HATU_DIPEA Dispense HATU/DIPEA Solution to 96-well Plate Dispense_Amines->Dispense_HATU_DIPEA Reaction Incubate at Room Temperature (Vortex Mixing) Dispense_HATU_DIPEA->Reaction Workup Aqueous Workup: NaHCO₃ and Brine Washes Reaction->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Evaporate Evaporate Solvent Dry->Evaporate Purification High-Throughput Purification Evaporate->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization End End: Purified Amide Library Characterization->End

Caption: Workflow for parallel amide library synthesis.

Step-by-Step Procedure:

  • Reagent Stock Solution Preparation:

    • This compound Stock Solution: Prepare a 0.5 M solution of this compound in anhydrous DMF.

    • Amine Library Stock Solutions: Prepare 0.5 M solutions of each of the 96 amines in anhydrous DMF in a 96-well plate.

    • HATU/DIPEA Stock Solution: Prepare a solution containing 0.55 M HATU and 1.0 M DIPEA in anhydrous DMF. This solution should be prepared fresh before use.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (0.05 mmol, 1.0 equiv) of the this compound stock solution.

    • To each corresponding well, add 100 µL (0.05 mmol, 1.0 equiv) of the respective amine stock solution from the amine library plate.

    • Add 100 µL (0.055 mmol HATU, 1.1 equiv; 0.1 mmol DIPEA, 2.0 equiv) of the HATU/DIPEA stock solution to each well.

    • Seal the reaction block with a chemically resistant sealing mat.

  • Reaction Incubation:

    • Place the sealed reaction block on a vortex mixer and agitate at room temperature for 4 hours. The progress of the reaction can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS.

  • Workup:

    • After the reaction is complete, add 500 µL of ethyl acetate to each well.

    • Add 500 µL of saturated aqueous NaHCO₃ to each well. Seal the block and vortex thoroughly.

    • Centrifuge the block to separate the layers. Carefully remove the aqueous (lower) layer using a multichannel pipette.

    • Add 500 µL of brine to each well. Seal, vortex, and centrifuge as before. Remove the aqueous layer.

    • Add a small amount of anhydrous Na₂SO₄ to each well to dry the organic layer.

  • Solvent Evaporation:

    • Carefully transfer the organic layer from each well to a clean 96-well plate.

    • Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

High-Throughput Purification

The crude amide products can be purified using an automated parallel flash chromatography system.

General Protocol:

  • Sample Preparation: Dissolve the crude product in each well of the 96-well plate in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • Chromatography Conditions:

    • Column: Silica gel cartridges suitable for 96-well format.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective for purifying fatty acid amides. A generic gradient could be 0% to 50% ethyl acetate over 10 column volumes.

    • Detection: UV detection at 220 nm and 254 nm.

  • Fraction Collection: Collect the fractions corresponding to the product peak in a 96-well collection plate.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions to yield the purified amides.

Characterization

The purity and identity of the synthesized amides should be confirmed by LC-MS and NMR spectroscopy.

LC-MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).

  • Detection: UV (diode array detector) and mass spectrometry (electrospray ionization).

  • Expected Outcome: A single major peak in the chromatogram with the correct mass-to-charge ratio for the desired amide.

NMR Spectroscopy:

  • Representative compounds from the library should be characterized by ¹H and ¹³C NMR.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Expected ¹H NMR Spectral Features for a Generic N-Alkyl-2-methylundecanamide:

    • A multiplet for the CH proton at the α-position (C2) of the fatty acid chain.

    • A doublet for the methyl group at the α-position.

    • A broad multiplet for the long alkyl chain of the undecanoic acid moiety.

    • Signals corresponding to the protons of the amine moiety, with chemical shifts dependent on the specific amine used.

    • A broad signal for the amide N-H proton (for primary amine adducts).

  • Expected ¹³C NMR Spectral Features:

    • A signal for the amide carbonyl carbon in the range of 170-175 ppm.

    • Signals for the carbons of the this compound backbone.

    • Signals for the carbons of the amine moiety.

Table 1: Representative Analytical Data for a Hypothetical N-Benzyl-2-methylundecanamide

AnalysisExpected Result
LC-MS Purity: >95%
[M+H]⁺: Calculated for C₁₉H₃₁NO
¹H NMR (CDCl₃) δ 7.20-7.35 (m, 5H, Ar-H), 5.80 (br s, 1H, NH), 4.40 (d, 2H, N-CH₂), 2.15 (m, 1H, CH-CO), 1.20-1.60 (m, 16H, -(CH₂)₈-), 1.10 (d, 3H, α-CH₃), 0.88 (t, 3H, ω-CH₃)
¹³C NMR (CDCl₃) δ 175.0 (C=O), 138.5 (Ar-C), 128.6 (Ar-CH), 127.5 (Ar-CH), 127.2 (Ar-CH), 45.0 (N-CH₂), 42.0 (CH-CO), 35.0, 31.9, 29.6, 29.5, 29.3, 27.2, 22.7 (-(CH₂)₈-), 17.5 (α-CH₃), 14.1 (ω-CH₃)

Note: The chemical shifts provided are illustrative and may vary depending on the specific amine used and the experimental conditions.

Bioactivity Screening

The synthesized amide library can be screened in a variety of cell-based or biochemical assays to identify compounds with desired biological activities. Given the known roles of fatty acid amides, relevant assays could include:

  • Cytotoxicity assays against a panel of cancer cell lines to identify potential anti-proliferative agents.[2][4][5]

  • Anti-inflammatory assays , such as measuring the inhibition of cytokine release (e.g., TNF-α, IL-6) from stimulated immune cells.

  • Receptor binding assays for targets known to interact with fatty acid amides, such as cannabinoid receptors (CB1 and CB2) or peroxisome proliferator-activated receptors (PPARs).

Conclusion

This application note provides a detailed and practical guide for the efficient synthesis and characterization of a diverse library of bioactive amides derived from this compound. By employing modern synthetic and purification techniques, researchers can rapidly generate a multitude of novel compounds for biological screening. The protocols and principles outlined herein are intended to serve as a robust foundation for drug discovery programs targeting the rich pharmacology of fatty acid amides.

References

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  • Tsuboi, K., et al. (2011). N-acylethanolamine Metabolism With Special Reference to N-acylethanolamine-hydrolyzing Acid Amidase (NAAA). Biological & Pharmaceutical Bulletin, 34(6), 782-788. [Link]

  • Ak, M., & Gul, M. (2022). Cytotoxic Impact of N-Oleoylethanolamine on Bone Cancer Cells. Anticancer Agents in Medicinal Chemistry, 22(6), 1119-1123. [Link]

  • Romano, B., et al. (2022). N-Acylethanolamine acid amidase (NAAA) is dysregulated in colorectal cancer patients and its inhibition reduces experimental cancer growth. British Journal of Pharmacology, 179(8), 1679-1694. [Link]

  • Farrell, E. K., & Merkler, D. J. (2008). Biosynthesis, degradation and pharmacological importance of the fatty acid amides. Drug Discovery Today, 13(13-14), 558-568. [Link]

  • Bezuglov, V. V., et al. (1998). Bioactive amides of fatty acids. Biochemistry (Moscow), 63(1), 22-30. [Link]

  • Di Marzo, V., et al. (2016). Effects of bioactive fatty acid amide derivatives in zebrafish scale model of bone metabolism and disease. Pharmacological Research, 105, 18-27. [Link]

  • Jones, M. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters, 14(6), 765-767. [Link]

  • Romano, B., et al. (2022). N-Acylethanolamine acid amidase (NAAA) is dysregulated in colorectal cancer patients and its inhibition reduces experimental cancer growth. British Journal of Pharmacology, 179(8), 1679-1694. [Link]

  • Shrestha, S., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5267. [Link]

  • Chen, J., et al. (2018). A Pt(IV) Prodrug Combining Chlorambucil and Cisplatin: A Dual-Acting Weapon for Targeting DNA in Cancer Cells. Molecules, 23(10), 2674. [Link]

  • Yan, B., et al. (2004). High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach. Journal of Combinatorial Chemistry, 6(2), 255-261. [Link]

  • Tanvir, R., et al. (2018). Fatty acids and their amide derivatives from endophytes: New therapeutic possibilities from a hidden source. FEMS Microbiology Letters, 365(11). [Link]

  • Lončarić, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1756. [Link]

  • Supporting Information for Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (2014). The Royal Society of Chemistry. [Link]

  • Talybov, A., et al. (2013). Synthesis of Substituted N-Alkylamines in Aqueous Media. Green and Sustainable Chemistry, 3(1), 31-35. [Link]

  • Aicha, A. B., et al. (2023). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 28(14), 5369. [Link]

  • PubChem. (n.d.). Phenylethyl 2-methylbutyrate. PubChem Compound Summary for CID 520148. [Link]

  • Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. [Link]

  • Thasana, N., et al. (2022). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Scientific Reports, 12(1), 2139. [Link]

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  • Rahman, M. M., et al. (2012). Synthesis and solid state C-13 and H-1 NMR analysis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and ester of amino acids or dipeptides. Magnetic Resonance in Chemistry, 50(10), 683-689. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of α-Branched Alkanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of α-branched alkanoic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of these sterically demanding molecules. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Issue 1: Low or No Yield in Alkylation of Malonic Esters

Question: I am attempting a malonic ester synthesis to create a di-substituted acetic acid, but I am getting very low yields, or the reaction is not proceeding after the first alkylation. What are the likely causes?

Answer: This is a common issue often rooted in steric hindrance and improper reaction conditions. The malonic ester synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric bulk.[1]

Potential Causes & Solutions:

  • Steric Hindrance from the Alkyl Halide:

    • Explanation: The SN2 reaction works best with primary alkyl halides.[1] Secondary alkyl halides are less ideal and can lead to elimination byproducts, while tertiary alkyl halides are generally unsuitable.[1] If your target molecule requires a bulky alkyl group, the second alkylation step can be particularly challenging.

    • Solution:

      • Assess your choice of alkyl halide. If you are using a secondary or tertiary halide, consider an alternative synthetic route.

      • For the second alkylation, if the first group added is large, the reaction may require more forcing conditions (higher temperature, longer reaction time), but be aware this can also promote side reactions.

  • Incomplete Deprotonation (Enolate Formation):

    • Explanation: The α-hydrogen of the malonic ester must be fully deprotonated to form the nucleophilic enolate.[2] An inappropriate base or insufficient equivalents can lead to a low concentration of the enolate.

    • Solution:

      • Base Selection: Use a base that matches the ester group to prevent transesterification. For diethyl malonate, sodium ethoxide (NaOEt) in ethanol is the classic choice.[1]

      • Equivalents: Ensure you are using at least one full equivalent of the base for each deprotonation step.

  • Dialkylation Issues:

    • Explanation: A significant drawback of this synthesis is the potential for the mono-alkylated product to be deprotonated and react again, leading to dialkylated byproducts.[3] This can make product separation difficult and lower the yield of the desired mono-substituted product.[4]

    • Solution: To favor mono-alkylation, use a significant excess of the malonic ester relative to the alkyl halide.

Issue 2: Multiple Products in Direct Alkylation of Ester Enolates

Question: I'm using LDA to deprotonate an ester for direct α-alkylation, but I'm getting a mixture of products, including what appears to be self-condensation byproducts. How can I improve the selectivity?

Answer: Direct alkylation of ester enolates is a powerful technique but requires precise control over reaction conditions to avoid side reactions.

Potential Causes & Solutions:

  • Incomplete Enolate Formation:

    • Explanation: Although Lithium Diisopropylamide (LDA) is a strong, non-nucleophilic base, if the enolate is not formed completely and rapidly, the remaining ester starting material can be attacked by the enolate that has formed, leading to self-condensation (a Claisen condensation).

    • Solution:

      • Temperature Control: Perform the deprotonation at low temperatures, typically -78 °C (a dry ice/acetone bath), to ensure the reaction is under kinetic control and to slow down side reactions.[5]

      • Addition Order: Add the ester dropwise to a solution of LDA, rather than the other way around. This ensures the ester is always in the presence of excess base, promoting rapid and complete enolate formation.

  • Choice of Base:

    • Explanation: Weaker bases like sodium ethoxide will only partially deprotonate the ester, leading to an equilibrium mixture of starting material, enolate, and base.[6] This is a recipe for side reactions.

    • Solution: Use a strong, non-nucleophilic, sterically hindered base like LDA to irreversibly and quantitatively form the enolate.[7][8]

  • Regioselectivity in Unsymmetrical Ketones (Related Issue):

    • Explanation: For unsymmetrical ketones, two different enolates can form. A bulky base like LDA at low temperatures will preferentially deprotonate the less sterically hindered α-carbon, forming the "kinetic" enolate.[9] Weaker bases or higher temperatures allow for equilibration to the more stable, more substituted "thermodynamic" enolate.[8]

    • Solution: To form the kinetic enolate, use LDA in THF at -78°C. For the thermodynamic enolate, a weaker base like sodium ethoxide in ethanol at room temperature can be used, though this may lead to other complications.[9]

Issue 3: Difficulty with Decarboxylation of a Hindered Malonic Ester Derivative

Question: I have successfully synthesized a di-alkylated malonic ester, but the final hydrolysis and decarboxylation step is proving difficult. Standard heating in aqueous acid is not working well.

Answer: Steric hindrance around the quaternary α-carbon in a di-alkylated malonic acid can significantly slow down the decarboxylation step. The reaction proceeds through a cyclic 6-membered transition state, which can be sterically encumbered.[10]

Potential Causes & Solutions:

  • Steric Hindrance:

    • Explanation: Large alkyl groups can make it difficult for the molecule to adopt the necessary conformation for the pericyclic decarboxylation reaction to occur.[11]

    • Solution:

      • Higher Temperatures: Often, simply increasing the temperature is effective. Heating the dialkylated malonic acid neat (without solvent) to temperatures above 150 °C can provide the energy to overcome the steric barrier.[10]

      • Alternative Solvents: Krapcho decarboxylation conditions (using NaCl in a wet, polar aprotic solvent like DMSO at high temperatures) can be effective for hindered systems.

  • Incomplete Hydrolysis:

    • Explanation: Before decarboxylation can occur, the ester groups must be hydrolyzed to carboxylic acids.[12] Saponification (using a base like NaOH) followed by acidification is a common method.[12] Steric hindrance can also slow this hydrolysis step.

    • Solution: Ensure hydrolysis is complete before attempting decarboxylation. This may require extended reflux times with a strong acid or base. Monitor the reaction by TLC or another analytical method to confirm the disappearance of the ester starting material.

Frequently Asked Questions (FAQs)

Q1: How can I control the stereochemistry at the α-carbon during alkylation?

A1: Controlling stereochemistry is a significant challenge. One of the most reliable methods is the use of chiral auxiliaries.[13]

  • Evans' Oxazolidinone Auxiliaries: These are powerful tools for stereoselective transformations, including alkylation reactions.[13][14] The chiral auxiliary is attached to the carboxylic acid, and its bulky substituents direct the incoming alkyl group to one face of the enolate, leading to high diastereoselectivity.[15][16] The auxiliary can then be cleaved to reveal the enantioenriched α-branched carboxylic acid.[15]

  • Chiral Lithium Amides: Chiral bases can function as both a strong base and a chiral auxiliary, inducing enantioselectivity during the deprotonation and subsequent alkylation step.[17][18]

Q2: What are the best practices for purifying sterically hindered carboxylic acids?

A2: Purification can be challenging due to the physical properties of these molecules.

  • Acid-Base Extraction: A standard method is to dissolve the crude product in an organic solvent (like diethyl ether) and extract it with an aqueous base (e.g., NaOH or NaHCO₃). The carboxylate salt will move to the aqueous layer, leaving neutral impurities behind. The aqueous layer is then re-acidified, and the purified carboxylic acid is extracted back into an organic solvent.[19]

  • Crystallization: If the acid is a solid, recrystallization from appropriate solvents is an excellent purification method.[19]

  • Distillation: For liquid acids, fractional distillation can be effective, although high boiling points and potential for decomposition at high temperatures for very hindered molecules should be considered.[19]

  • Conversion to an Ester: In difficult cases, the crude acid can be converted to its methyl or ethyl ester, which may be easier to purify by distillation or chromatography. The purified ester is then hydrolyzed back to the acid.[19]

Q3: Are there modern alternatives to the malonic ester and direct enolate alkylation methods?

A3: Yes, the field is continually evolving. Some modern approaches include:

  • Photoredox Catalysis: Visible-light-mediated reactions have emerged as powerful tools. For example, methods for the direct α-alkylation of aldehydes using simple olefins have been developed, which proceed through radical mechanisms under mild conditions.[20][21]

  • Carboxylation Reactions: The direct introduction of CO₂ into organic molecules is an attractive strategy. Nickel-catalyzed reductive carboxylation of allylic alcohols with CO₂ can produce β,γ-unsaturated carboxylic acids.[22][23]

  • Carbonyl-Alkylative Amination: For the synthesis of related α-branched amines, which are also important in drug development, new zinc-mediated methods have been developed that offer broad scope and scalability.[24][25][26][27]

Visualizations and Protocols

Decision Workflow for Troubleshooting Low Yield in α-Alkylation

This workflow helps diagnose common issues in alkylation reactions.

Caption: Troubleshooting workflow for low-yield alpha-alkylation reactions.

Experimental Protocol: Asymmetric Alkylation using an Evans' Auxiliary

This protocol outlines a general procedure for the diastereoselective alkylation of a carboxylic acid derivative.

  • Preparation of the N-Acyl Oxazolidinone:

    • To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq.) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq.) dropwise.

    • After stirring for 15 minutes, add the desired acyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitor by TLC).

    • Work up the reaction with aqueous NH₄Cl and extract with an organic solvent. Purify the N-acyl oxazolidinone by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C.

    • Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or LDA (1.1 eq.), dropwise and stir for 30-60 minutes to form the enolate.

    • Add the alkyl halide (1.2 eq.) and allow the reaction to stir at -78 °C for several hours, or as determined by TLC analysis.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Extract the product with an organic solvent and purify by column chromatography to isolate the alkylated product.

  • Cleavage of the Chiral Auxiliary:

    • The auxiliary can be cleaved under various conditions to yield the carboxylic acid, alcohol, or other derivatives. For the acid, hydrolysis with LiOH/H₂O₂ is common.

    • Dissolve the alkylated product in a THF/water mixture.

    • Cool to 0 °C and add aqueous hydrogen peroxide, followed by aqueous lithium hydroxide.

    • Stir until the starting material is consumed.

    • Work up and purify to isolate the chiral α-branched carboxylic acid. The chiral auxiliary can often be recovered.

Summary of Alkylation Methods & Key Parameters

MethodSubstrateBaseKey ConsiderationsStereocontrol
Malonic Ester Synthesis Diethyl MalonateNaOEtSensitive to sterics (primary R-X best); risk of dialkylation.[1][4]Achiral (unless chiral reagents used)
Direct Ester Alkylation Ester (R-CH₂-CO₂R')LDARequires low temp (-78 °C) to prevent self-condensation.[5]Achiral (unless chiral base used)
Evans' Auxiliary Alkylation N-Acyl OxazolidinoneNaHMDS, LDAHigh diastereoselectivity; requires extra steps for attachment/removal.[13][15]High (Auxiliary-controlled)

References

  • Enantioselective α-alkylation of unsaturated carboxylic acids using a chiral lithium amide. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Malonic Ester Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 6, 2026, from [Link]

  • Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Malonic Ester Synthetic Strategies. (n.d.). Organic Chemistry Tutor. Retrieved January 6, 2026, from [Link]

  • Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. (2016, June 6). Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]

  • Decarboxylation of malonic esters. (2024, December 20). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]

  • Malonic Ester Synthesis. (n.d.). OpenOChem Learn. Retrieved January 6, 2026, from [Link]

  • LDA can be used to form enolates on esters and nitriles. Predict the product of these alkylation reactions. (n.d.). Pearson. Retrieved January 6, 2026, from [Link]

  • The kinetics of the decarboxylation of malonic acid in esters. (n.d.). Indian Academy of Sciences. Retrieved January 6, 2026, from [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube. Retrieved January 6, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

  • 22.7: Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Malonic Ester Synthesis Reaction Mechanism. (2018, May 11). YouTube. Retrieved January 6, 2026, from [Link]

  • 23.6: Alkylation of the alpha-Carbon via the LDA pathway. (2020, May 30). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Malonic ester synthesis. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • 22.7: Alkylation of Enolate Ions. (2023, February 12). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Synthesis of Alkanoic Acids Using Carbon Dioxide through Catalytic C—C Bond-Forming Reactions. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Direct, enantioselective α-alkylation of aldehydes using simple olefins. (2017, June 26). Macmillan Group - Princeton University. Retrieved January 6, 2026, from [Link]

  • Alkylation of enolates. (n.d.). University of Oxford. Retrieved January 6, 2026, from [Link]

  • 9.7. Enolate alkylation. (n.d.). Lumen Learning. Retrieved January 6, 2026, from [Link]

  • Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. (2024, April 3). Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]

  • Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. (2024, April 3). PubMed. Retrieved January 6, 2026, from [Link]

  • Multicomponent synthesis of α-branched amines via a zinc-mediated carbonyl alkylative amination reaction. (2023, August 16). American Chemical Society. Retrieved January 6, 2026, from [Link]

  • Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Alkylation of Enolates. (n.d.). Organic Chemistry Tutor. Retrieved January 6, 2026, from [Link]

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Technical Support Center: Purification of 2-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methylundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the isolation and purification of this branched-chain fatty acid from complex reaction mixtures. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Part 1: Troubleshooting Common Purification Issues

This section addresses the most frequent challenges encountered during the purification of this compound, providing both diagnostic questions and actionable solutions.

Q1: My final product is a viscous, off-color oil with a persistent unpleasant odor. What are the likely impurities?

A1: This is a common issue stemming from residual starting materials or byproducts. The nature of the impurity is highly dependent on your synthetic route.

  • Unreacted Starting Materials: If your synthesis involves the hydrolysis of a methyl ester, the most likely impurity is the starting ester (this compound methyl ester)[][2]. Esters are less polar than their corresponding carboxylic acids.

  • Side-Reaction Products: Malonic ester synthesis, a common route for α-substituted carboxylic acids, can lead to dialkylated byproducts or incomplete hydrolysis and decarboxylation steps[3].

  • Residual Solvents: Solvents used in the reaction or workup can be trapped in the viscous product[4][5].

  • Oxidation Products: Like many fatty acids, this compound can undergo partial oxidation if exposed to air and high temperatures, leading to aldehydes, ketones, and other degradation products which often have strong odors[6].

Q2: I performed a standard acid-base extraction to remove neutral impurities, but my final yield is extremely low. What could have gone wrong?

A2: Low yield after an acid-base extraction typically points to one of several procedural pitfalls. The underlying principle is the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt[7][8][9].

  • Incorrect pH Control: To deprotonate the carboxylic acid (pKa ≈ 4.83)[], the pH of the aqueous solution must be raised significantly above this value. A 5-10% solution of sodium bicarbonate (NaHCO₃) is usually sufficient and is preferred for its selectivity[10][11]. During the final precipitation step, the pH must be lowered to at least 2-3 units below the pKa to ensure complete re-protonation; 1M HCl is standard[7]. Always check the pH with litmus paper or a pH meter.

  • Incomplete Extraction: Long-chain fatty acid salts can act as surfactants and may require multiple extractions to be fully transferred to the aqueous layer. Perform at least 2-3 extractions with the basic solution and combine the aqueous layers[10].

  • Emulsion Formation: Vigorous shaking can create a stable emulsion between the organic and aqueous layers, trapping your product at the interface[12]. If an emulsion forms, allow the funnel to stand for a longer period, gently swirl it, or add a small amount of brine (saturated NaCl solution) to help break the emulsion.

  • Incomplete Precipitation: After acidification, the protonated this compound may not immediately precipitate, especially if the concentration is low. Cooling the solution in an ice bath can promote precipitation[11]. If it remains an oil, you must perform a back-extraction into a fresh organic solvent (e.g., diethyl ether or ethyl acetate)[7].

Q3: I am attempting to purify my product using silica gel column chromatography, but the compound streaks severely on my analytical TLC plate. How can I get clean separation?

A3: This is a classic problem when purifying carboxylic acids on silica gel. The issue arises from the acidic nature of both the silica gel surface and the carboxyl group of your analyte[10]. This leads to a mixture of protonated and deprotonated forms of the acid on the column, causing severe tailing or streaking.

The solution is to add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase (eluent)[10]. This acidic modifier ensures that your this compound remains fully protonated, behaving as a single, less polar species and moving as a much tighter band down the column.

Q4: My product appears pure by ¹H NMR, but GC-MS analysis shows several unexpected peaks. What is happening?

A4: This discrepancy often points to issues with the analytical method itself or the presence of non-proton-bearing impurities.

  • Thermal Decomposition or Isomerization: The high temperatures used in a GC inlet port can cause degradation of some fatty acids. More likely, however, is the presence of impurities that are structurally very similar.

  • Positional Isomers: The synthesis might have produced small amounts of other isomers (e.g., 3-methylundecanoic acid) that are very difficult to distinguish from the main product by NMR but may be separable by high-resolution gas chromatography[6].

  • Derivatization Artifacts: For GC-MS analysis, carboxylic acids are almost always derivatized to their more volatile fatty acid methyl esters (FAMEs)[6][13]. An incomplete or sloppy derivatization reaction can introduce artifacts and impurities that will be visible on the chromatogram. Always run a blank of your derivatization reagents.

Part 2: Step-by-Step Purification Protocols

Here we provide detailed methodologies for the most effective purification techniques for this compound.

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities from the crude product.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture (approx. 5g) in 50 mL of a suitable organic solvent like diethyl ether or ethyl acetate in a 250 mL separatory funnel.

  • Base Wash: Add 30 mL of a 10% aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel, and gently invert it several times, venting frequently to release the CO₂ gas that evolves[11][12].

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer (containing the sodium 2-methylundecanoate salt) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh 30 mL portions of NaHCO₃ solution. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2). This compound should separate as a cloudy precipitate or an oily layer.

  • Isolation:

    • If a solid/oil precipitates: Extract the mixture three times with 50 mL portions of diethyl ether.

    • Combine the organic extracts in a clean separatory funnel and wash once with 30 mL of brine.

  • Drying and Concentration: Transfer the final organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation

This method is effective for separating this compound from non-volatile impurities or those with significantly different boiling points.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss. Ensure all glass joints are properly sealed with vacuum grease. Add a few boiling chips or a magnetic stir bar to the distilling flask to prevent bumping[14].

  • Charge the Flask: Add the crude this compound to the distilling flask, not exceeding half the flask's volume.

  • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump. The pressure should be monitored with a manometer.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities first. As the temperature approaches the boiling point of your product at the given pressure, switch to a clean receiving flask. Collect the main fraction over a narrow temperature range.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air to the system.

Property Value
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol
Appearance Colorless, viscous liquid[3]
Melting Point ~13 °C[3]
Boiling Point (estimated) 293.36 °C (at 760 mmHg)[3]
pKa (estimated) 4.83 ± 0.21[]
Table 1: Physicochemical Properties of this compound

Part 3: Purity Assessment and FAQs

Q5: What are the best analytical methods to confirm the purity and identity of my final product?

A5: A combination of techniques is always recommended for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR should show a clean spectrum with the correct integrations for all proton signals. The ¹³C NMR will confirm the presence of 12 distinct carbon atoms.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and detecting volatile impurities. The sample should be derivatized to its methyl ester (FAME) prior to analysis for best results. A pure sample will show a single, sharp peak.[6][13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): This will confirm the presence of key functional groups: a broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700-1725 cm⁻¹ are characteristic of a carboxylic acid.

Q6: How do I prepare the FAME derivative of my acid for GC-MS analysis?

A6: A common and reliable method uses methanolic HCl.

  • Reaction Setup: Accurately weigh approximately 10 mg of your purified acid into a screw-cap vial.

  • Reagent Addition: Add 2 mL of 2% methanolic HCl.

  • Heating: Seal the vial tightly and heat at 60°C for 1 hour[6].

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.

  • Isolation: Vortex the mixture and allow the layers to separate. Carefully transfer the upper hexane layer, which contains the FAME, to a clean vial for GC-MS analysis[6].

Part 4: Workflows and Diagrams

Purification Decision Workflow

The choice of purification method depends on the primary impurities present in the reaction mixture. This workflow provides a logical decision-making process.

Purification_Decision start Crude Reaction Mixture q1 Primary impurities are neutral (e.g., starting ester, byproducts)? start->q1 acid_base Acid-Base Extraction q1->acid_base  Yes q2 Impurities have significantly different boiling points? q1->q2  No acid_base->q2  Further purification needed? distillation Vacuum Distillation q2->distillation  Yes q3 Impurities have similar polarity and boiling points? q2->q3  No distillation->q3  Further purification needed? chromatography Column Chromatography (with acidic eluent) q3->chromatography  Yes end_node Pure this compound q3->end_node  No chromatography->end_node AcidBase_Workflow cluster_organic Organic Phase (Ether) cluster_aqueous Aqueous Phase crude Crude Product in Ether (Acid + Neutral Impurities) bicarb_wash Add NaHCO₃ Solution crude->bicarb_wash Extract neutral_impurities Neutral Impurities final_acid_ether Pure Acid in Ether bicarb_wash->neutral_impurities carboxylate_salt Aqueous Layer (Sodium 2-Methylundecanoate) bicarb_wash->carboxylate_salt acidify Add HCl (pH ~2) carboxylate_salt->acidify precipitate Precipitated/Oily Acid acidify->precipitate precipitate->final_acid_ether Back-extract into Ether

Caption: Step-by-step workflow for acid-base extraction.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.

  • Google Patents. (n.d.). Purification of organic acids using anion exchange chromatography. US6284904B1.

  • BenchChem. (n.d.). Technical Support Center: Purification of Acidic Chiral Compounds.

  • BOC Sciences. (n.d.). This compound. CAS 24323-25-9.

  • Google Patents. (n.d.). Process for the purification of carboxylic acids. WO2014095080A2.

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.

  • BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.

  • Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation.

  • Brainly. (2023). Another possible method of separating 2-methylundecanal and this compound could be based on.

  • Unknown Source. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (Link unavailable)
  • University of California, Davis. (n.d.). Recrystallization - Single Solvent.

  • ChemicalBook. (n.d.). This compound. CAS#: 24323-25-9.

  • BenchChem. (n.d.). 9-Methylundecanoic acid discovery and historical context.

  • BenchChem. (n.d.). Purity assessment of synthetic 9-Methylundecanoic acid.

  • Chemistry LibreTexts. (2023). Recrystallization.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • Unknown Source. (n.d.). Chem 267.
  • YouTube. (2013). Recrystallization.

  • Chemistry LibreTexts. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction.

  • ResearchGate. (2015). How to purify and isolate required compound from a reaction mixture?.

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.

  • YouTube. (2017). Flippin' Science- Topic 3.7 Ester Preparation Using Reflux and Distillation.

  • Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content.

  • Khan Academy. (2013). Simple and fractional distillations.

  • BenchChem. (n.d.). A Comparative Guide to the Inter-laboratory Analysis of 9-Methylundecanoic Acid.

  • Thermo Fisher Scientific. (n.d.). Automated Nucleic Acid Purification Support—Troubleshooting.

  • Google Patents. (n.d.). Process for the production of 4-alkanoyloxy-2-methylbutanoic acid. EP2855418B1.

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

  • European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents.

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.

  • BenchChem. (n.d.). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis.

  • Thermo Fisher Scientific. (n.d.). Plasmid DNA Purification Support—Troubleshooting.

  • New England Biolabs. (n.d.). Troubleshooting Guide for DNA Cleanup and Plasmid Purification.

Sources

Technical Support Center: Synthesis of 2-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable branched-chain fatty acid. My goal is to provide not just protocols, but the underlying principles and field-proven insights to help you troubleshoot issues and optimize your reaction yields. We will explore common synthetic routes, address frequently encountered challenges, and provide detailed, validated methodologies.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What are the primary methods for synthesizing this compound?

There are three principal routes, each with distinct advantages and applications:

  • Malonic Ester Synthesis: A classic and reliable method for producing racemic α-alkylated carboxylic acids. It involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[1][2] This method is robust and suitable for moderate to large-scale synthesis where stereochemistry is not a concern.

  • Carboxylation of a Grignard Reagent: This approach involves forming a Grignard reagent from a secondary alkyl halide (2-bromoundecane) and then reacting it with carbon dioxide (dry ice).[3][4] It is a direct, one-carbon homologation method that is also effective for producing racemic mixtures.

  • Asymmetric Synthesis using Chiral Auxiliaries: For applications in drug development and life sciences, obtaining a single enantiomer ((R) or (S)) is often critical. This is achieved by temporarily attaching a chiral auxiliary to the molecule to direct the stereoselective alkylation.[5] Methods using oxazolidinones or imidazolidinones are common and provide high enantiomeric purity.[6][7]

Q2: How do I choose the best synthetic route for my specific needs?

The choice of synthesis depends entirely on your end-goal, particularly the requirement for stereochemical purity.

  • For Racemic Material: If you require a simple, cost-effective synthesis of a racemic mixture of this compound for preliminary studies or as a chemical intermediate where chirality is irrelevant, both the Malonic Ester Synthesis and the Grignard Carboxylation are excellent choices. The malonic ester route can sometimes be more forgiving and less sensitive to trace amounts of water compared to the Grignard synthesis.[8]

  • For Enantiomerically Pure Material: If your work requires a specific enantiomer, for example, in developing a chiral pharmaceutical agent, an asymmetric synthesis is mandatory . The use of a recoverable chiral auxiliary, such as an Evans oxazolidinone or a chiral imidazolidinone, is the industry-standard approach.[6][7] While more complex and expensive, this route delivers high enantiomeric excess (ee), which is crucial for biological activity and regulatory approval.

Q3: For an asymmetric synthesis, what is a "chiral auxiliary" and why is it important?

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction.[5] In the context of this compound synthesis, the auxiliary is typically attached to a propionyl group to form a chiral amide. The bulky, stereodefined structure of the auxiliary physically blocks one face of the resulting enolate from the incoming alkylating agent (e.g., nonyl bromide), forcing the alkylation to occur on the other face. This results in a high diastereomeric excess. After the key alkylation step, the auxiliary is cleaved and can often be recovered and reused, leaving the desired enantiopure α-methylated carboxylic acid.[6][9] This control is paramount, as different enantiomers of a drug can have vastly different biological activities or toxicities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Grignard Reagent-Based Synthesis

Q: My Grignard reaction for 2-bromoundecane won't initiate, or the yield is extremely low. What's wrong?

A: This is a classic issue with Grignard reactions, which are notoriously sensitive to reaction conditions.

  • Potential Cause 1: Presence of Water. Grignard reagents are powerful bases and will be instantly quenched by any protic source, especially water.[4][10] This is the most common cause of failure.

    • Solution: Ensure all glassware is oven-dried at >120°C for several hours and cooled in a desiccator under an inert atmosphere (nitrogen or argon). Use anhydrous solvents; freshly distilled diethyl ether or THF over sodium/benzophenone is ideal.[11]

  • Potential Cause 2: Passive Magnesium Surface. A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[10]

    • Solution: Activate the magnesium. You can achieve this by gently crushing the magnesium turnings with a glass rod (under inert gas) to expose a fresh surface. Alternatively, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the surface. Gentle heating can also help initiate the reaction.[12]

  • Potential Cause 3: Side Reactions. The primary side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide.

    • Solution: Use dilute conditions by adding the 2-bromoundecane solution slowly to the magnesium suspension. This keeps the concentration of the alkyl halide low, minimizing the coupling side reaction.

Malonic Ester Synthesis

Q: I'm seeing a significant amount of a dialkylated byproduct in my malonic ester synthesis. How can I prevent this?

A: The formation of a dialkylated product is a known drawback of this synthesis if not properly controlled.

  • Cause: After the first successful alkylation, the resulting mono-alkylated malonic ester still possesses one acidic α-hydrogen. If excess base or alkylating agent is present, or if the reaction is not quenched properly, a second alkylation can occur.[2][8]

    • Solution: Carefully control the stoichiometry. Use no more than one equivalent of a strong base (e.g., sodium ethoxide) to form the enolate. Add the alkylating agent (1-bromononane) slowly and monitor the reaction by TLC to ensure complete consumption of the initial enolate before workup. Using a slight excess of the malonic ester can also help favor mono-alkylation.

Asymmetric Synthesis & Purification

Q: I'm struggling to remove the chiral auxiliary after the alkylation step. The workup is forming a persistent emulsion.

A: Cleavage of the auxiliary and subsequent purification can be challenging but is manageable with the right technique.

  • Potential Cause 1: Incomplete Hydrolysis. The amide bond linking the auxiliary can be very stable.

    • Solution: Ensure the hydrolysis conditions are sufficient. For imidazolidinone-based auxiliaries, hydrolysis with lithium hydroperoxide (LiOH/H₂O₂) is highly effective and proceeds without racemization.[6][9] For Evans oxazolidinones, methods like lithium hydroxide/hydrogen peroxide or acid-catalyzed hydrolysis are common. Allow adequate reaction time and temperature as specified in the protocol.

  • Potential Cause 2: Emulsion Formation. The combination of organic solvents, aqueous base, the fatty acid product, and the auxiliary can lead to stable emulsions during extraction.

    • Solution: After the aqueous workup, add a saturated solution of sodium chloride (brine). Brine increases the ionic strength of the aqueous layer, forcing the organic components into the organic phase and helping to break the emulsion. Allowing the separatory funnel to stand for an extended period can also help. If necessary, filtration through a pad of Celite can be effective.

Q: My final product has a lower than expected enantiomeric excess (ee). What could have caused racemization?

A: The chiral center at the α-position is susceptible to racemization under harsh conditions, especially if a strong base is present.

  • Cause: The α-proton, once deprotonated, forms a planar enolate, losing its stereochemical information. If this happens to the product during workup or purification, the enantiomeric purity will be eroded.

    • Solution: Use racemization-free cleavage conditions. The lithium hydroperoxide method for certain auxiliaries is specifically designed to avoid this issue.[6][9] Avoid exposing the final product or its intermediates to strong bases for prolonged periods, especially at elevated temperatures. When purifying via chromatography, use neutral or slightly acidic conditions if possible.

Summary Table for Troubleshooting
Problem Potential Cause Recommended Solution
Low/No Grignard Formation Water in system; Passive Mg surfaceOven-dry all glassware; Use anhydrous solvents; Activate Mg with iodine or crushing.[4][10]
Dialkylation in Malonic Ester Synthesis Incorrect stoichiometryUse 1 equivalent of base; Add alkyl halide slowly; Monitor reaction by TLC.[8]
Difficulty Removing Chiral Auxiliary Incomplete hydrolysis; EmulsionUse proven cleavage methods (e.g., LiOH/H₂O₂); Use brine during workup.[6]
Low Enantiomeric Excess (ee) Racemization during workupUse mild, non-racemizing conditions for auxiliary cleavage; Avoid prolonged exposure to strong base.[9]

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Malonic Ester Synthesis

This protocol is a robust method for generating racemic material. It follows a three-step process: enolate formation, alkylation, and finally hydrolysis and decarboxylation.[13][14]

Workflow Diagram

Malonic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate C Sodiomalonic Ester (Enolate) A->C Deprotonation B Sodium Ethoxide (Base) in Ethanol B->C E Diethyl nonyl(methyl)malonate C->E SN2 Attack D 1-Bromononane D->E G This compound + CO₂ + Ethanol E->G Saponification & Decarboxylation F Aqueous Acid (e.g., H₂SO₄), Heat F->G

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Step-by-Step Methodology
  • Enolate Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel under an argon atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol. Cool the solution to room temperature.

  • Add diethyl methylmalonate (1.0 eq) dropwise to the stirred sodium ethoxide solution. Stir for 1 hour at room temperature to ensure complete formation of the enolate.

  • Alkylation: Add 1-bromononane (1.0 eq) dropwise via the addition funnel. After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using TLC.

  • Work-up and Hydrolysis: After cooling, remove the ethanol under reduced pressure. Add aqueous NaOH solution (e.g., 2 M) and reflux the mixture for 4 hours to hydrolyze the ester groups.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated H₂SO₄ until the pH is ~1-2.

  • Decarboxylation: Gently heat the acidified mixture. CO₂ will evolve. Continue heating at reflux for 2-4 hours until gas evolution ceases.

  • Purification: Cool the mixture and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent to yield the crude product. Purify by vacuum distillation to obtain pure this compound.

Protocol 2: Asymmetric Synthesis of (R)-2-Methylundecanoic Acid

This protocol uses a chiral imidazolidinone auxiliary to achieve high enantioselectivity, adapted from the work of Shirali and Zhang.[6]

Workflow Diagram

Asymmetric_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Chiral Imidazolidinone Auxiliary C N-Acylated Chiral Auxiliary A->C B n-BuLi, then Propanoyl Chloride B->C F Alkylated Intermediate (High d.e.) C->F Enolate Formation D LDA, -78°C D->F E 1-Bromononane E->F SN2 Attack H (R)-2-Methylundecanoic Acid F->H Hydrolysis I Recovered Auxiliary F->I G LiOH / H₂O₂ G->H

Caption: Asymmetric synthesis of (R)-2-Methylundecanoic Acid via a chiral auxiliary.

Step-by-Step Methodology
  • Acylation of Auxiliary: In a flame-dried flask under argon, dissolve the chiral imidazolidinone auxiliary (1.0 eq) in anhydrous THF. Cool to 0°C and add n-butyllithium (1.05 eq) dropwise. Stir for 1 hour. Then, add propanoyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 3 hours. Quench with saturated NH₄Cl and extract the product.

  • Diastereoselective Alkylation: Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF and cool to -78°C. Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi to diisopropylamine in THF at -78°C. Add the LDA solution (1.1 eq) to the auxiliary solution and stir for 1 hour to form the enolate.

  • Add 1-bromononane (1.2 eq) to the enolate solution at -78°C. Allow the reaction to slowly warm to 0°C and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify the diastereomeric product by silica gel chromatography.

  • Auxiliary Cleavage: Dissolve the purified alkylated intermediate in a THF/water mixture. Add hydrogen peroxide (30% aq. solution) followed by lithium hydroxide (LiOH). Heat the mixture to 50°C for 24 hours.[6]

  • Purification: Cool to 0°C and quench with 10% aqueous Na₂S₂O₃. Adjust the pH to ~9-10 with NaOH. Extract with petroleum ether to obtain the (R)-2-Methylundecanoic acid. The aqueous layer can be acidified and extracted to recover the chiral auxiliary.[6]

Comparison of Synthetic Routes
Parameter Malonic Ester Synthesis Grignard Carboxylation Asymmetric Synthesis (Chiral Auxiliary)
Stereocontrol RacemicRacemicHigh enantioselectivity (>97% ee)[6]
Typical Yield 60-80%50-70%70-90% (over multiple steps)[6]
Key Reagents Diethyl methylmalonate, NaOEt, 1-bromononane2-bromoundecane, Mg, CO₂ (dry ice)Chiral auxiliary, LDA, 1-bromononane, LiOH/H₂O₂
Pros Reliable, scalable, less moisture sensitiveDirect route, uses readily available materialsProvides access to single enantiomers, crucial for pharma
Cons Can produce dialkylated byproducts[8]Highly sensitive to water/air, initiation can be difficult[10]Multi-step, expensive reagents, requires chromatography

References

  • Shirali, S., & Zhang, A. (2003). Enantioselective Synthesis of (R)-2-Methylalkanoic Acids: A Convenient Approach to α-Substituted Chiral Carboxylic Acid Derivatives. Synthetic Communications, 34(18), 3347-3355. [Link]

  • Taylor & Francis Online. (n.d.). Enantioselective Synthesis of (R)‐2‐Methylalkanoic Acids: A Convenient Approach to α‐Substituted Chiral Carboxylic Acid Derivatives. Retrieved from [Link]

  • Meyers, A. I., Knaus, G., & Kamata, K. (1976). Synthesis via 2-oxazolines. IV. Asymmetric synthesis of 2-methylalkanoic acids from a chiral oxazoline. Journal of the American Chemical Society, 98(2), 567-576. [Link]

  • University of Wisconsin-Madison. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]

  • JoVE. (n.d.). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). grignard reagents. Retrieved from [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]

Sources

Stability of 2-Methylundecanoic acid in acidic and alkaline conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-Methylundecanoic Acid

From the desk of the Senior Application Scientist

Welcome to the technical support guide for this compound. As researchers and drug development professionals, understanding the chemical stability of your molecule is paramount to ensuring data integrity, formulation viability, and, ultimately, therapeutic efficacy and safety. This guide is structured to provide you with both foundational knowledge and practical, field-tested advice for navigating the experimental challenges related to the stability of this compound, particularly under acidic and alkaline stress conditions. We will delve into the "why" behind the protocols, empowering you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common questions regarding the stability of this compound.

Q1: What is the general chemical stability of this compound?

A1: this compound is a saturated, branched-chain fatty acid. Its chemical nature imparts a high degree of stability under typical storage and handling conditions.[1] The key structural features contributing to this are:

  • Saturated Alkyl Chain: The absence of double bonds in its carbon chain makes it highly resistant to oxidative degradation, a common instability pathway for unsaturated fatty acids.[1]

  • Carboxylic Acid Group: This functional group is stable and does not possess chromophores that absorb near-UV or visible light, making the pure compound generally insensitive to photodegradation.[1]

For long-term storage, it is best practice to keep this compound in a tightly sealed container in a cool, dry, and dark place to prevent any potential interaction with contaminants or environmental factors.[1]

Q2: How does this compound behave in acidic solutions?

A2: In acidic environments, the carboxylic acid group of this compound remains protonated (in its -COOH form). This form is generally stable and does not readily undergo degradation.[1][2] Significant degradation through pathways like hydrolysis is not a primary concern for the carboxylic acid itself, as this is more relevant to its ester derivatives.[3][4]

However, in the context of forced degradation studies, which are designed to intentionally degrade a molecule, prolonged exposure to strong acids (e.g., 0.1 M - 1 M HCl or H₂SO₄) combined with elevated temperatures (e.g., 50-80°C) may be required to induce any measurable degradation.[5][6] Such studies are crucial for developing stability-indicating analytical methods.[7][8][9]

Q3: What happens to this compound in alkaline solutions?

A3: In the presence of a base (alkaline conditions), this compound undergoes a simple acid-base reaction. The acidic proton of the carboxylic acid group is abstracted by the base (e.g., NaOH, KOH) to form a carboxylate salt (2-methylundecanoate) and water.[2]

This carboxylate salt is an ionic species and is typically more soluble in aqueous media than the protonated acid form. The formation of this salt is a key principle behind saponification (for esters) and is also utilized in analytical procedures like acid-base extraction to separate carboxylic acids from neutral compounds.[10][11] The carboxylate salt is generally very stable.[1] Only under extreme conditions of high pH and temperature would further degradation, such as decarboxylation, be a remote possibility.[1]

Q4: Is this compound susceptible to degradation under typical laboratory conditions?

A4: Under standard experimental conditions (e.g., room temperature, neutral pH, ambient light), this compound is a robust and stable molecule. The primary chemical interactions you will encounter are related to its acidic nature (protonation/deprotonation) rather than degradation. Issues in experiments are more likely to arise from physical properties (e.g., solubility) or interactions with other components in a formulation rather than the intrinsic instability of the molecule itself.

Section 2: Troubleshooting Guide - When Experiments Go Wrong

Even with a stable molecule, experimental challenges can arise. This guide addresses specific issues you might encounter.

Observed Problem Potential Root Cause(s) Recommended Action & Scientific Rationale
Appearance of Unknown Peaks in Chromatogram Post-Stress 1. Contamination: The stress agent (acid/base), solvent, or container may be contaminated. 2. Secondary Degradation: An excipient or another component in the formulation is degrading, and its degradants are being detected. 3. Reaction with Headspace/Container: Interaction with air (oxidation at high temp) or leaching from the container.1. Run a Blank Experiment: Subject your solvent and stress agent mixture (without the analyte) to the same stress conditions. This helps identify artifacts not related to your analyte. 2. Analyze Formulation Components Separately: Stress each component of your formulation individually to pinpoint the source of the degradation products.[7] 3. Use Inert Conditions: Purge the headspace of your reaction vial with an inert gas like nitrogen or argon before sealing and heating to minimize oxidative degradation. Use high-quality, inert vials (e.g., borosilicate glass with PTFE-lined caps).
Low Analyte Recovery After Alkaline/Acidic Treatment 1. Incomplete Neutralization: If the sample is not properly neutralized before extraction and analysis (especially for GC), the ionic carboxylate (in base) or highly polar acid (in acid) may not partition efficiently into the organic extraction solvent or may behave poorly during chromatography. 2. Precipitation: The protonated form of the acid may have low solubility in the aqueous solution after neutralizing a basic sample, leading to precipitation and loss. 3. Adsorption: The analyte may adsorb to the surface of glassware or plasticware, especially from very dilute solutions.1. Verify pH: After the stress period, carefully neutralize the sample to a pH of ~6-7 using a suitable acid or base of the same concentration as the stressor.[7] This ensures the molecule is in its less polar, protonated state for efficient extraction. 2. Optimize Extraction: After neutralization, ensure the analyte is fully redissolved. You may need to add a co-solvent like methanol or isopropanol before extracting with a non-polar solvent like hexane or ethyl acetate. 3. Use Silanized Glassware: To minimize surface adsorption of the carboxylic acid, use silanized glassware for sample preparation and storage.
Inconsistent Stability Results Across Batches 1. Variability in Stress Conditions: Minor differences in temperature, heating time, or concentration of stress agents can lead to different degradation levels. 2. Inconsistent Sample Preparation: Variations in neutralization, extraction volumes, or derivatization efficiency can introduce significant error. 3. Analytical Method Drift: Changes in instrument performance (e.g., GC column aging, detector sensitivity) over time.1. Precise Control: Use calibrated heating blocks or water baths. Prepare fresh stress agents for each study to ensure accurate concentrations. 2. Standardize Procedures: Use a detailed, validated Standard Operating Procedure (SOP). Employ an internal standard early in the sample preparation process to correct for variability in extraction and derivatization.[12] 3. System Suitability Testing: Before running your samples, perform system suitability tests to ensure the analytical system is performing correctly. Analyze a control sample (unstressed analyte) with each batch to monitor for drift.

Section 3: Experimental Design & Protocols - A Practical Guide

For regulatory purposes and to develop robust formulations, forced degradation studies are essential.[8] They help identify potential degradation pathways and validate that your analytical method can separate degradants from the parent compound.[9]

Designing a Forced Degradation Study

The goal of a forced degradation study is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[6] Degradation beyond this level can lead to secondary degradants that may not be relevant to real-time stability.[7] The following workflow provides a systematic approach.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation cluster_decision Optimization Loop cluster_outcome Outcome Prep Prepare 1 mg/mL Analyte Stock in a suitable co-solvent (e.g., Methanol, Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose sample Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose sample Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Expose sample Thermal Thermal (e.g., 80°C, solid state) Prep->Thermal Expose sample Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze via Stability- Indicating Method (e.g., GC-MS) Oxidation->Analyze Thermal->Analyze Neutralize->Analyze Evaluate Evaluate Degradation % (Target: 5-20%) Analyze->Evaluate Decision Target Met? Evaluate->Decision Stop Stop & Report Decision->Stop Yes Modify Modify Stress Conditions (e.g., ↑ Temp, ↑ Time, ↑ [Reagent]) Decision->Modify No Modify->Acid Re-run experiment Modify->Base Re-run experiment Modify->Oxidation Re-run experiment Modify->Thermal Re-run experiment

Caption: Systematic workflow for a forced degradation study.
Protocol 3.1: Forced Degradation via Acid Stress

Objective: To evaluate the stability of this compound under acidic conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • Type 1 Purified Water

  • 5 mL borosilicate glass vials with PTFE-lined caps

  • Calibrated heating block or water bath

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

  • Stress Sample: In a glass vial, add 1 mL of the stock solution and 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Control Sample: Prepare a control by adding 1 mL of the stock solution to 1 mL of purified water.

  • Incubation: Seal both vials tightly and place them in a heating block set to 60°C. Incubate for 24 hours. Rationale: Elevated temperature is used to accelerate potential degradation as per ICH guidelines when no degradation is seen at room temperature.[5]

  • Cooling: After incubation, remove the vials and allow them to cool to room temperature.

  • Neutralization: Carefully add 1 mL of 0.2 M NaOH to the stress sample to neutralize the acid. The final pH should be confirmed to be between 6 and 7. Rationale: Neutralization is critical to stop the degradation reaction and to ensure the analyte is in a suitable form for extraction and analysis.[7]

  • Analysis: Analyze the control and neutralized stress samples using a validated analytical method (see Protocol 3.3).

Protocol 3.2: Forced Degradation via Alkaline Stress

Objective: To evaluate the stability of this compound under alkaline conditions.

Materials:

  • Same as Protocol 3.1.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

  • Stress Sample: In a glass vial, add 1 mL of the stock solution and 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Control Sample: Prepare a control by adding 1 mL of the stock solution to 1 mL of purified water.

  • Incubation: Seal both vials tightly and place them in a heating block set to 60°C for 24 hours.

  • Cooling: After incubation, remove the vials and allow them to cool to room temperature.

  • Neutralization: Carefully add 1 mL of 0.2 M HCl to the stress sample to neutralize the base. The final pH should be confirmed to be between 6 and 7.

  • Analysis: Analyze the control and neutralized stress samples using a validated analytical method.

Protocol 3.3: Quantitative Analysis by GC-MS following Derivatization

Rationale: Free carboxylic acids have low volatility and can exhibit poor peak shape in Gas Chromatography (GC). Derivatization to a more volatile ester, typically a Fatty Acid Methyl Ester (FAME), is a standard and required procedure for robust GC-MS analysis.[12]

GCMS_Workflow Sample Stressed & Neutralized Sample (aqueous/methanolic matrix) IS Add Internal Standard (e.g., Heptadecanoic Acid) Sample->IS Dry Evaporate to Dryness (under Nitrogen stream) IS->Dry Deriv Derivatize to FAME (Add 3M Methanolic HCl, heat at 80°C for 1 hr) Dry->Deriv Extract Extract FAME (Add water & Hexane, vortex, collect Hexane layer) Deriv->Extract Analyze Inject into GC-MS (Operate in SIM mode) Extract->Analyze

Caption: Workflow for sample preparation and GC-MS analysis.

Procedure:

  • Internal Standard Spiking: To 1 mL of your neutralized sample (from Protocol 3.1 or 3.2), add a known amount of an internal standard (IS) not present in the sample, such as Heptadecanoic acid (C17:0).

  • Solvent Evaporation: Evaporate the sample to complete dryness under a gentle stream of nitrogen.

  • Derivatization (Transesterification): Add 1 mL of 3M Methanolic HCl to the dried residue. Seal the vial tightly and heat at 80°C for 1 hour.[12] Allow to cool.

  • FAME Extraction: Add 1 mL of purified water and 1 mL of hexane to the vial. Vortex vigorously for 1 minute. Centrifuge briefly to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to an autosampler vial for GC-MS analysis.

  • GC-MS Analysis: Inject the sample into a GC-MS system. The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of methyl 2-methylundecanoate and the IS methyl ester to ensure high sensitivity and specificity.[12]

Section 4: Data Interpretation & Summary

The primary interaction of this compound with acids and bases is an equilibrium between its protonated and deprotonated forms.

Caption: Acid-base equilibrium of this compound.
Summary of Expected Stability

The following table summarizes the expected stability based on the chemical nature of this compound. These are expectations; experimental verification through forced degradation studies is mandatory for any new formulation or application.

Condition Stress Level Expected Stability of this compound Primary Chemical Form
Acidic 0.1 M HCl, 60°C, 24hLikely Stable (Expected degradation < 5%)R-COOH (protonated)
Alkaline 0.1 M NaOH, 60°C, 24hLikely Stable (Expected degradation < 5%)R-COO⁻ (carboxylate salt)
Oxidative 3% H₂O₂, RT, 24hHighly Stable (No double bonds to oxidize)R-COOH (protonated)
Photolytic ICH Q1B conditionsHighly Stable (No significant chromophore)R-COOH (protonated)
Thermal 80°C, 48h (solid)Highly Stable R-COOH (protonated)

This guide provides a comprehensive framework for assessing and troubleshooting the stability of this compound. By understanding its intrinsic chemical properties and applying systematic experimental design, you can generate reliable and accurate data for your research and development programs.

References

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). PharmaTutor. Retrieved from [Link]

  • Wagenmakers, A. J., et al. (1982). Degradation of branched-chain amino acids and their derived 2-oxo acids and fatty acids in human and rat heart and skeletal muscle. Biochemical Medicine, 28(1), 16-31. Retrieved from [Link]

  • Reddy, Y. R., et al. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • Beller, H. R., et al. (2018). Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Material Safety Data Sheet - 2-Methylundecanal, 95%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Brainly. (2023). Another possible method of separating 2-methylundecanal and this compound could be based on. Brainly.com. Retrieved from [Link]

  • Li, Y. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Stokke, O., & Eldjarn, L. (1969). The degradation of a branched chain fatty acid by alternations between α- and β-oxidations. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 187(2), 193-195. Retrieved from [Link]

  • Fatty acid degradation. (n.d.). Wikipedia. Retrieved from [Link]

  • Saponification. (n.d.). Wikipedia. Retrieved from [Link]

  • Is a carboxylic acid more stable in an acidic medium than a basic medium? (2022). Quora. Retrieved from [Link]

  • Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Saponification : The process of Making Soap. (2015). MeitY OLabs. Retrieved from [Link]

  • Saponification. (n.d.). EBSCO Research Starters. Retrieved from [Link]

  • Saponification : The process of Making Soap. (2015). MeitY OLabs via YouTube. Retrieved from [Link]

  • Lonsdale, R., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Journal of the American Chemical Society, 135(30), 11451-11461. Retrieved from [Link]

  • Degradation pathway for branched-chain amino acids (BCAA). (n.d.). ResearchGate. Retrieved from [Link]

  • Green, C. R., et al. (2016). Impaired branched-chain amino acid (BCAA) catabolism during adipocyte differentiation decreases glycolytic flux. American Journal of Physiology-Endocrinology and Metabolism, 310(11), E1049-E1063. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Resolution in Fatty Acid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fatty acid analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal peak resolution in fatty acid chromatography. Here, we will delve into the common challenges encountered during the analysis of fatty acids, primarily as their methyl esters (FAMEs), by gas chromatography (GC), and provide systematic, field-proven solutions. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of fatty acids necessary for GC analysis?

Free fatty acids are inherently polar due to their carboxyl group, which can lead to hydrogen bonding.[1] This results in several analytical challenges, including poor peak shape (tailing), broad peaks, and potential adsorption onto the GC column, all of which compromise accuracy and reproducibility.[1] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), increases the volatility and reduces the polarity of the fatty acids.[2][3] This process neutralizes the polar carboxyl group, enabling superior separation based on properties like boiling point and the degree of unsaturation.[1][4]

Q2: What are the most common methods for derivatizing fatty acids?

The most prevalent methods for preparing FAMEs include:

  • Acid-catalyzed esterification/transesterification: Reagents such as boron trifluoride (BF₃) in methanol or methanolic HCl are widely used.[1][5] The BF₃-methanol method is effective for both free fatty acids and the transesterification of esterified fatty acids.[5]

  • Base-catalyzed transesterification: This method employs reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol for rapid transesterification at room temperature.[2][5] However, it is important to note that this method is not suitable for free fatty acids.[2][5]

  • Other methods: Diazomethane is a highly efficient reagent that reacts quickly with carboxylic acids to form methyl esters with minimal by-products. However, due to its high toxicity and explosive nature, it requires specialized handling and is less commonly used in routine laboratories.[1] Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to convert carboxylic acids into their more volatile trimethylsilyl (TMS) esters.[1]

Q3: How do I select the appropriate GC column for FAME analysis?

For the analysis of FAMEs, polar stationary phases are generally recommended.[6][7] The choice of column depends on the specific fatty acid composition of the sample and the required level of detail in the separation.[8]

  • Polyethylene glycol (PEG) type columns (e.g., DB-WAX, HP-INNOWax): These are commonly used for the analysis of FAMEs from various sources, including marine oils and meat samples.[7][8] They effectively separate FAME isomers based on their carbon chain length and the degree of unsaturation.[8]

  • Cyanopropyl silicone columns (e.g., CP-Sil 88, HP-88, SP-2560): These highly polar columns are the preferred choice for achieving detailed separation of cis and trans fatty acid isomers.[7][8] For complex samples like edible oils, a cyanopropyl stationary phase provides the extra resolution needed.[8]

Q4: What is the difference between split and splitless injection, and which should I use?

  • Split Injection: This technique is suitable for samples with high analyte concentrations.[1] A portion of the injected sample is vented, allowing only a small, representative amount to enter the column. This prevents column overload and results in sharp, narrow peaks.[1]

  • Splitless Injection: This method is ideal for trace analysis where analyte concentrations are low.[1] The entire vaporized sample is transferred to the column, maximizing sensitivity.[1] However, this can lead to broader peaks, particularly for volatile compounds.[1]

Troubleshooting Guide: A Symptom-Based Approach

Poor peak resolution can manifest in various ways in your chromatogram. This guide is structured to help you diagnose and resolve these issues based on the specific symptoms you observe.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum towards longer retention times. This is a common issue that can significantly impact resolution and quantification.

Potential Causes and Solutions:

  • Active Sites in the System: Free fatty acids that have not been completely derivatized are highly polar and can interact with active sites in the injector liner, the column itself, or the detector, leading to peak tailing.[4]

    • Solution: Ensure your derivatization reaction has gone to completion. Consider cleaning or replacing the inlet liner with a deactivated one.[4] Using a column specifically designed for inertness can also mitigate this issue. If necessary, trimming the first few inches of the column can remove accumulated non-volatile residues.[4]

  • Column Contamination: Accumulation of non-volatile sample matrix components on the column can create active sites.

    • Solution: Implement a regular column conditioning schedule. Baking the column at a high temperature (within its specified limits) can help remove contaminants.

  • Inappropriate Injector Temperature: If the injector temperature is too low, higher molecular weight FAMEs may volatilize slowly, resulting in broad or tailing peaks.[4]

    • Solution: Optimize the injector temperature to ensure rapid and complete vaporization of all analytes. A typical starting point is 250 °C.[4]

Issue 2: Peak Fronting

Peak fronting appears as a sloping or leading edge on the peak, which can also compromise resolution.

Potential Causes and Solutions:

  • Column Overload: Injecting an excessive amount of sample is a primary cause of peak fronting.[4]

    • Solution: Dilute your sample or increase the split ratio to reduce the amount of analyte introduced onto the column.[4] A good practice is to inject less than 100 ng of each FAME component on the column.[4]

  • Improper Solvent Choice: A mismatch between the sample solvent and the stationary phase can cause peak distortion.[4]

    • Solution: Dissolve your FAMEs in a nonpolar solvent that is compatible with your GC column, such as hexane or heptane.[4]

Issue 3: Co-elution or Inadequate Separation

This occurs when two or more compounds elute from the column at or very near the same time, resulting in overlapping peaks.

Potential Causes and Solutions:

  • Suboptimal GC Column: The choice of stationary phase is the most critical factor for achieving selectivity.[4]

    • Solution: For complex mixtures, especially those containing cis/trans isomers, a highly polar cyanopropyl column is often necessary for adequate separation.[8]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Operate the column at its optimal flow rate. For many applications, hydrogen is a preferred carrier gas as it can provide faster analysis without a significant loss of resolution.[4]

  • Inadequate Oven Temperature Program: The temperature program directly influences the separation of FAMEs.

    • Solution: Optimize the oven temperature program. A slower temperature ramp rate can improve the resolution of closely eluting peaks.

Experimental Protocols and Data Presentation

Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol

This is a widely used and effective method for preparing FAMEs from a variety of lipid samples.

Materials:

  • Lipid extract (1-25 mg)

  • BF₃-Methanol solution (12-14% w/w)

  • Hexane (high purity)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Screw-capped glass tubes with Teflon liners

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube. If the sample is in an aqueous solvent, evaporate it to dryness first.

  • Reaction: Add 2 mL of BF₃-Methanol solution to the sample.

  • Heating: Tightly cap the tube and heat at 60 °C for 5-10 minutes. The derivatization time may need to be optimized depending on the specific fatty acids.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Phase Separation: Vortex the tube for 1 minute and then centrifuge at a low speed to facilitate phase separation.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water. The sample is now ready for GC injection.

Table 1: GC Column Selection Guide for FAME Analysis
Stationary Phase TypePolarityRecommended UseExample Columns
Polyethylene Glycol (PEG)PolarGeneral purpose FAME analysis, good for separating based on carbon number and unsaturation.[8]DB-WAX, HP-INNOWax
Cyanopropyl SiliconeHighly PolarSeparation of complex mixtures, especially cis/trans isomers.[7][8]CP-Sil 88, HP-88, SP-2560
Biscyanopropyl PolysiloxaneHighly PolarExcellent resolution of geometric isomers of FAMEs.[3]Elite-2560
Table 2: Example GC Oven Temperature Program for FAME Analysis

This is a starting point and should be optimized for your specific application.

StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-601
Ramp 11017510
Ramp 2522020

This program is an example and may need to be adjusted based on the specific column and analytes.[4]

Visualizing the Troubleshooting Process

A systematic approach is crucial for effective troubleshooting. The following diagrams illustrate key workflows and decision-making processes.

Derivatization_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Lipid_Sample Lipid Sample Add_BF3 Add BF3-Methanol Lipid_Sample->Add_BF3 Heat Heat at 60°C Add_BF3->Heat Add_H2O_Hexane Add Water & Hexane Heat->Add_H2O_Hexane Vortex_Centrifuge Vortex & Centrifuge Add_H2O_Hexane->Vortex_Centrifuge Collect_Hexane Collect Hexane Layer Vortex_Centrifuge->Collect_Hexane Dry Dry with Na2SO4 Collect_Hexane->Dry GC_Analysis GC Analysis Dry->GC_Analysis

Caption: Workflow for the derivatization of fatty acids to FAMEs.

Troubleshooting_Peak_Resolution cluster_tailing Tailing Solutions cluster_fronting Fronting Solutions cluster_coelution Co-elution Solutions Start Poor Peak Resolution Check_Peak_Shape Examine Peak Shape Start->Check_Peak_Shape Tailing Peak Tailing Check_Peak_Shape->Tailing Asymmetric tail Fronting Peak Fronting Check_Peak_Shape->Fronting Leading edge Coelution Co-elution Check_Peak_Shape->Coelution Overlapping peaks Check_Derivatization Ensure Complete Derivatization Tailing->Check_Derivatization Dilute_Sample Dilute Sample Fronting->Dilute_Sample Optimize_Temp Optimize Temperature Program Coelution->Optimize_Temp Clean_Liner Clean/Replace Inlet Liner Check_Derivatization->Clean_Liner Condition_Column Condition Column Clean_Liner->Condition_Column Increase_Split Increase Split Ratio Dilute_Sample->Increase_Split Check_Solvent Verify Solvent Compatibility Increase_Split->Check_Solvent Optimize_Flow Optimize Carrier Gas Flow Optimize_Temp->Optimize_Flow Change_Column Consider Different Column Optimize_Flow->Change_Column

Caption: Decision tree for troubleshooting poor peak resolution.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing GC-MS Parameters for Fatty Acid Methyl Esters (FAMEs).
  • Agilent. (2023, October 30). Improving the Analysis of 37 Fatty Acid Methyl Esters.
  • PerkinElmer. (2011, April 21). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques.
  • David, F., Sandra, P., & Vickers, A. Q. (n.d.). Improving the Analysis of Fatty Acid Methyl Esters Using Retention Time Locked Methods and Retention Time Databases. ResearchGate.
  • Mtoz Biolabs. (n.d.). Which Column Is Best for Fatty Acid Analysis by GC?
  • Cyberlipid. (n.d.). FA derivatization.
  • PerkinElmer. (n.d.). GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food Products for the. S4Science.
  • Sigma-Aldrich. (n.d.). Derivatization of Fatty acids to FAMEs.

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Technical Support Center: Optimizing Derivatization Reactions for Fatty Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center dedicated to the optimization of derivatization reactions for the analysis of Fatty Acid Methyl Esters (FAMEs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer proven protocols to ensure the accuracy and reproducibility of your FAME analysis.

Introduction: The Critical Role of Derivatization

Fatty acids in their free form are often difficult to analyze by gas chromatography (GC) due to their high polarity, which can lead to poor peak shape and adsorption issues within the GC system.[1] Derivatization to FAMEs is a crucial step that converts fatty acids into more volatile and less polar compounds, making them suitable for GC analysis.[2][3] This process allows for the separation and quantification of individual fatty acids, which is essential for applications ranging from food science and biofuel development to clinical diagnostics and lipidomics.[4][5]

This guide will delve into the nuances of the most common derivatization methods, providing the technical insights needed to overcome common challenges and optimize your results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the FAME derivatization process in a question-and-answer format.

Issue 1: Incomplete Derivatization

Q: My GC chromatogram shows broad, tailing peaks for some fatty acids, or the recovery of my internal standard is low. I suspect incomplete derivatization. What are the likely causes and how can I resolve this?

A: Incomplete conversion of fatty acids to FAMEs is a frequent problem that can significantly impact the accuracy of your quantification.[6] Here are the primary causes and their solutions:

  • Inappropriate Catalyst Choice: The selection of the catalyst is critical and depends on the nature of your sample.

    • For samples containing free fatty acids (FFAs), an acid catalyst is necessary. Base catalysts, such as sodium methoxide or potassium hydroxide, will not esterify FFAs.[7][8]

    • For glycerolipids (e.g., triglycerides, phospholipids), a base-catalyzed reaction is generally faster and can be performed under milder conditions. [7][9]

    • For samples containing a mixture of FFAs and complex lipids, an acid-catalyzed approach or a two-step method (saponification followed by acid-catalyzed esterification) is recommended. [10][11]

  • Presence of Water: Moisture is a significant inhibitor of esterification reactions.[12] Water can hydrolyze the FAMEs back to free fatty acids, especially in acid-catalyzed reactions which are reversible.[7][13]

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents.[12] For samples in aqueous solutions, evaporate them to dryness before adding the derivatization reagent.[14] Adding a water scavenger like 2,2-dimethoxypropane can also be beneficial.[14]

  • Insufficient Reaction Time or Temperature: The derivatization reaction may not reach completion if the time or temperature is inadequate.[6]

    • Solution: Optimize the reaction conditions by analyzing aliquots at different time points and temperatures to determine the point at which the peak area of the FAMEs no longer increases.[14] Be cautious with high temperatures, especially for polyunsaturated fatty acids (PUFAs), as this can lead to degradation.[13][15]

  • Degraded Reagents: Derivatization reagents, particularly BF3-methanol, can degrade over time, leading to reduced efficiency and the formation of artifacts.[15]

    • Solution: Use fresh, high-quality reagents and store them according to the manufacturer's instructions.[14][15] It is advisable to prepare a reagent blank to identify any potential contamination or degradation products.[14]

Issue 2: Degradation of Polyunsaturated Fatty Acids (PUFAs)

Q: I am analyzing a sample rich in PUFAs, and I am concerned about their degradation during derivatization, especially when using BF3-methanol. How can I minimize this?

A: PUFAs are highly susceptible to degradation under harsh reaction conditions, leading to the formation of artifacts and inaccurate quantification.[15] The primary culprits are acidic conditions combined with high temperatures and prolonged reaction times.[15]

  • Mild Reaction Conditions: Use the mildest possible conditions to achieve complete derivatization. This involves lowering the reaction temperature and shortening the reaction time.[15]

  • Two-Step Protocol: A highly recommended approach for PUFA-rich samples is a two-step protocol. This involves an initial saponification step with a base (e.g., NaOH or KOH in methanol) to liberate the fatty acids, followed by a brief and mild esterification step with an acid catalyst like BF3-methanol at a lower temperature.[15] This minimizes the exposure of sensitive PUFAs to harsh acidic conditions.

  • Alternative Reagents: Consider using alternative, less harsh derivatization reagents. Methanolic HCl is often considered a milder acid catalyst than BF3-methanol.[7] Base-catalyzed methods are also an option if your sample does not contain significant amounts of free fatty acids.[9]

  • Inert Atmosphere: To prevent oxidation of PUFAs, perform the reaction under an inert atmosphere, such as nitrogen or argon.[13] Using amber vials can also help minimize light exposure.[13] The addition of an antioxidant like butylated hydroxytoluene (BHT) during sample preparation can also be beneficial.[13]

Issue 3: Presence of Artifact Peaks in the Chromatogram

Q: My chromatogram shows several unexpected peaks that are not present in my standards. What could be the source of these artifacts?

A: Artifact peaks can arise from several sources during the derivatization process.

  • Reagent Impurities: Impurities in solvents or derivatization reagents can introduce extraneous peaks.[6]

    • Solution: Always use high-purity solvents and fresh, high-quality derivatization reagents.[6][14] Running a reagent blank is essential for identifying these contaminants.[14]

  • Sample Contamination: Phthalates from plasticware are a common source of contamination.[6]

    • Solution: Use glass labware whenever possible and ensure it is meticulously cleaned. Rinse all glassware with high-purity solvent before use.[6]

  • Side Reactions: Harsh reaction conditions, particularly with BF3-methanol, can lead to the formation of methoxy-substituted fatty acid artifacts, especially with unsaturated fatty acids.[15]

    • Solution: Optimize reaction conditions to be as mild as possible (lower temperature, shorter time).[15] Consider alternative derivatization methods if artifact formation persists.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between acid-catalyzed and base-catalyzed derivatization?

A1: The primary difference lies in their reaction mechanisms and substrate specificity.

  • Acid-catalyzed derivatization (e.g., using BF3-methanol or methanolic HCl) can esterify both free fatty acids and fatty acids within complex lipids (transesterification).[11] The reaction is reversible, and the presence of water can lead to the hydrolysis of FAMEs.[7]

  • Base-catalyzed derivatization (e.g., using sodium methoxide or potassium hydroxide in methanol) primarily acts through transesterification of glycerolipids.[7] It is generally faster and occurs under milder conditions than acid catalysis but cannot esterify free fatty acids.[7][9] In the presence of high concentrations of free fatty acids, base catalysts can lead to saponification (soap formation), which consumes the catalyst and reduces FAME yield.[16]

Q2: How do I choose the right catalyst for my sample?

A2: The choice of catalyst depends on the composition of your lipid sample.

Sample TypeRecommended CatalystRationale
Primarily Triglycerides (e.g., vegetable oils)Base Catalyst (e.g., Sodium Methoxide)Fast, efficient, and occurs at room temperature, minimizing degradation.[9]
High Free Fatty Acid (FFA) ContentAcid Catalyst (e.g., BF3-Methanol, Methanolic HCl)Base catalysts will form soaps with FFAs, inhibiting the reaction.[16]
Mixture of Lipids (Triglycerides, Phospholipids, FFAs)Acid Catalyst or a Two-Step MethodAn acid catalyst will derivatize all fatty acid types.[11] A two-step method (saponification then acid esterification) can also be effective.[10]
Sensitive PUFAsTwo-Step Method or Mild Acid Catalyst (Methanolic HCl)Minimizes exposure to harsh conditions that can cause degradation and isomerization.[15]

Q3: Can I use an internal standard, and when should I add it?

A3: Yes, using an internal standard is highly recommended for accurate quantification. It helps to correct for variations in sample preparation, injection volume, and instrument response.[17] An odd-chain fatty acid that is not naturally present in the sample, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0), is a common choice.[18] The internal standard should be added at the very beginning of the sample preparation process, before any extraction or derivatization steps, to account for losses throughout the entire workflow.[19]

Experimental Protocols

Below are detailed, step-by-step methodologies for common FAME derivatization procedures.

Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol

This method is suitable for a broad range of lipid classes, including those containing free fatty acids.[20]

Materials:

  • Lipid extract or oil sample (1-10 mg)[15]

  • 14% Boron trifluoride in methanol (BF3-Methanol)[15]

  • Hexane (GC grade)[15]

  • Saturated sodium chloride (NaCl) solution[15]

  • Anhydrous sodium sulfate[20]

  • Screw-cap glass tubes with PTFE-lined caps[12]

  • Heating block or water bath[15]

Procedure:

  • Accurately weigh 1-10 mg of the lipid sample into a screw-cap glass tube.[15]

  • (Optional but recommended for complex lipids) Add 1 mL of 0.5 M NaOH in methanol. Flush the tube with nitrogen, cap tightly, and heat at 100°C for 5-10 minutes for saponification. Cool the tube to room temperature.[15]

  • Add 2 mL of 14% BF3-methanol solution.[15]

  • Flush the tube with nitrogen, cap tightly, and heat at 100°C for 5-30 minutes. (Note: Shorter times are recommended for PUFAs).[15]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 2 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.[15]

  • Vortex vigorously for 1 minute.

  • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.[15]

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.[15] To ensure a dry sample, you can pass the hexane layer through a small column of anhydrous sodium sulfate.[20]

Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH

This is a rapid method suitable for samples with low free fatty acid content, such as refined oils.[21]

Materials:

  • Oil sample (approx. 50 mg)[21]

  • Hexane (GC grade)[21]

  • 2 M Potassium hydroxide (KOH) in methanol[21]

  • Deionized water[21]

  • Reaction vials with magnetic stirrers[21]

  • Heating and stirring module[21]

Procedure:

  • Weigh approximately 50 mg of the liquid fat sample into a reaction vial containing a magnetic stirrer.[21]

  • Add 1 mL of hexane.[21]

  • Add 2 mL of 2 M KOH in methanol.[21]

  • Cap the vial and place it in a heating/stirring module at 50°C for 30 minutes.[21]

  • Cool the mixture to room temperature.

  • Add 1 mL of water to stop the reaction and wash the organic phase.

  • After phase separation, transfer an aliquot of the upper organic (hexane) layer to a GC vial for analysis.[21]

Visualization of Workflows

Acid-Catalyzed Derivatization Workflow

cluster_start Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction cluster_end Analysis Start Lipid Sample (1-10 mg) Add_Reagent Add 2 mL 14% BF3-Methanol Start->Add_Reagent Heat Heat at 100°C (5-30 min) Add_Reagent->Heat Quench Add 1 mL Hexane & 2 mL Saturated NaCl Heat->Quench Vortex Vortex & Centrifuge Quench->Vortex Collect Collect Upper Hexane Layer Vortex->Collect GC_Analysis GC Analysis Collect->GC_Analysis

Caption: Workflow for acid-catalyzed FAME derivatization.

Base-Catalyzed Derivatization Workflow

cluster_start Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction cluster_end Analysis Start Oil Sample (~50 mg) Add_Reagents Add 1 mL Hexane & 2 mL 2M KOH in Methanol Start->Add_Reagents Heat_Stir Heat & Stir at 50°C (30 min) Add_Reagents->Heat_Stir Quench Add 1 mL Water Heat_Stir->Quench Phase_Separation Allow Phases to Separate Quench->Phase_Separation Collect Collect Upper Hexane Layer Phase_Separation->Collect GC_Analysis GC Analysis Collect->GC_Analysis

Caption: Workflow for base-catalyzed FAME derivatization.

References

  • Christie, W.W. and Han, X. (2010). Lipid Analysis - Isolation, Separation, Identification and Lipidomic Analysis (4th edition). Oily Press.
  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]

  • Van Wychen, S., & Laurens, L. M. L. (2013). Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification: Laboratory Analytical Procedure (LAP). National Renewable Energy Laboratory. [Link]

  • Dodds, E. D., McCoy, M. R., Rea, L. D., & Kennish, J. M. (2007). Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography. University of Alaska Anchorage. [Link]

  • MicroChems Experiments. (2021, May 9). Sample Preparation for Fatty Acid Composition Analysis_Fatty Acid Methy Ester (FAME) Preparation-GC [Video]. YouTube. [Link]

  • Van Wychen, S., & Laurens, L. M. L. (2023). Determination of Total Lipids as Fatty Acid Methyl Esters: Laboratory Analytical Procedure (LAP). National Renewable Energy Laboratory. [Link]

  • Chemistry For Everyone. (2025, July 1). How Can You Determine Fatty Acid Composition Using Gas Chromatography? [Video]. YouTube. [Link]

  • Syafiuddin, A., & Chong, Z. K. (2018). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. International Journal of Automotive and Mechanical Engineering, 15(4), 5789-5807. [Link]

  • Grob, K., Giuffredi, F., & Leoni, A. (2011). Fast Fat Analysis: Determination of Fatty Acid Methyl Esters (FAME) using an Automated Workflow. [Link]

  • HSC Cores. (2024, June 12). GC/MS Sample Preparation. BookStack. [Link]

  • ResearchGate. (2025, November 20). What does some fatty acids that are absent in control appears in my GC-FAME result (and vice versa)?[Link]

  • ResearchGate. (2025, August 14). Can fatty acid salts hinder derivatization of free fatty acid in GC analysis?[Link]

  • University of Delaware. (n.d.). FAME analysis. BradyBase. [Link]

  • SRS International. (n.d.). Synthesis of Biodiesel via Acid Catalysis. [Link]

  • Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

  • Yuliana, M., & al. (2020). Performance Comparison of Heterogeneous Catalysts based on Natural Bangka Kaolin for Biodiesel Production by Acid and Base Activation Processes. International Journal of Technology, 11(8), 1541. [Link]

  • ResearchGate. (2014, September 4). What is the best method for the derivatization of fatty acids to FAMEs for GC analysis?[Link]

  • Agilent Technologies. (2011, November 21). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. [Link]

  • DeGrandi-Hoffman, G., & al. (2023, February 21). FAME analysis of pollen fatty acids. protocols.io. [Link]

  • ResearchGate. (2019, January 27). Protocol for extraction and derivitization of fatty acid for GC analyis?[Link]

  • de Oliveira, V. E., & al. (2021). Advancing the Analysis of Fatty Acid Composition in Animal-Based Marine Oils Through the Integration of Raman and IR Spectroscopy with Chemometrics. Applied Sciences, 11(16), 7384. [Link]

  • ResearchGate. (2015, April 18). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. [Link]

  • Agilent Technologies. (2011, March 24). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. [Link]

  • Google Patents. (2018, January 11).
  • ResearchGate. (n.d.). Acid-and base-catalyzed transesterification of triglycerides, and the... [Scientific Diagram]. [Link]

  • SCION Instruments. (2021, July 8). Expertise in FAME Separation [Video]. YouTube. [Link]

  • Agilent Technologies. (2011, April 21). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. [Link]

  • Caltech GPS. (n.d.). Fast Extraction and Methylation of Fatty Acids. [Link]

  • Royal Society of Chemistry. (n.d.). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. [Link]

  • ResearchGate. (n.d.). Derivatization of fatty acids and its application for conjugated linoleic acid studies in ruminant meat lipids [Request PDF]. [Link]

  • Merrill, A. H., & al. (2008). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of lipid research, 49(4), 898–903. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of FAMEs hydrolysis to yield epoxides [Scientific Diagram]. [Link]

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Technical Support Center: A Guide to Preventing Isomerization in Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to identify and mitigate the risks of fatty acid isomerization during analysis. Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, can significantly compromise the accuracy and reproducibility of experimental results. This resource offers troubleshooting advice, validated protocols, and mechanistic explanations to ensure the integrity of your fatty acid analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding fatty acid isomerization.

Q1: What is fatty acid isomerization and why is it a critical problem in analysis?

Fatty acid isomerization refers to the alteration of a fatty acid's molecular structure without changing its chemical formula. This process primarily affects the double bonds in unsaturated fatty acids. There are two main types:

  • Geometric Isomerization: This is the conversion between cis and trans configurations at a double bond. Cis isomers, which are most common in nature, can be artificially converted to trans isomers.

  • Positional Isomerization: This involves the migration of a double bond along the fatty acid's carbon chain. For example, in conjugated linoleic acid (CLA), the double bonds can move from the c9,t11 positions to t10,c12 or other positions.

Q2: What are the primary causes of unintended isomerization during sample preparation and analysis?

Isomerization is not a random event; it is induced by specific energetic or catalytic conditions introduced during the analytical workflow. The primary culprits are:

  • Heat: Elevated temperatures, especially above 60°C, provide the activation energy needed for double bonds to shift or change configuration. This is a major concern during sample drying, derivatization, and gas chromatography (GC) analysis.

  • Acid/Base Catalysts: Strong acids (e.g., HCl, H₂SO₄) and bases (e.g., sodium methoxide) used in derivatization procedures are potent catalysts for both positional and geometric isomerization.

  • Light: Exposure to ultraviolet (UV) light can induce isomerization, particularly in highly unsaturated fatty acids.

  • Metal Ions: Trace metals can act as catalysts, promoting isomerization.

  • Iodine: Often used as a visualization agent in thin-layer chromatography (TLC), iodine is a classic catalyst for cis-trans isomerization and should be avoided when fatty acid integrity is critical.

Q3: Which fatty acids are most susceptible to isomerization?

The susceptibility of a fatty acid to isomerization is directly related to its degree of unsaturation.

  • Polyunsaturated Fatty Acids (PUFAs): These are highly susceptible due to the presence of multiple double bonds. The methylene-interrupted double bonds (a double bond, a single bond, then another double bond) are particularly prone to conjugation.

  • Conjugated Fatty Acids: Fatty acids that already possess conjugated double bonds, like Conjugated Linoleic Acid (CLA), are exceptionally prone to further isomerization. Their analysis requires the most stringent precautions.

  • Monounsaturated Fatty Acids: While more stable than PUFAs, they can still undergo cis-trans isomerization under harsh conditions.

Q4: Can my Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) instrument conditions cause isomerization?

Yes, the analytical instrument itself can be a source of isomerization if not properly optimized.

  • For GC Analysis: The high temperatures of the injector port are a primary area of concern. Excessively high inlet temperatures can cause thermal isomerization of sensitive fatty acid derivatives like Fatty Acid Methyl Esters (FAMEs). The type of GC column and its age can also play a role.

  • For HPLC Analysis: While HPLC is a lower-temperature technique, isomerization can still occur, particularly during silver-ion HPLC (Ag-HPLC), which is specifically designed to separate isomers. The mobile phase composition and the presence of catalysts on the column stationary phase can be contributing factors.

Section 2: Troubleshooting Guide: A Workflow-Based Approach

This section provides specific troubleshooting advice formatted as Q&A for each stage of the fatty acid analysis workflow.

Workflow Stage 1: Sample Handling and Storage

Q: My samples are stored for several weeks before analysis. Could isomerization be happening during storage?

A: Yes, significant isomerization can occur during storage if not handled properly. The key is to minimize exposure to light, oxygen, and heat.

Troubleshooting Steps:

  • Inert Environment: Before sealing, flush sample vials with an inert gas like nitrogen or argon to displace oxygen. Oxygen can lead to oxidation, and the resulting free radicals can promote isomerization.

  • Low Temperature: Store samples at -80°C if possible, or at a minimum of -20°C. This drastically reduces the kinetic energy available for isomerization.

  • Light Protection: Use amber glass vials or wrap vials in aluminum foil to protect light-sensitive PUFAs from UV-induced isomerization.

  • Antioxidant Addition: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent to quench free radicals that may form.

Workflow Stage 2: Derivatization (FAMEs Preparation)

Q: I am using a common acid-catalyzed method to prepare FAMEs and I suspect it's causing isomerization in my CLA samples. How can I confirm this and what is a safer alternative?

A: Your suspicion is well-founded. Acid-catalyzed methods, such as using 14% boron trifluoride in methanol (BF₃-MeOH) or methanolic HCl at high temperatures, are known to be aggressive and cause significant isomerization of conjugated fatty acids.

Confirmation and Solution:

  • Run a Standard: The most direct way to confirm this is to process a certified CLA standard (e.g., a c9,t11-CLA standard) through your entire derivatization procedure. Analyze the resulting FAMEs. The appearance of other CLA isomers (like t10,c12-CLA) or a general "smear" of peaks around your target peak is a clear sign of isomerization.

  • Switch to a Base-Catalyzed Method: Base-catalyzed methods are generally faster and performed at lower temperatures, significantly reducing the risk of isomerization. A widely accepted and safer alternative is using sodium methoxide (NaOMe) in methanol.

The diagram below illustrates the decision-making process for selecting a derivatization method based on the fatty acids being analyzed.

Start Start: FAMEs Derivatization Question Are Conjugated or Highly Sensitive PUFAs Present? Start->Question Base YES: Potential for Isomerization is HIGH Question->Base Yes Acid NO: Saturated or Monounsaturated Fatty Acids Only Question->Acid No Rec_Base Recommended Protocol: Use Base-Catalyzed Method (e.g., NaOMe in Methanol) at Room Temperature Base->Rec_Base Rec_Acid Standard Acid-Catalyzed Method (e.g., BF3-Methanol) is likely acceptable. Proceed with caution and validation. Acid->Rec_Acid

Caption: Decision workflow for selecting a FAMEs derivatization method.

Workflow Stage 3: Instrumental Analysis (GC)

Q: I am seeing split or broad peaks for my PUFA FAMEs. Could my GC inlet be causing on-column isomerization?

A: Absolutely. The GC inlet is a high-temperature zone where thermal stress can readily cause isomerization, especially if the residence time is too long or the temperature is excessive.

Troubleshooting Steps:

  • Lower the Inlet Temperature: This is the first and most crucial step. For sensitive FAMEs, try reducing the inlet temperature in 10-20°C increments. A starting point of 220-240°C is often safer than the more common 250-260°C.

  • Use a Split/Splitless Inlet: Operate in split mode with a high split ratio if sample concentration allows. This reduces the time the analytes spend in the hot inlet, minimizing the opportunity for thermal degradation or isomerization.

  • Check the Liner: Use a new, clean, and deactivated liner. Active sites in a dirty or old liner can catalytically promote isomerization. A liner with glass wool can sometimes create active sites; consider removing it if problems persist.

  • Column Choice: Highly polar cyanopropyl-phase capillary columns (e.g., SP-2560, CP-Sil 88) are excellent for separating FAME isomers but can be more prone to degradation at high temperatures. Ensure you are operating within the column's recommended temperature limits.

The following table summarizes key GC parameters to optimize for preventing isomerization.

ParameterStandard Setting (Potential Risk)Recommended Setting (Minimized Risk)Rationale
Inlet Temperature 250 - 270 °C220 - 240 °CReduces thermal stress on sensitive PUFA and CLA FAMEs.
Injection Mode SplitlessSplit (e.g., 50:1 or higher)Decreases the residence time of analytes in the hot injector.
Liner Condition Old, contains active sitesNew, deactivated glass linerPrevents catalytic isomerization on active metal or silicate surfaces.
Oven Program Aggressive, fast rampGentle ramp (e.g., 2-5 °C/min)Improves separation and minimizes time spent at high temperatures.

Section 3: Validated Protocol for Isomerization-Sensitive Analysis

This section provides a detailed, step-by-step protocol for preparing FAMEs from sensitive lipids using a method known to minimize isomerization.

Protocol 3.1: Two-Stage Base/Acid Derivatization for Total Lipids

This method is gentle and effective, using a base-catalyzed transesterification for glycerolipids followed by an acid-catalyzed esterification for free fatty acids, all at moderate temperatures.

Materials:

  • Lipid extract in a glass tube with a PTFE-lined cap.

  • 0.5 M Sodium Methoxide (NaOMe) in anhydrous Methanol.

  • 1.0 M Sulfuric Acid (H₂SO₄) in anhydrous Methanol.

  • Hexane (HPLC grade).

  • Saturated Sodium Chloride (NaCl) solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄).

Procedure:

  • Evaporation: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

  • Base-Catalyzed Transesterification:

    • Add 1 mL of 0.5 M NaOMe in methanol to the dried lipid extract.

    • Vortex for 1 minute.

    • Allow the reaction to proceed for 15 minutes at room temperature. This will convert triglycerides, diglycerides, and phospholipids to FAMEs.

  • Neutralization and Acid-Catalyzed Esterification:

    • Add 1 mL of 1.0 M H₂SO₄ in methanol. This will neutralize the NaOMe and then catalyze the esterification of any free fatty acids present.

    • Vortex for 1 minute.

    • Allow the reaction to proceed for 15 minutes at room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and vortex vigorously for 1 minute.

    • Add 1 mL of saturated NaCl solution to facilitate phase separation.

    • Centrifuge for 5 minutes at 1000 x g.

  • Collection and Drying:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.

    • Add a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Final Preparation:

    • Transfer the dried hexane solution to a GC vial. The sample is now ready for analysis.

This protocol avoids the high temperatures and aggressive reagents like BF₃ that are major causes of isomerization, ensuring a more accurate representation of the original fatty acid profile.

References

  • American Oil Chemists' Society (AOCS). AOCS Laboratory Marketplace. [Link]

  • Christie, W. W. (2009). Fatty Acids: Their Chemistry, Properties, Production, and Uses. The AOCS Press. [Link]

  • Agilent Technologies. (2011). Optimizing the GC Inlet. [Link]

  • Christie, W. W. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. The AOCS Lipid Library. [Link]

  • Carrapiso, A. I., & García, C. (2000). Development in lipid analysis: some new extraction techniques and in situ transesterification. Lipids, 35(11), 1167–1177. [Link]

Technical Support Center: Forced Degradation Studies for 2-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for forced degradation studies of 2-Methylundecanoic acid. This guide is designed to provide you with practical, in-depth information to successfully design, execute, and troubleshoot your experiments. As Senior Application Scientists, we have structured this resource to not only provide protocols but to also explain the scientific rationale behind the experimental choices, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when planning and conducting forced degradation studies for long-chain carboxylic acids like this compound.

Q1: Why are forced degradation studies necessary for this compound?

A1: Forced degradation studies, or stress testing, are a crucial component of the drug development process.[1][2][3] They are required by regulatory agencies like the FDA and are outlined in ICH guidelines.[4][5] These studies help to:

  • Identify potential degradation products.[6][7]

  • Understand the degradation pathways.[2][5]

  • Develop and validate stability-indicating analytical methods.[2][7][8]

  • Inform decisions on formulation, packaging, and storage conditions.[7]

Q2: What are the primary stress conditions I should consider for this compound?

A2: The typical stress conditions to investigate for a molecule like this compound include:

  • Hydrolysis: Across a range of pH values (acidic, neutral, and basic).[3][5]

  • Oxidation: Using an oxidizing agent like hydrogen peroxide.[5][9]

  • Photolysis: Exposure to UV and visible light.[10][11][12][13]

  • Thermal: Elevated temperatures to assess heat sensitivity.[3][5]

Q3: What is a reasonable target degradation level in these studies?

A3: The goal is to achieve a target degradation of approximately 5-20%.[1][2] Excessive degradation can lead to secondary degradation products that may not be relevant under normal storage conditions, while insufficient degradation may not produce enough degradants to be adequately detected and characterized.[4][14]

Q4: How do I select an appropriate analytical method for separating this compound and its degradants?

A4: Due to the non-polar nature of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often a suitable starting point. Gas chromatography (GC) after derivatization to form fatty acid methyl esters (FAMEs) is also a common and powerful technique for fatty acid analysis.[][16][17][18] The choice will depend on the expected properties of the degradation products.

Q5: What should I do if I don't observe any degradation under the initial stress conditions?

A5: If no degradation is observed, you may need to increase the severity of the stress conditions. This could involve increasing the temperature, extending the exposure time, or using a higher concentration of the stress agent.[19] However, it is important to avoid overly harsh conditions that are not relevant to real-world scenarios.[7]

Troubleshooting Guides

This section provides detailed guidance on common issues encountered during forced degradation studies of this compound and how to resolve them.

Issue 1: Poor Chromatographic Resolution

Symptom: The peak for this compound and one or more degradation products are not well-separated in the chromatogram, making accurate quantification difficult.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Gradient Elution: If using an isocratic method, switch to a gradient elution to improve the separation of compounds with different polarities.

    • Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter the selectivity of the separation.

    • pH Adjustment: For LC-MS analysis, small adjustments to the mobile phase pH can significantly impact the retention and peak shape of acidic compounds.

  • Change the Stationary Phase:

    • If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl, or a polar-embedded phase) to exploit different separation mechanisms.[20]

  • Adjust Temperature:

    • Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of the potential for on-column degradation.

Issue 2: Excessive or No Degradation

Symptom: The extent of degradation falls outside the target range of 5-20%.

Troubleshooting Steps:

  • For Excessive Degradation (>20%):

    • Reduce Stressor Concentration: Lower the concentration of the acid, base, or oxidizing agent.

    • Decrease Temperature: Perform the study at a lower temperature.

    • Shorten Exposure Time: Reduce the duration of the stress condition.[4]

  • For No or Insufficient Degradation (<5%):

    • Increase Stressor Concentration: Use a higher concentration of the stress agent.

    • Increase Temperature: Elevate the temperature to accelerate the reaction rate.

    • Extend Exposure Time: Increase the duration of the stress condition.

Table 1: Recommended Starting Conditions for Forced Degradation of this compound

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Photolysis ICH Q1B conditionsRoom TemperaturePer ICH Q1B
Thermal 80°C48 hours
Issue 3: Artifact Peak Formation

Symptom: Peaks are observed in the chromatogram that are not related to the degradation of this compound.

Troubleshooting Steps:

  • Analyze Control Samples: Always run a blank (solvent only) and a control sample (this compound in solvent without the stressor) to identify any peaks originating from the solvent or the analytical system.

  • Check for Excipient Degradation: If working with a formulated product, analyze a placebo sample (formulation without the active ingredient) under the same stress conditions to identify any degradants from the excipients.

  • Ensure Cleanliness: Thoroughly clean all glassware and equipment to avoid contamination.

Experimental Protocols

Here are detailed, step-by-step methodologies for key forced degradation experiments.

Protocol 1: Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Cap the vial and place it in a water bath or oven at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.

  • Basic Hydrolysis:

    • In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of purified water.

    • Follow the same incubation and sampling procedure.

  • Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of the organic solvent and store it under the same conditions, protected from light.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or GC method.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Oxidation:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Cap the vial and keep it at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute it with the mobile phase for analysis.

  • Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water and store it under the same conditions.

  • Analysis: Analyze the samples using a validated stability-indicating method.

Protocol 3: Photolytic Degradation
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent and place it in a photostable, transparent container. Also, prepare a solid sample by spreading a thin layer of the compound in a petri dish.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.[10][11][12][21]

  • Control Sample: Prepare identical samples and wrap them in aluminum foil to protect them from light. Store these dark controls alongside the exposed samples.[4]

  • Analysis: After the exposure period, dissolve the solid sample in a suitable solvent and analyze both the solution and solid samples, along with their dark controls, using a validated stability-indicating method.

Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution of This compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Expose to Stress Photo Photolysis (ICH Q1B) Prep->Photo Expose to Stress Thermal Thermal (80°C) Prep->Thermal Expose to Stress Analysis Analyze by Stability-Indicating Method (e.g., HPLC, GC) Acid->Analysis Collect Samples at Time Points Base->Analysis Collect Samples at Time Points Oxidation->Analysis Collect Samples at Time Points Photo->Analysis Collect Samples at Time Points Thermal->Analysis Collect Samples at Time Points Data Data Interpretation and Degradation Pathway Elucidation Analysis->Data

Caption: Workflow for Forced Degradation Studies.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • Fatty acid degradation - Wikipedia. (n.d.). Retrieved from [Link]

  • Oxidation of Fatty Acids. (2024, February 16). Chemistry LibreTexts. Retrieved from [Link]

  • Fatty Acid Degradation. (n.d.). Retrieved from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved from [Link]

  • Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Fatty Acid Degradation. (n.d.). Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Hydrolytic degradation of poly(D,L-lactide) as a function of end group: Carboxylic acid vs. hydroxyl. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Photostability testing theory and practice. (2021, July 28). Q1 Scientific. Retrieved from [Link]

  • Long Chain Fatty Acid Degradation in Aerobic Conditions. (n.d.). Aquafix Inc. Retrieved from [Link]

  • Thermal Degradation of Long Chain Fatty Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (2018, August 24). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved from [Link]

  • The degradation pathway for long Chain fatty acids. (n.d.). ResearchGate. Retrieved from [Link]

  • A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. (n.d.). MDPI. Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Hydrolytic Degradation of Poly(D,L-lactide) As a Function of End Group: Carboxylic Acid vs. Hydroxyl. (2006, March 8). The University of Southern Mississippi. Retrieved from [Link]

  • Novel Long-Chain Fatty Acid (LCFA)-Degrading Bacteria and Pathways in Anaerobic Digestion Promoted by Hydrochar as Revealed by Genome-Centric Metatranscriptomics Analysis. (n.d.). PubMed Central. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Retrieved from [Link]

  • ICH Q1B: Complete Guide to Photostability Testing. (2024, November 18). YouTube. Retrieved from [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. (n.d.). Agilent. Retrieved from [Link]

  • Comparison of critical methods developed for fatty acid analysis: A review. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Available Guidance and Best Practices for Conducting Forced Degradation Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Fatty Acid Metabolism and Disorders. (2022, February 2). YouTube. Retrieved from [Link]

  • Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices. (n.d.). Retrieved from [Link]

  • Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • Hydrolytic degradation. (n.d.). Fiveable. Retrieved from [Link]

  • A Stress Testing Benchmarking Study. (n.d.). Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). Pharmacia. Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Metal Ion Contamination in Fatty Acid Experiments

Sources

Technical Support Center: pH-Dependent Stability of Carboxylic Acids in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the pH-dependent stability of carboxylic acids in solution. Understanding these principles is critical for ensuring the efficacy, safety, and shelf-life of pharmaceutical products.[1][2]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Unexpected Degradation of a Carboxylic Acid-Containing Drug in a Neutral Aqueous Formulation.

Symptoms:

  • Noticeable decrease in the parent compound concentration over a short period.

  • Appearance of unknown peaks in your HPLC chromatogram.

  • Changes in the physical appearance of the solution (e.g., color change, precipitation).

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Hydrolysis of Adjacent Functional Groups While the carboxylic acid group itself might be stable, other functional groups in the molecule, such as esters or amides, can be susceptible to hydrolysis, especially at neutral or slightly alkaline pH.[3][4] The resulting degradation products may include the parent carboxylic acid, leading to a complex degradation profile.1. Conduct Forced Degradation Studies: Perform stress testing under acidic, basic, and neutral pH conditions to identify the most labile bonds in your molecule.[2][3][5] This will help elucidate the degradation pathway. 2. pH Adjustment: Carefully adjust and buffer the formulation pH to a range where the hydrolysis of sensitive groups is minimized.[6][[“]][8] 3. Excipient Selection: Ensure that none of the excipients are promoting degradation. For example, some buffers can catalyze hydrolysis.
Oxidative Degradation Carboxylic acids, particularly those with other susceptible functional groups (e.g., phenols, tertiary amines), can be prone to oxidation.[3] This can be initiated by dissolved oxygen, trace metal ions, or exposure to light.1. Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Use of Antioxidants & Chelators: Incorporate antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) into your formulation to scavenge free radicals and sequester metal ions that can catalyze oxidation.[6][8] 3. Photostability Testing: Evaluate the stability of your compound under controlled light exposure to determine if light protection is necessary.[3][9]
Microbial Contamination Aqueous solutions, especially at near-neutral pH, can support microbial growth. Microorganisms can metabolize the carboxylic acid or other formulation components, leading to degradation.1. Sterile Filtration: Filter your solutions through a 0.22 µm filter to remove bacteria. 2. Preservatives: If appropriate for your application, consider adding a preservative to inhibit microbial growth. 3. Aseptic Techniques: Employ strict aseptic handling techniques during preparation and storage.
Issue 2: Poor Solubility or Precipitation of a Carboxylic Acid Drug During Formulation.

Symptoms:

  • The drug substance does not fully dissolve at the target concentration.

  • Precipitation occurs over time or with a change in temperature.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
pH is Near the pKa of the Carboxylic Acid Carboxylic acids are weak acids and exist in equilibrium between their protonated (less soluble) and deprotonated (more soluble) forms.[10][11][12] When the pH of the solution is close to the pKa of the carboxylic acid, both forms are present in significant amounts, and the overall solubility can be at its minimum.1. Adjust pH: Move the pH of the solution at least 1-2 units away from the pKa. For acidic drugs, increasing the pH will favor the more soluble carboxylate form.[13] 2. Henderson-Hasselbalch Equation: Use the Henderson-Hasselbalch equation to calculate the ratio of the ionized to unionized form at a given pH and guide your pH adjustment.[14]
Salt Form is Not Appropriate for the Formulation pH If you are using a salt form of the carboxylic acid, the pH of the solution can cause it to convert back to the less soluble free acid form.1. Select an Appropriate Salt: Choose a salt form with a counterion that is compatible with your desired formulation pH. 2. Formulation as a Solution of the Free Acid: Consider formulating the free acid and adjusting the pH with a suitable base to achieve the desired solubility.
Incompatible Excipients Certain excipients can interact with the carboxylic acid, leading to the formation of less soluble complexes or salts.[1]1. Excipient Compatibility Studies: Perform compatibility studies with all planned excipients to identify any adverse interactions. 2. Alternative Solubilization Techniques: Explore the use of co-solvents, surfactants, or complexing agents like cyclodextrins to enhance solubility.[1][6]

Part 2: Frequently Asked Questions (FAQs)

Q1: How does pH fundamentally affect the stability of a carboxylic acid in solution?

The pH of a solution dictates the ionization state of a carboxylic acid. Carboxylic acids are weak acids and exist in an equilibrium between the protonated (R-COOH) and deprotonated (R-COO⁻) forms.[10][11][12]

  • At low pH (acidic conditions): The equilibrium shifts towards the protonated, uncharged form (R-COOH). In this state, the molecule is generally less reactive towards nucleophilic attack but can be susceptible to acid-catalyzed degradation pathways like decarboxylation, especially at elevated temperatures.[3][15]

  • At high pH (basic conditions): The equilibrium favors the deprotonated, anionic carboxylate form (R-COO⁻).[15] This form is more stable due to resonance delocalization of the negative charge between the two oxygen atoms.[15][16] However, other parts of the molecule may become more susceptible to base-catalyzed hydrolysis (e.g., ester or amide groups).[3][4]

The following diagram illustrates this fundamental pH-dependent equilibrium:

G cluster_acidic Low pH (Acidic) cluster_basic High pH (Basic) Protonated R-COOH (Unionized, Less Soluble) Deprotonated R-COO⁻ + H⁺ (Ionized, More Soluble) Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

Caption: pH-dependent equilibrium of a carboxylic acid.

Q2: What are the primary degradation pathways for carboxylic acids in solution that I should be aware of?

The primary degradation pathways are highly dependent on the overall structure of the molecule, but common mechanisms include:

  • Hydrolysis: While the carboxylic acid group itself is the product of ester or amide hydrolysis, if these functional groups are present elsewhere in the molecule, they can be a primary point of degradation.[3][4]

  • Oxidation: This is a common degradation route and can be influenced by factors such as the presence of oxygen, metal ions, and light.[3]

  • Decarboxylation: The loss of carbon dioxide from the carboxyl group can occur, particularly at elevated temperatures and under certain pH conditions. Beta-keto acids are especially prone to this.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation through various free-radical mechanisms.[3][17]

Q3: How do I design a robust pH-dependent stability study?

A well-designed study is crucial for understanding the stability profile of your compound. Forced degradation studies are a key component of this process.[2][5][9]

The following workflow outlines a typical approach:

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_interpretation Interpretation A Prepare Buffers (e.g., pH 3, 5, 7, 9) C Spike Stock into Buffers at Target Concentration A->C B Prepare Stock Solution of Carboxylic Acid B->C D Incubate Samples at Controlled Temperature(s) C->D E Withdraw Aliquots at Defined Time Points (e.g., 0, 2, 4, 8, 24 hrs) D->E F Analyze Samples by a Stability-Indicating Method (e.g., HPLC-UV/MS) E->F G Quantify Parent Compound and Degradation Products F->G H Plot % Remaining vs. Time for each pH G->H I Determine Degradation Rate and Identify Optimal pH H->I

Caption: Workflow for a pH-dependent stability study.

Experimental Protocol: pH-Dependent Stability Study using HPLC

Objective: To determine the stability of a carboxylic acid-containing compound in aqueous solutions at different pH values.

Materials:

  • Carboxylic acid compound of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate and citrate buffer components

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with UV or MS detector[18][19][20]

Procedure:

  • Buffer Preparation:

    • Prepare a series of buffers (e.g., 50 mM) covering a relevant pH range (e.g., pH 3, 5, 7, 9). Use appropriate buffer systems for each pH (e.g., citrate for pH 3 and 5, phosphate for pH 7 and 9).

    • Adjust the pH of each buffer accurately using a calibrated pH meter.

  • Sample Preparation:

    • Prepare a concentrated stock solution of your carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile).

    • For each pH condition, dilute the stock solution with the corresponding buffer to achieve the final desired concentration (e.g., 100 µg/mL). This is your T=0 sample.

  • Incubation:

    • Store the prepared solutions in tightly sealed containers at a controlled temperature (e.g., 40°C or 50°C to accelerate degradation). Protect from light if the compound is known to be photosensitive.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.

    • If necessary, quench the degradation reaction by diluting the aliquot in the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample for each pH.

    • Plot the percentage remaining versus time for each pH condition.

    • Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

    • Identify the pH at which the compound exhibits the greatest stability (i.e., the lowest degradation rate).

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025).
  • Is a carboxylic acid more stable in an acidic medium than a basic medium? - Quora. (2022).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • carboxylic acids as acids - Chemguide. (n.d.).
  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022).
  • 25.4 Ionization and Neutralization of Carboxylic Acids - eCampusOntario Pressbooks. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • 2.4: The Effect of pH - Chemistry LibreTexts. (2022).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis - AIP Publishing. (2018).
  • 19.4: Acidic and Basic Character of Carboxylic Acids - Chemistry LibreTexts. (2015).
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.).
  • 1.3: Effect of pH on Acid Base Reactions - Chemistry LibreTexts. (2021).
  • 15.5 Chemical Properties of Carboxylic Acids: Ionization and Neutralization | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. (n.d.).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020).
  • (PDF) Formation of Carboxylic Acids during Degradation of Monosaccharides. (2025).
  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (2025).
  • Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion - OnePetro. (2017).
  • Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility - SciSpace. (n.d.).
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  • Determination of the carboxylic acids in acidic and basic process samples by capillary zone electrophoresis | Request PDF - ResearchGate. (2025).
  • pH - Wikipedia. (n.d.).
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Validation & Comparative

Introduction: The Analytical Imperative for 2-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Quantitative Analysis of 2-Methylundecanoic Acid: A Comparative Study of GC-MS and LC-MS Methodologies

This compound is a branched-chain fatty acid (BCFA) of significant interest in metabolic research, microbiology, and clinical diagnostics.[1] As integral components of cell membranes, particularly in bacteria, BCFAs like this compound are increasingly recognized for their roles in metabolic regulation and as potential biomarkers for various physiological and pathological states.[1][2] Their accurate and precise quantification in complex biological matrices such as plasma, tissues, or microbial cultures is paramount for elucidating their biological functions.

The two most powerful and widely adopted analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] While both offer high sensitivity and selectivity, they operate on fundamentally different principles, necessitating distinct approaches to sample preparation and analysis.[4] This guide provides an in-depth, objective comparison of these methodologies, grounded in experimental data and field-proven insights, to empower researchers, scientists, and drug development professionals in selecting the optimal technique for their specific analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard Revisited

GC-MS is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[3] It offers exceptional chromatographic resolution, making it a powerful tool for separating complex mixtures of fatty acid isomers.[1][5]

Principle of Analysis & The Causality of Derivatization

GC separates compounds based on their volatility and differential interactions with a stationary phase within a heated capillary column.[4] Free fatty acids, including this compound, are polar and have low volatility due to hydrogen bonding, making them unsuitable for direct GC analysis.[4][6] Therefore, a chemical derivatization step is mandatory.[7]

The primary goal of derivatization is to mask the polar carboxyl group, thereby increasing the analyte's volatility and thermal stability. This is most commonly achieved by converting the fatty acid into a fatty acid methyl ester (FAME).[3][8] This conversion is critical; without it, the analyte would exhibit poor peak shape and may even decompose at the high temperatures of the GC injector and column.[9]

Experimental Workflow for GC-MS

The GC-MS analytical workflow is a multi-step process where each stage is critical for ensuring accuracy and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) IS_Add Spike with Internal Standard (e.g., C17:0) Sample->IS_Add Extraction Lipid Extraction (e.g., Folch Method) IS_Add->Extraction Deriv Derivatization to FAMEs (e.g., 3M Methanolic HCl, 80°C) Extraction->Deriv GC_Sep GC Separation (Polar Capillary Column) Deriv->GC_Sep Inject FAME Extract Ionization Electron Ionization (EI) GC_Sep->Ionization Detection MS Detection (Selected Ion Monitoring - SIM) Ionization->Detection Quant Quantification (vs. Internal Standard) Detection->Quant

GC-MS workflow for this compound quantification.
Detailed GC-MS Protocol

This protocol provides a self-validating system through the early introduction of an internal standard.

  • Sample Preparation & Lipid Extraction:

    • To 100 µL of the sample (e.g., plasma), add a known concentration of an internal standard (IS), such as heptadecanoic acid (C17:0), which is not naturally abundant in most samples.[10] The IS accounts for analyte loss during extraction and derivatization.

    • Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) solution, following a modified Folch method.[11][12]

    • Vortex vigorously and centrifuge to separate the layers.

    • Carefully collect the lower organic layer containing the total lipids.

    • Dry the extracted lipids completely under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 3M methanolic HCl.[10] Alternatively, 14% boron trifluoride in methanol can be used.[13]

    • Seal the vial tightly and heat at 80°C for 1 hour to ensure complete transesterification.[10]

    • After cooling, add 1 mL of hexane and 1 mL of 0.9% NaCl solution to the vial.[10]

    • Vortex vigorously to partition the newly formed, non-polar FAMEs into the upper hexane layer.[11]

    • Transfer the hexane layer to an autosampler vial for analysis.

  • GC-MS Instrumental Parameters:

    • System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A polar capillary column, such as a DB-225ms or similar, is crucial for separating branched-chain isomers from their straight-chain counterparts.[10][11][14]

    • Injector: Operate in splitless mode for trace analysis at a temperature of 250°C.[7]

    • Oven Program: Employ a temperature gradient to achieve separation, for example: start at 80°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.[10]

    • Ionization: Use Electron Ionization (EI) at 70 eV, which creates reproducible fragmentation patterns for library matching.[2]

    • MS Detection: For high sensitivity and specificity, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for methyl 2-methylundecanoate and the internal standard.[10][11]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Modern Powerhouse

LC-MS has emerged as a premier analytical technique due to its exceptional sensitivity and versatility, particularly for compounds that are not amenable to GC.[15] For fatty acid analysis, its primary advantage is the ability to often analyze analytes in their native form, circumventing the need for derivatization.[4][9]

Principle of Analysis & The Advantage of Direct Measurement

LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[4] For this compound, reversed-phase chromatography using a C18 column is most common.[7] The analyte is separated in its free acid form.

Following separation, the analyte is ionized, typically using Electrospray Ionization (ESI), which is a "soft" ionization technique that keeps the molecule intact, usually as the deprotonated ion [M-H]⁻ in negative ion mode.[4] For quantification, tandem mass spectrometry (MS/MS) is employed. In this mode, the [M-H]⁻ precursor ion is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of selectivity and sensitivity, minimizing interferences from the sample matrix.[7]

Experimental Workflow for LC-MS

The LC-MS workflow is often more streamlined than GC-MS due to the omission of the derivatization step.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Feces) IS_Add Spike with Internal Standard (e.g., ¹³C-labeled analog) Sample->IS_Add Extraction Protein Precipitation & Liquid-Liquid Extraction IS_Add->Extraction LC_Sep LC Separation (Reversed-Phase C18 Column) Extraction->LC_Sep Inject Supernatant Ionization Electrospray Ionization (ESI) LC_Sep->Ionization Detection MS/MS Detection (Multiple Reaction Monitoring - MRM) Ionization->Detection Quant Quantification (vs. Internal Standard) Detection->Quant

LC-MS/MS workflow for this compound quantification.
Detailed LC-MS/MS Protocol

This protocol simplifies sample preparation while maintaining high quantitative accuracy.

  • Sample Preparation & Extraction:

    • To 50 µL of the sample, add a stable isotope-labeled internal standard (e.g., this compound-d3) for the most accurate quantification.

    • Perform protein precipitation by adding 200 µL of cold acetonitrile (containing the IS).[7]

    • Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[7]

    • Carefully transfer the supernatant to an autosampler vial for direct analysis.

  • LC-MS/MS Instrumental Parameters:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is standard for separating fatty acids.[16]

    • Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid is commonly used.[7][17]

    • Gradient Program: A typical gradient might be: Start at 10% B, linearly increase to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate at 10% B.[7]

    • Ionization: Negative Electrospray Ionization (ESI-).[7]

    • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound and its labeled internal standard must be optimized for the instrument used.

Head-to-Head Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available expertise.[13]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Rationale & Causality
Derivatization Mandatory (e.g., FAMEs).[11]Often not required; direct analysis of free fatty acid.[3][7]GC requires volatile analytes; LC separates analytes in the liquid phase, accommodating polar, non-volatile compounds.
Sample Throughput Lower, due to lengthy derivatization and extraction steps.[11]Higher, due to simpler "precipitate and shoot" sample preparation.[13]The multi-step heating and extraction for FAME synthesis is the primary rate-limiting step for GC-MS sample preparation.
Sensitivity (LOQ) Good (e.g., 0.1 - 1 µM).[13]Excellent (e.g., 0.01 - 0.1 µM or lower).[13]The specificity of MRM in LC-MS/MS significantly reduces background noise, leading to lower limits of detection.[18]
Selectivity High, especially with high-resolution polar columns.[14]Exceptional, due to the specificity of MRM transitions.[19]While GC provides excellent chromatographic separation, MS/MS adds a second dimension of mass-based filtering, removing co-eluting interferences.
Isomer Separation Excellent for structural isomers with appropriate columns.[1]Can be challenging; may require specialized columns or methods.[16][20]The gas phase separation in GC is highly sensitive to small differences in volatility and structure, often providing superior isomer resolution.
Robustness Very robust and well-established. Can be less prone to matrix effects.[13]Can be susceptible to matrix effects (ion suppression/enhancement).[13]ESI in LC-MS is more sensitive to co-eluting matrix components that can alter ionization efficiency, requiring careful method validation.
Instrumentation Cost Generally lower.Generally higher.Tandem quadrupole mass spectrometers are inherently more complex and expensive than the single quadrupole instruments typically used for GC-MS.
Linearity (R²) Typically > 0.995.[13][21][22]Typically > 0.998.[4]Both techniques exhibit excellent linearity when properly validated with appropriate internal standards.
Recovery 83% - 110%.[23]92% - 120%.[4]Recovery is highly dependent on the extraction protocol but is generally excellent for both methods when optimized.

Senior Application Scientist's Recommendation

Both GC-MS and LC-MS/MS are formidable techniques for the quantification of this compound. The optimal choice is contingent upon the specific goals and constraints of your research.

  • Choose GC-MS when:

    • Detailed structural elucidation and separation of multiple isomers is the primary goal. The extensive, standardized EI fragmentation libraries are invaluable for identification.[5][8]

    • You are working with a relatively clean matrix or when cost-effectiveness is a major consideration.

    • Your laboratory has well-established protocols and expertise in fatty acid derivatization.[13]

  • Choose LC-MS/MS when:

    • High sensitivity and high throughput are critical, for example, in large-scale clinical or metabolomics studies.[13]

    • The sample volume is limited, as the higher sensitivity allows for smaller starting amounts.

    • The goal is to minimize sample preparation time and potential artifacts introduced by derivatization.[13][24]

Ultimately, the most trustworthy data comes from a properly validated method, regardless of the platform.[21][22] This includes demonstrating specificity, linearity, accuracy, precision, and robustness, always incorporating the use of a suitable internal standard from the earliest stage of sample handling.[23]

References

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  • Valtierra, S., et al. (2022). Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. Journal of Agricultural and Food Chemistry. Available at: [Link]

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  • Rivai, H., et al. (2020). VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Pérez-Rodríguez, M. L., et al. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Journal of Pharmaceutical and Pharmacognosy Research. Available at: [Link]

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A Comparative Analysis of 2-Methylundecanoic Acid Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in 2-Methylundecanoic Acid

This compound, a branched-chain fatty acid, possesses a chiral center at the second carbon atom, giving rise to two distinct stereoisomers: (R)-2-methylundecanoic acid and (S)-2-methylundecanoic acid. While sharing the same chemical formula and connectivity, these enantiomers are non-superimposable mirror images of each other. This seemingly subtle difference in three-dimensional arrangement can lead to profound variations in their biological activities, a critical consideration in the fields of drug discovery and development.[1][2] The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often results in one isomer exhibiting the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer).[2][3]

This guide will delve into the synthesis, separation, and characterization of these isomers, providing a framework for their comparative analysis. We will explore established experimental protocols and the underlying principles that govern the differentiation of these chiral molecules.

Physicochemical Properties: A Comparative Overview

While data for the individual enantiomers of this compound is not extensively documented in publicly available literature, the properties of the racemic mixture provide a foundational reference. It is crucial to note that enantiomers exhibit identical physical properties in an achiral environment, such as melting point, boiling point, and density.[1] Their distinguishing characteristic lies in their interaction with plane-polarized light.

PropertyRacemic this compound(R)-2-Methylundecanoic Acid(S)-2-Methylundecanoic Acid
Molecular Formula C₁₂H₂₄O₂C₁₂H₂₄O₂C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol [4][5]200.32 g/mol 200.32 g/mol
Melting Point 13 °C[6][7]Expected to be the same as racemicExpected to be the same as racemic
Boiling Point ~306.6 °C at 760 mmHg[4][8]Expected to be the same as racemicExpected to be the same as racemic
Density ~0.903 g/cm³[4][8]Expected to be the same as racemicExpected to be the same as racemic
pKa ~4.83[4]Expected to be the same as racemicExpected to be the same as racemic
Specific Rotation ([α]) 0° (racemic mixture)[9]Opposite in sign to (S)-isomerOpposite in sign to (R)-isomer

Enantioselective Synthesis and Chiral Resolution: Pathways to Pure Isomers

Obtaining enantiomerically pure forms of this compound is paramount for evaluating their individual biological activities. Two primary strategies are employed: enantioselective synthesis and chiral resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly.[11] While specific protocols for this compound are not widespread, general methods for the asymmetric synthesis of α-methyl-branched fatty acids can be adapted. One such approach involves the use of chiral auxiliaries. For instance, a pseudoephedrine derivative can be used as a chiral auxiliary to direct the stereospecific alkylation of a precursor, leading to the desired enantiomer in high yield and enantiomeric excess.[12]

Conceptual Workflow for Enantioselective Synthesis:

Start Achiral Starting Material Aux Attachment of Chiral Auxiliary Start->Aux Alk Diastereoselective Alkylation Aux->Alk Cleav Cleavage of Chiral Auxiliary Alk->Cleav End Enantiomerically Enriched This compound Cleav->End

Caption: Enantioselective synthesis workflow using a chiral auxiliary.

Chiral Resolution of Racemic Mixtures

Chiral resolution is a common technique to separate enantiomers from a racemic mixture.[13] The most prevalent method for resolving carboxylic acids is through the formation of diastereomeric salts using a chiral base.[11] These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[14]

A widely used and effective resolving agent for chiral carboxylic acids is (R)-(+)-1-phenylethylamine or its (S)-(-) enantiomer.[15][16]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Objective: To separate the enantiomers of racemic this compound using (R)-(+)-1-phenylethylamine.

Materials:

  • Racemic this compound

  • (R)-(+)-1-phenylethylamine

  • Methanol (or other suitable solvent)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Filtration apparatus

  • Polarimeter

Methodology:

  • Salt Formation:

    • Dissolve racemic this compound in a suitable solvent (e.g., methanol) with gentle heating.

    • In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in the same solvent.

    • Slowly add the amine solution to the acid solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The collected solid is the diastereomeric salt of one enantiomer of this compound with (R)-(+)-1-phenylethylamine. The other diastereomeric salt remains in the filtrate.

  • Liberation of the Enantiomer:

    • Suspend the isolated diastereomeric salt in water and add diethyl ether.

    • Acidify the aqueous layer with 1 M HCl with stirring until the aqueous layer is acidic (check with pH paper). This will protonate the amine and liberate the free carboxylic acid.

    • Separate the ether layer, and extract the aqueous layer twice more with diethyl ether.

    • Combine the ether extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield one of the enantiomers of this compound.

  • Characterization:

    • Determine the specific rotation of the isolated enantiomer using a polarimeter to assess its optical purity.[8][14]

    • Further analysis by chiral chromatography can be performed to determine the enantiomeric excess.

Logical Diagram of Chiral Resolution:

Racemic Racemic this compound ((R)-acid and (S)-acid) ResolvingAgent Add Chiral Resolving Agent ((R)-amine) Racemic->ResolvingAgent Diastereomers Mixture of Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) ResolvingAgent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Diastereomer (e.g., (R)-acid-(R)-amine) Crystallization->LessSoluble MoreSoluble More Soluble Diastereomer (in filtrate) Crystallization->MoreSoluble Acidification1 Acidification LessSoluble->Acidification1 Acidification2 Acidification MoreSoluble->Acidification2 Enantiomer1 Pure (R)-2-Methylundecanoic Acid Acidification1->Enantiomer1 Enantiomer2 Pure (S)-2-Methylundecanoic Acid Acidification2->Enantiomer2

Caption: Workflow for the chiral resolution of this compound.

Analytical Techniques for Isomer Differentiation

The successful separation and characterization of this compound isomers rely on advanced analytical techniques.

Chiral Chromatography

Chiral chromatography is the most direct method for separating and quantifying enantiomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed with a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. For fatty acids like this compound, derivatization to more volatile esters (e.g., methyl esters) is often necessary for GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents can overcome this limitation.[17] By reacting the enantiomeric mixture with a chiral reagent, a pair of diastereomers is formed, which will exhibit distinct chemical shifts in the NMR spectrum. This allows for the determination of the enantiomeric composition. Additionally, advanced NMR techniques in the presence of chiral solvating agents can also be used to resolve the signals of enantiomers.[18]

Biological Activity: The Critical Differentiator

The primary impetus for the comparative analysis of this compound isomers lies in their potentially distinct biological activities.[19][20] While specific studies on the individual enantiomers of this compound are scarce in the readily available literature, it is a well-established principle in pharmacology that stereoisomers can exhibit different pharmacological and toxicological profiles.[1][2]

For instance, one enantiomer might bind to a specific receptor with high affinity, eliciting a therapeutic response, while the other enantiomer may have a weaker interaction or even bind to a different receptor, leading to off-target effects.[20] Therefore, the evaluation of the biological activity of each pure enantiomer is a crucial step in any drug development program involving chiral molecules.

Conclusion and Future Directions

The comparative analysis of this compound isomers is a multifaceted endeavor that requires a combination of synthetic, separation, and analytical techniques. While the foundational knowledge of stereochemistry provides a theoretical framework, empirical data on the specific properties and biological activities of the individual (R) and (S) enantiomers are essential for a comprehensive understanding. This guide has outlined the key principles and experimental approaches for such an analysis.

Future research should focus on the enantioselective synthesis of (R)- and (S)-2-methylundecanoic acid to enable a thorough investigation of their individual biological profiles. Such studies will be instrumental in unlocking the full therapeutic potential of this chiral fatty acid and its derivatives in various biomedical applications.

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Biological activity of 2-Methylundecanoic acid vs other fatty acids.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2-Methylundecanoic Acid and Other Fatty Acids

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of fatty acids is paramount for innovation. Fatty acids are not merely cellular fuel; they are potent signaling molecules that regulate a vast array of physiological processes.[1][2] This guide provides a detailed comparison of this compound, a lesser-studied branched-chain fatty acid (BCFA), against other well-characterized fatty acid classes. By synthesizing available data and presenting robust experimental protocols, we aim to equip researchers with the framework needed to explore the therapeutic potential of this and other novel lipid molecules.

The Landscape of Biologically Active Fatty Acids

Fatty acids are carboxylic acids with aliphatic chains, forming the building blocks of most lipids.[3] Their biological function is intimately tied to their structure, including chain length, the presence and position of double bonds, and the existence of modifications like methyl branches. These structural variations dictate how they are metabolized, incorporated into cell membranes, and recognized by cellular receptors.[1][4]

Free fatty acids can act as powerful signaling molecules, modulating the activity of G-protein coupled receptors (GPCRs), nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), and various enzymes and ion channels.[2][5] They are central to regulating metabolism, inflammation, and cellular proliferation.[6]

Fatty_Acid_Classification cluster_Saturated Saturated (SFA) cluster_Unsaturated Unsaturated cluster_Branched Branched-Chain (BCFA) FattyAcids Fatty Acids SFA No Double Bonds FattyAcids->SFA Structure Unsat One or More Double Bonds FattyAcids->Unsat Structure BCFA Methyl Branches FattyAcids->BCFA Structure SCFA Short-Chain (e.g., Butyric) SFA->SCFA MCFA Medium-Chain (e.g., Lauric) SFA->MCFA LCFA Long-Chain (e.g., Palmitic) SFA->LCFA MUFA Monounsaturated (MUFA) (e.g., Oleic Acid) Unsat->MUFA PUFA Polyunsaturated (PUFA) (e.g., Linoleic, EPA, DHA) Unsat->PUFA Iso iso-BCFA BCFA->Iso Anteiso anteiso-BCFA BCFA->Anteiso OtherBCFA Other (e.g., 2-Methylundecanoic) BCFA->OtherBCFA

Caption: Classification of major fatty acid families.

Profile of this compound

This compound (C12H24O2) is a saturated, medium-chain fatty acid characterized by a methyl group on the alpha-carbon (the second carbon).[7][8][9] This alpha-methylation creates a chiral center and distinguishes it structurally from more common straight-chain and iso/anteiso-branched fatty acids.

While extensive biological data is limited, its known roles and properties include:

  • Industrial Applications: It is used in the formulation of specialty surfactants, lubricants, and as a precursor in the fragrance industry.[][11]

  • Semiochemical Activity: It has been identified as a component of the territorial marker fluid in male Bengal tigers, suggesting a role as a pheromone.[][12]

The biological activity within human or animal cellular systems remains largely unexplored, presenting a significant opportunity for research.

Comparative Analysis of Biological Activities

To understand the potential of this compound, we compare its structural class to other well-studied fatty acids.

Table 1: Physicochemical and Biological Property Comparison
PropertyThis compoundPalmitic Acid (SFA)Oleic Acid (MUFA)Linoleic Acid (PUFA)Phytanic Acid (BCFA)
Formula C12H24O2[7]C16H32O2C18H34O2C18H32O2C20H40O2
Chain Length Medium (12 C)[8]Long (16 C)Long (18 C)Long (18 C)[4]Very Long (20 C)
Saturation Saturated, BranchedSaturated, StraightMonounsaturatedPolyunsaturated[3]Saturated, Branched
Melting Point 13 °C[7][11]~63 °C~14 °C~ -5 °C< -65 °C
Primary Role Unknown (Industrial use)[11]Energy, Lipid SynthesisMembrane FluidityEicosanoid Precursor[4]PPARα Agonist
Signaling UncharacterizedPro-inflammatory (TLR4)[1]PPAR AgonistPPAR Agonist, Pro-inflammatory precursorPPAR Agonist
Comparison Insights:
  • vs. Straight-Chain Saturated Fatty Acids (e.g., Palmitic Acid): Straight-chain SFAs like palmitic acid are primarily metabolic fuels but can trigger inflammatory signaling through pathways like Toll-like receptor 4 (TLR4) when in excess.[1] The alpha-methyl group in this compound likely hinders its entry into mitochondrial β-oxidation, potentially shunting it towards other metabolic or signaling roles. This structural kink may also alter its interaction with inflammatory receptors compared to linear SFAs.

  • vs. Unsaturated Fatty Acids (e.g., Oleic and Linoleic Acid): Unsaturated fatty acids, particularly polyunsaturated fatty acids (PUFAs), are crucial for membrane fluidity and serve as precursors to potent signaling molecules (eicosanoids, resolvins).[1] Many PUFAs are strong activators of PPARs.[1] this compound, being fully saturated, cannot generate such derivatives and would impart less fluidity to membranes than unsaturated counterparts. Its potential as a receptor ligand remains to be determined but would rely on a different binding conformation.

  • vs. Other Branched-Chain Fatty Acids (e.g., Phytanic Acid): This is the most relevant comparison. BCFAs are increasingly recognized for their potent biological effects, including anti-inflammatory, anti-cancer, and neuroprotective actions.[13][14] For instance, certain iso-BCFAs have been shown to decrease the expression of fatty acid synthase (FASN), a key lipogenic enzyme.[15] The specific positioning of the methyl group is critical; for example, iso- and anteiso-BCFAs can have opposing effects on FASN expression.[15] This highlights the probability that this compound possesses unique biological activities distinct from other BCFAs, meriting direct investigation.

Experimental Framework for Functional Characterization

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following protocols provide a self-validating framework for its characterization.

Protocol 1: Fatty Acid Oxidation (FAO) Assay

This assay determines if a fatty acid can be utilized as an energy source via mitochondrial β-oxidation. It is based on measuring the production of radiolabeled acid-soluble metabolites (ASMs) from a 14C-labeled fatty acid substrate.[16]

Causality: Measuring FAO is critical to understanding the metabolic fate of this compound. A low oxidation rate compared to a straight-chain fatty acid like palmitate would strongly suggest the methyl group impedes mitochondrial entry or processing, implying the molecule is more likely to function in signaling or structural roles.

Methodology:

  • Cell Culture: Plate primary hepatocytes or a relevant cell line (e.g., HepG2) in 24-well plates and allow them to adhere overnight.[17]

  • Substrate Preparation: Prepare a complex of [1-14C]-2-Methylundecanoic acid (requires custom synthesis) and fatty-acid-free Bovine Serum Albumin (BSA) in culture medium. A parallel [1-14C]-palmitic acid complex serves as a positive control.[16] The BSA is essential for solubilizing the fatty acid and facilitating its cellular uptake.

  • Incubation: Replace the culture medium with the fatty acid-BSA medium and incubate for 2-4 hours at 37°C.[17]

  • Assay Termination: Stop the reaction by adding perchloric acid to the medium. This lyses the cells and separates the soluble metabolic products (ASMs) from the un-metabolized fatty acid.

  • Quantification: Transfer the supernatant to a scintillation vial and quantify the 14C radioactivity using a liquid scintillation counter.[17]

  • Controls: Include wells with no cells (background), cells with unlabeled fatty acid (specificity), and cells treated with an FAO inhibitor like Etomoxir (pathway validation).[18]

FAO_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Hepatocytes B 2. Prepare [14C]-Fatty Acid:BSA Complex A->B C 3. Incubate Cells with Substrate B->C D 4. Terminate with Perchloric Acid C->D E 5. Separate Supernatant D->E F 6. Quantify 14C in ASM via Scintillation E->F

Caption: Workflow for the Fatty Acid Oxidation (FAO) Assay.

Protocol 2: PPARα Activation Luciferase Reporter Assay

This assay determines if this compound can act as a ligand to activate the nuclear receptor PPARα, a key regulator of lipid metabolism.

Causality: Many fatty acids exert their biological effects by directly binding to and activating transcription factors like PPARs.[1] Demonstrating PPARα activation would provide a direct mechanistic link between this compound and the regulation of genes involved in fatty acid catabolism.

Methodology:

  • Cell Transfection: Co-transfect HEK293T or a similar cell line with two plasmids: one expressing the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence. A β-galactosidase plasmid is also co-transfected for normalization.

  • Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (dissolved in DMSO).[19]

  • Controls: Include a vehicle control (DMSO only) and a positive control (a known PPARα agonist like GW7647).

  • Lysis and Readout: After 24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer. Measure β-galactosidase activity to normalize for transfection efficiency and cell number.[19]

  • Data Analysis: Calculate the fold activation relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.[19]

Protocol 3: Cytotoxicity MTT Assay

This assay assesses the effect of this compound on cell viability and proliferation.

Causality: Before exploring therapeutic applications, it is essential to determine the compound's toxicity profile. The MTT assay measures mitochondrial reductase activity, which is an indicator of cell health and metabolic function.[20]

Methodology:

  • Cell Plating: Seed cancer cell lines (e.g., HepG2, MCF-7) and a non-cancerous control cell line (e.g., NIH 3T3) in 96-well plates.[20]

  • Compound Treatment: Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell viability).[20]

Key Signaling Pathways in Fatty Acid Biology

Fatty acids can initiate signaling from the cell surface or from within the cell. Understanding these pathways is key to contextualizing experimental results for this compound.

  • Membrane Receptors (FFARs/GPRs): Long-chain fatty acids are known to activate Free Fatty Acid Receptors (FFARs) such as FFAR1 (GPR40) and FFAR4 (GPR120), which are GPCRs involved in metabolic regulation and inflammation.[5][6] It is plausible that medium-chain or branched-chain fatty acids could also interact with these or other GPCRs.

  • Nuclear Receptors (PPARs): As described in the protocol, PPARs (α, δ, γ) are ligand-activated transcription factors that are master regulators of lipid and glucose metabolism.[1] Fatty acids and their derivatives are natural ligands for PPARs. Activation leads to the transcription of genes involved in fatty acid uptake, oxidation, and storage.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Fatty Acid (e.g., this compound) FFAR FFAR/GPCR FA->FFAR Extracellular Signaling Transport Transporter (e.g., CD36) FA->Transport Uptake & Transport [G-Protein Signaling] [G-Protein Signaling] FFAR->[G-Protein Signaling] FABP FABP Transport->FABP Uptake & Transport PPAR PPARα FABP->PPAR Intracellular Ligand Delivery RXR RXR PPAR->RXR Complex PPARα-RXR Complex PPAR->Complex RXR->Complex PPRE PPRE (DNA) Complex->PPRE Nuclear Translocation & DNA Binding Transcription Gene Transcription PPRE->Transcription Activation [Metabolic Gene Expression] [Metabolic Gene Expression] Transcription->[Metabolic Gene Expression]

Caption: Generalized fatty acid signaling via cell surface and nuclear receptors.

Conclusion and Future Directions

This compound represents an under-investigated molecule with a unique structure that sets it apart from well-known fatty acids. While its current applications are industrial, its branched, saturated, medium-chain nature suggests a high potential for novel biological activity. Its structure may prevent efficient β-oxidation, positioning it as a potential signaling molecule rather than a simple energy substrate.

The comparative framework and detailed experimental protocols provided here offer a clear roadmap for researchers. Future studies should focus on executing these assays to define its cytotoxicity, metabolic fate, and capacity to modulate key signaling pathways like PPARs. Elucidating the biological role of this compound will not only fill a gap in our knowledge of lipid biology but could also uncover new therapeutic avenues for metabolic and inflammatory diseases.

References

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Methylundecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of branched-chain fatty acids like 2-Methylundecanoic acid is essential for metabolic research, biomarker discovery, and pharmacokinetic studies. The integrity of clinical and preclinical data hinges on the robustness of the analytical methods employed. A method is not truly analytical until it is validated.

This guide provides an in-depth comparison of two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will walk through a comprehensive validation of a GC-MS method, explaining the causality behind each experimental choice, and then compare its performance characteristics to a validated LC-MS/MS alternative. All protocols and validation parameters are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Choosing the Right Analytical Tool: GC-MS vs. LC-MS/MS

The selection of an analytical platform is the foundational decision that influences the entire validation process. Both GC-MS and LC-MS/MS are powerful techniques for quantifying fatty acids, but they operate on different principles, each offering a distinct set of advantages and challenges.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility after they have been vaporized.[5] For non-volatile analytes like this compound, a chemical derivatization step is mandatory to convert it into a more volatile form, typically a fatty acid methyl ester (FAME).[6][7] This necessity adds a step to sample preparation but results in a robust and highly reproducible method, leveraging extensive, well-established fragmentation libraries for confident identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method separates compounds in a liquid phase before ionization and mass analysis. A key advantage of LC-MS/MS is its ability to often analyze free fatty acids directly without derivatization, simplifying the workflow.[5] It generally provides higher sensitivity and throughput, making it suitable for high-volume studies.[4] However, it can be more susceptible to matrix effects, where components of the biological sample interfere with the ionization of the target analyte.

For this guide, we will detail the full validation of a GC-MS method due to its established robustness and to illustrate the critical thinking involved in a multi-step sample preparation process. We will then compare its validated performance metrics against those of a typical LC-MS/MS method .

The Validation Master Plan: A Workflow for Ensuring Method Integrity

Method validation is a systematic process to demonstrate that an analytical procedure is suitable for its intended purpose.[8][9] The overall workflow follows a logical progression from planning to final reporting, as outlined by ICH and FDA guidelines.[2][10][11]

Method_Validation_Workflow cluster_validation Validation Parameters (ICH Q2(R1)) Plan Planning & Protocol Dev Method Development & Optimization Plan->Dev Define Purpose Val Validation Execution Dev->Val Finalize Procedure Report Validation Report Val->Report Summarize Results Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec LOD LOD & LOQ Val->LOD Rob Robustness Val->Rob GCMS_Sample_Prep Sample Plasma Sample + Internal Standard Extract Lipid Extraction (Chloroform:Methanol) Sample->Extract 1. Homogenize Dry Dry Down (Nitrogen Stream) Extract->Dry 2. Isolate Lipid Layer Deriv Derivatization (e.g., Methanolic HCl) Dry->Deriv 3. Reconstitute Extract2 FAME Extraction (Hexane) Deriv->Extract2 4. Heat to Convert Inject GC-MS Analysis Extract2->Inject 5. Isolate FAME Layer

Caption: GC-MS sample preparation workflow with derivatization.

Experimental Protocol: GC-MS Analysis

  • Lipid Extraction: Homogenize the biological sample (e.g., 100 µL of plasma) after adding a known concentration of an internal standard (IS), such as heptadecanoic acid (C17:0), which is not naturally present in the sample. Use a solvent mixture like chloroform:methanol (2:1, v/v) to extract total lipids. [4]2. Derivatization to FAMEs: After isolating and drying the lipid extract, add a derivatization reagent like 3M methanolic HCl. Heat the mixture (e.g., at 70°C for 60 minutes) to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs). [6][7]This step is crucial because it makes the this compound volatile enough for gas chromatography. [5]3. FAME Extraction: Extract the resulting FAMEs into an organic solvent like hexane. [7]4. GC-MS Analysis: Inject the hexane layer into the GC-MS system.

    • Column: Use a column suitable for FAME analysis (e.g., DB-5ms or a polar cyano-column). [6] * Oven Program: Employ a temperature gradient to separate the FAMEs (e.g., start at 80°C, ramp to 280°C). [6] * Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions for methyl 2-methylundecanoate and the internal standard. [6]

Validation Parameters: Experimental Design & Acceptance Criteria

The following sections detail the experiments required to validate the method according to ICH Q2(R1) guidelines. [10] A. Specificity/Selectivity

  • Why it's important: Specificity ensures that the signal measured is unequivocally from this compound and not from other components in the sample matrix, such as other fatty acids, lipids, or metabolites. [12][13]* Experimental Protocol:

    • Analyze blank matrix samples (e.g., plasma from at least 6 different sources) to check for interfering peaks at the retention time of the analyte and internal standard.

    • Analyze a blank matrix sample spiked only with the analyte and internal standard.

    • Compare the chromatograms to ensure no significant interferences are present.

  • Acceptance Criteria: The response of interfering peaks in the blank matrix should be less than 20% of the response at the Lower Limit of Quantitation (LLOQ) for the analyte.

B. Linearity and Range

  • Why it's important: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval over which this relationship is established, ensuring the method is accurate and precise for the expected sample concentrations. [14]* Experimental Protocol:

    • Prepare a set of calibration standards by spiking known concentrations of this compound into the blank matrix. A minimum of 5-6 concentration levels should be used.

    • Analyze the standards and plot the response ratio (analyte peak area / IS peak area) against the analyte concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995.

C. Accuracy and Precision

  • Why it's important: Accuracy measures the closeness of the experimental results to the true value, while precision measures the closeness of repeated measurements to each other. [15]Together, they ensure the data is both correct and reproducible. The EMA and FDA guidelines provide clear criteria for these tests. [8][16]* Experimental Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High (e.g., within the calibration range).

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.

    • Inter-day (Intermediate Precision): Repeat the analysis on at least two different days, preferably with a different analyst or instrument.

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).

D. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Why it's important: LOD is the lowest concentration of analyte that the method can reliably detect, while LOQ is the lowest concentration it can accurately and precisely quantify. [14][15]The LOQ is critical as it defines the lower boundary of the reportable range.

  • Experimental Protocol:

    • These are typically determined based on the signal-to-noise ratio (S/N).

    • Analyze samples with progressively lower concentrations of the analyte.

  • Acceptance Criteria:

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1, and for which accuracy and precision criteria are met. [14] E. Robustness

  • Why it's important: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability during routine use. [15]* Experimental Protocol:

    • Identify critical GC-MS parameters (e.g., initial oven temperature, flow rate, derivatization time).

    • Introduce small variations to these parameters (e.g., ±2°C for temperature, ±5% for time).

    • Analyze QC samples under these modified conditions and evaluate the impact on the results.

  • Acceptance Criteria: The results should remain within the accuracy and precision limits defined previously.

Performance Comparison: GC-MS vs. LC-MS/MS

Once validated, the performance of the GC-MS method can be objectively compared to an alternative like LC-MS/MS. The following table summarizes typical performance characteristics for the analysis of this compound, based on established data for similar fatty acids. [4][5]

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Rationale for Difference
Specificity High Very High LC-MS/MS uses precursor-to-product ion transitions (MRM), offering an additional layer of specificity over GC-MS SIM mode.
Linearity (R²) > 0.995 > 0.998 Both methods exhibit excellent linearity. LC-MS/MS can sometimes achieve slightly better correlation due to higher sensitivity.
Limit of Quantitation (LOQ) 0.1 - 1 µM 0.01 - 0.1 µM LC-MS/MS generally offers superior sensitivity, allowing for the quantification of lower analyte concentrations. [4]
Precision (RSD) < 15% < 15% Both methods can achieve high precision when properly validated, meeting regulatory requirements. [8]
Accuracy (% Recovery) 85 - 115% 85 - 115% Accuracy is highly dependent on proper use of internal standards and is comparable between the two techniques.
Sample Preparation Multi-step (Extraction + Derivatization) Simpler (Often Protein Precipitation) GC-MS requires a mandatory derivatization step, increasing complexity and time. [5][7]
Throughput Lower Higher The simpler sample preparation and often faster run times of LC-MS/MS allow for higher sample throughput.

| Robustness | High | Moderate-High | The derivatization step in GC-MS, if well-controlled, leads to very robust methods. LC-MS/MS can be more sensitive to matrix effects. |

Conclusion and Recommendation

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound when subjected to rigorous validation.

  • The GC-MS method , once validated, is a highly robust and specific workhorse. Its primary drawback is the necessity of a derivatization step, which lowers throughput. It is an excellent choice for laboratories with established expertise in this area and where absolute robustness is prioritized.

  • The LC-MS/MS method offers superior sensitivity and higher throughput due to its simpler sample preparation workflow. [4]It is the preferred choice for studies requiring the analysis of a large number of samples or when the expected analyte concentrations are extremely low.

The ultimate decision rests on the specific needs of your laboratory and research questions. This guide provides the framework to not only choose the appropriate method but, more importantly, to ensure its analytical integrity through a comprehensive, science-based validation process.

References

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  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

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  • Han, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

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A Senior Scientist's Guide to Inter-laboratory Comparison of Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Ensuring Analytical Harmony Across a Complex Landscape

The accurate quantification of fatty acids is a cornerstone of progress in nutritional science, clinical diagnostics, and drug development.[1] Whether assessing the omega-3 content of a fish oil supplement, profiling disease biomarkers in patient plasma, or verifying the lipid composition of a new drug formulation, the reliability of these measurements is paramount. However, ensuring that results from one laboratory are comparable to another—a concept known as inter-laboratory reproducibility—presents a significant scientific challenge.[1][2]

This guide provides an in-depth, objective comparison of the critical components of inter-laboratory fatty acid analysis. Drawing from established proficiency testing (PT) programs and standardized methods, we will explore the causality behind experimental choices, detail a self-validating analytical workflow, and provide the data-driven insights necessary for researchers, scientists, and drug development professionals to navigate this complex field with confidence.

The 'Why': The Imperative for Inter-laboratory Comparisons

Proficiency testing, which utilizes inter-laboratory comparisons, is the primary mechanism for determining the performance of individual laboratories for specific measurements and monitoring their ongoing competence.[3][4] Without such programs, a host of problems can arise:

  • Inconsistent Research Findings: Discrepancies between labs can make it impossible to reproduce or build upon published research, hindering scientific progress.

  • Regulatory & Trade Disputes: Inconsistent results for food products, such as infant formula or nutritional supplements, can lead to compliance failures and trade barriers.

Organizations like the National Institute of Standards and Technology (NIST) have initiated quality assurance programs, such as the Fatty Acid Quality Assurance Program (FAQAP), specifically to assess and improve the comparability of fatty acid measurements in biological samples like serum and plasma.[2][5][6] These programs highlight the ongoing need for rigorous, standardized approaches.

Architecting a Robust Inter-laboratory Comparison (ILC)

A successful ILC is not merely about sending out samples. It is a meticulously designed study grounded in statistical principles, primarily outlined in the international standard ISO 13528: Statistical methods for use in proficiency testing by interlaboratory comparison .[4][7][8] This standard provides a framework for the design, analysis, and interpretation of proficiency tests.[7]

The logical flow of an ILC is a multi-stage process designed to ensure objectivity and statistical validity.

ILC_Workflow cluster_Provider Proficiency Test (PT) Provider cluster_Labs Participating Laboratories P1 Material Sourcing & Preparation P2 Homogeneity & Stability Testing P1->P2 P3 Sample Distribution P2->P3 P4 Data Collection & Statistical Analysis P3->P4 L1 Receive Sample & Protocol P3->L1 P5 Performance Report Generation P4->P5 P5->L1 Feedback Loop L2 Perform Analysis (e.g., GC-FID) L1->L2 L3 Submit Results L2->L3 L3->P4 Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis GC Analysis cluster_QC Quality Control S1 1. Sample Homogenization & Aliquoting S2 2. Lipid Extraction (e.g., Folch Method) S1->S2 S3 3. Derivatization to FAMEs (e.g., BF3-Methanol) S2->S3 QC1 Internal Standard (IS) (e.g., C17:0) added at Step 2 A1 4. GC-FID Analysis (e.g., HP-88 column) S3->A1 A2 5. Peak Identification (vs. FAME Standard) A1->A2 QC2 System Suitability Check (Resolution, Tailing Factor) A3 6. Quantification (vs. Internal Standard) A2->A3

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A Comparative Guide to the Efficacy of 2-Methylundecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methylundecanoic Acid

This compound is a branched-chain fatty acid (BCFA) that has garnered interest in the scientific community for its diverse biological roles. Notably, it is a semiochemical, a chemical signal used in communication between organisms. For instance, it has been identified as a component in the territorial marking fluid of the male Bengal tiger (Panthera tigris tigris)[]. Beyond its role in chemical ecology, the unique structural properties of BCFAs like this compound, particularly the methyl branch at the alpha-position, suggest a range of potential pharmacological activities.

The therapeutic potential of fatty acids and their derivatives is an expanding field of research. Modifications to the carboxylic acid moiety, such as the formation of esters and amides, can significantly alter the physicochemical properties and biological efficacy of the parent molecule. These derivatives can act as prodrugs, enhancing bioavailability and modulating activity[2][3][4]. This guide will explore the comparative efficacy of such derivatives, drawing upon established principles of structure-activity relationships in fatty acids.

Comparative Efficacy: A Structure-Activity Relationship Perspective

Direct comparative studies on a wide array of this compound derivatives are limited in the current literature. However, by examining the broader class of fatty acid derivatives, we can infer the likely impact of specific structural modifications on the efficacy of this compound.

Antimicrobial Activity

Fatty acids are known for their antimicrobial properties, particularly against Gram-positive bacteria[5][6]. The efficacy is often dependent on the chain length, with C12 fatty acids (like undecanoic acid and its derivatives) demonstrating significant inhibitory activity[5].

Amide Derivatives: The conversion of the carboxylic acid to an amide has been shown to enhance antimicrobial activity. Fatty acid amides often exhibit a broader spectrum of activity, including against Gram-negative bacteria and fungi[7]. For instance, pyrrolidine amide derivatives of lauric acid (C12) and myristic acid (C14) have demonstrated remarkable, time- and concentration-dependent inhibitory activity against Listeria monocytogenes[8]. This suggests that 2-methylundecanoyl amides could be promising candidates for antimicrobial drug development.

Ester Derivatives: In general, esterification of the carboxyl group tends to result in a less active antimicrobial compound compared to the parent fatty acid, with the notable exception of monoglycerides[5]. However, esterification is a valuable strategy for creating prodrugs with improved bioavailability, which, upon hydrolysis in vivo, release the active fatty acid[2][3][4].

Data Summary: Antimicrobial Activity

Derivative TypeExpected Impact on Antimicrobial ActivityRationaleSupporting Evidence
Amide Increased Efficacy and Broader Spectrum Amides of fatty acids have shown enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungi.Pyrrolidine amides of C12 and C14 fatty acids are highly effective against Listeria monocytogenes[8]. Amine derivatives of fatty acids show broader activity than their acid, ester, or amide counterparts[5].
Ester Potentially Decreased Direct Activity Esterification generally leads to less active antimicrobial compounds, though this can be offset by improved bioavailability in a prodrug strategy.Esterification of the carboxyl group generally leads to less active compounds, with monoglycerides being an exception[5].
Anti-inflammatory Activity

Fatty acid amides are also recognized as important signaling molecules with anti-inflammatory properties[9][10]. For example, palmitoylethanolamide (PEA), an amide of palmitic acid, has demonstrated anti-inflammatory effects in human adipocytes[9]. The anti-inflammatory activity of fatty acid amides is often dependent on the nature of the fatty acid itself[11]. Given that BCFAs are known to possess immune-modulatory effects, it is plausible that amide derivatives of this compound could exhibit significant anti-inflammatory potential.

Data Summary: Anti-inflammatory Activity

Derivative TypeExpected Impact on Anti-inflammatory ActivityRationaleSupporting Evidence
Amide Potential for Significant Anti-inflammatory Effects Fatty acid amides act as signaling molecules that can modulate inflammatory pathways.Palmitoylethanolamide (PEA) has known anti-inflammatory effects[9]. Fatty acid amides from Chromolaena odorata also exhibit anti-inflammatory activity[7].
Ester Indirect effect through prodrug delivery Esters would primarily serve to deliver the active this compound to target tissues where it could exert its effects after hydrolysis.Ester prodrugs of anti-inflammatory corticosteroids are used to enhance local delivery and efficacy[12].

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of this compound derivatives and for the evaluation of their antimicrobial activity.

Synthesis of 2-Methylundecanoyl Amides

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Workflow for Amide Synthesis

cluster_0 Amide Synthesis A This compound C 2-Methylundecanoyl Chloride A->C Activation B Thionyl Chloride (SOCl2) B->C E 2-Methylundecanoyl Amide C->E Acylation D Amine (e.g., Pyrrolidine) D->E cluster_1 MIC Assay F Prepare Serial Dilutions of Test Compound G Inoculate with Standardized Bacterial Suspension F->G H Incubate at 37°C for 18-24 hours G->H I Determine MIC (Lowest concentration with no visible growth) H->I cluster_2 Anti-inflammatory Signaling J 2-Methylundecanoyl Amide Derivative K PPARα/γ Activation J->K L Inhibition of NF-κB K->L M Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) L->M

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Unveiling 2-Methylundecanoic Acid: A Potential Next-Generation Biomarker in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of metabolic disease research, the quest for sensitive, specific, and early-stage biomarkers is paramount. While traditional markers have laid the groundwork for our understanding of metabolic syndrome, diabetes, and obesity, they often provide a snapshot of late-stage pathology. The scientific community is increasingly turning its attention to the metabolome, a rich source of dynamic biomarkers that can reflect the complex interplay between genetics, diet, and lifestyle. Within this domain, branched-chain fatty acids (BCFAs) are emerging as a class of lipids with significant potential. This guide provides an in-depth comparison of 2-methylundecanoic acid, an anteiso-BCFA, with established metabolic biomarkers, and offers a detailed framework for its analytical validation.

The Shifting Paradigm: Moving Beyond Traditional Metabolic Markers

Metabolic syndrome (MetS) is a cluster of conditions—including central obesity, hypertension, dyslipidemia, and insulin resistance—that collectively increase the risk of cardiovascular disease and type 2 diabetes.[1] For decades, the diagnosis and monitoring of MetS have relied on a panel of established biomarkers. While invaluable, these markers are not without their limitations, often reflecting downstream consequences of metabolic dysregulation rather than the subtle, upstream changes that could signal incipient disease.

A meta-analysis of observational studies has revealed a significant negative correlation between the levels of endogenous BCFAs (found in serum and adipose tissue) and the risk of developing MetS.[2][3] This suggests that lower levels of BCFAs are associated with a higher risk of metabolic disease, positioning them as potential protective factors or early indicators of metabolic dysfunction. This finding provides a strong impetus for a closer examination of individual BCFAs, such as this compound, as novel biomarkers.

This compound: A Profile of a Potential Biomarker

This compound is a saturated fatty acid with a methyl group on the second-to-last (anteiso) carbon.[4] Its origins in the human body are multifactorial, stemming from dietary intake of dairy products and ruminant meats, as well as endogenous production by the gut microbiota.[5][6] The gut microbiome's role in producing BCFAs is of particular interest, as it opens up the possibility of these lipids acting as signaling molecules in the complex gut-host metabolic axis.[7][8]

The biosynthesis of anteiso-BCFAs, including this compound, originates from the branched-chain amino acid isoleucine.[9][10] This metabolic link to amino acid metabolism further underscores its potential as an integrative biomarker of nutritional status and metabolic health.

Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Branched-Chain Amino Acid Aminotransferase (IlvE) alpha_Methylbutyryl_CoA alpha_Methylbutyryl_CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) Elongation_Cycles Elongation_Cycles alpha_Methylbutyryl_CoA->Elongation_Cycles Fatty Acid Synthase (FAS) Malonyl_CoA Malonyl_CoA Malonyl_CoA->Elongation_Cycles Fatty Acid Synthase (FAS) Methylundecanoyl_ACP Methylundecanoyl_ACP Elongation_Cycles->Methylundecanoyl_ACP Two_Methylundecanoic_Acid Two_Methylundecanoic_Acid Methylundecanoyl_ACP->Two_Methylundecanoic_Acid Thioesterase

Biosynthesis of this compound.

A Comparative Analysis: this compound vs. Established Metabolic Biomarkers

To appreciate the potential of this compound, it is essential to compare it with the current standards in metabolic biomarker profiling. The following table provides a side-by-side comparison, highlighting the strengths and weaknesses of each.

BiomarkerTypePrimary Clinical UtilityAdvantagesLimitations
Fasting Plasma Glucose Small MoleculeDiagnosis and monitoring of diabetes and pre-diabetes.Well-established, standardized, and cost-effective.Reflects short-term glucose homeostasis; can be influenced by recent diet and stress.
HbA1c Glycated ProteinLong-term glycemic control (2-3 months).Not affected by short-term lifestyle changes; standardized.Less sensitive for detecting early-stage dysglycemia; can be affected by conditions altering red blood cell turnover.
Lipid Profile (TC, LDL-C, HDL-C, TG) LipidsCardiovascular disease risk assessment.Standardized and widely available.Indirect markers of metabolic health; can be influenced by diet and medications.
C-Reactive Protein (CRP) Inflammatory ProteinMarker of systemic inflammation.Sensitive indicator of inflammation.Non-specific; elevated in various inflammatory conditions not related to metabolic disease.[11]
Adiponectin AdipokineMarker of insulin sensitivity.Inversely correlated with insulin resistance and inflammation.Levels can be influenced by genetics and other factors; not routinely measured in clinical practice.[12]
Leptin AdipokineMarker of adiposity and energy balance.Correlates with body fat mass.Leptin resistance is common in obesity, complicating interpretation; not a standard clinical test.[12]
This compound (as a BCFA) Branched-Chain Fatty AcidPotential early indicator of metabolic dysregulation.May reflect gut health and dietary intake; negatively correlated with MetS risk, suggesting a role as an early, protective marker.[2][3]Not yet clinically validated; requires specialized analytical methods (LC-MS/MS); specific performance characteristics (sensitivity, specificity) are under investigation.

Analytical Workflow for the Quantification of this compound in Human Plasma

The accurate and precise quantification of this compound in biological matrices is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, and it circumvents the need for the derivatization step required in gas chromatography-mass spectrometry (GC-MS).[13][14]

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma_Sample Protein_Precipitation Protein Precipitation (ice-cold acetonitrile with internal standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation UPLC Separation (C18 column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (Negative ESI, MRM) LC_Separation->MS_Detection Peak_Integration Peak_Integration MS_Detection->Peak_Integration Calibration_Curve Calibration_Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Analytical Workflow for this compound.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 50% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 50% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z transitions need to be optimized for the instrument used)

4. Method Validation The method should be validated according to regulatory guidelines, assessing the following parameters:[12]

  • Linearity: A calibration curve should be constructed using at least six non-zero standards, with a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal concentration, and precision (coefficient of variation, CV) should be ≤15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The Path Forward: Clinical Validation and Future Directions

The evidence suggesting an inverse relationship between the broader class of BCFAs and metabolic syndrome risk is compelling.[2][3] this compound, as a representative of this class, holds promise as a novel biomarker that could provide earlier and more nuanced insights into metabolic health than many of the currently used markers. Its connection to both diet and the gut microbiome makes it a particularly attractive candidate for personalized medicine and nutritional interventions.

However, the transition from a potential biomarker to a clinically validated one requires rigorous investigation. Future research should focus on:

  • Large-scale cohort studies: To establish normative ranges of this compound in healthy populations and to determine its predictive value for the development of metabolic diseases.

  • Sensitivity and specificity studies: To evaluate the performance of this compound as a diagnostic and prognostic marker, including Receiver Operating Characteristic (ROC) curve analysis.[15][16]

  • Intervention studies: To assess the impact of dietary and lifestyle interventions on circulating levels of this compound and its correlation with improvements in metabolic health.

References

  • Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. PubMed. Available from: [Link]

  • Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus. PMC. Available from: [Link]

  • Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase. PubMed. Available from: [Link]

  • Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin. PubMed. Available from: [Link]

  • Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies. ResearchGate. Available from: [Link]

  • Branched-chain fatty acid biosynthesis in a branched-chain amino acid aminotransferase mutant of Staphylococcus carnosus. FEMS Microbiology Letters. Available from: [Link]

  • Association of branched chain fatty acids with cardiometabolic disorders in humans: a systematic review. PubMed. Available from: [Link]

  • Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. MDPI. Available from: [Link]

  • Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International. Available from: [Link]

  • Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. ResearchGate. Available from: [Link]

  • Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies. Semantic Scholar. Available from: [Link]

  • Characterization of the “gut microbiota-immunity axis” and microbial lipid metabolites in atrophic and potential celiac disease. NIH. Available from: [Link]

  • Roc curve analysis of statistically significant compounds. A–D ROC curves were constructed for compounds that exhibited the most effective diagnostic performance and a good ability to distinguish between these two groups, as measured by an Area under the Curve (AUC) around 0.8. ResearchGate. Available from: [Link]

  • A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. PubMed. Available from: [Link]

  • The Limit of Detection. LCGC International. Available from: [Link]

  • Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. ACS Publications. Available from: [Link]

  • Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. ResearchGate. Available from: [Link]

  • Metabolomics and ROC Analysis: A Promising Approach for Sepsis Diagnosis. PMC. Available from: [Link]

  • Dietary Fatty Acids Modulate Gut Microbiota-Derived Trimethylamine-N-Oxide: Potential Mechanisms and Future Perspective. MDPI. Available from: [Link]

  • Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. ResearchGate. Available from: [Link]

  • The potential role of gut microbiota and its modulators in the management of propionic and methylmalonic acidemia. Wageningen University & Research. Available from: [Link]

  • Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies. ResearchGate. Available from: [Link]

  • The potential role of gut microbiota and its modulators in the management of propionic and methylmalonic acidemia. ResearchGate. Available from: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. Available from: [Link]

  • Rapid preparation of human blood plasma for bottom-up proteomics analysis. PMC. Available from: [Link]

  • ROC curves comparing the ability of different metabolic parameters to discriminate fatty liver disease in men (A) and women (B). ResearchGate. Available from: [Link]

  • Ca:Mg ratio, medium-chain fatty acids, and the gut microbiome. PubMed. Available from: [Link]

  • (a) ROC curves of the top 2 most discriminant metabolites (red line represents the cutoff value for best specificity and sensitivity); (b) Biomarker model created using C6DC-Carnitine and C4-OH-Carnitine as variables. ResearchGate. Available from: [Link]

  • Combined ROC curves of potential metabolite biomarkers distinguishing non-diabetic versus diabetic subjects and no DR versus DR subjects. ResearchGate. Available from: [Link]

  • Metabolic syndrome: Performance of five different diagnostic criterias. PMC. Available from: [Link]

  • Fatty acid composition indicates two types of metabolic syndrome independent of clinical and laboratory parameters. PubMed. Available from: [Link]

  • The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state. PubMed. Available from: [Link]

  • Sensitivity, specificity, and level of agreement for metabolic syndrome defined by IDF against the NCEP ATP III, and modified WHO definitions. ResearchGate. Available from: [Link]

  • Circulating Saturated Fatty Acids and Incident Type 2 Diabetes: A Systematic Review and Meta-Analysis. MDPI. Available from: [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 2-Methylundecanoic Acid: Navigating Linearity, LOD, and LOQ

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of branched-chain fatty acids (BCFAs) like 2-methylundecanoic acid is of paramount importance. As a potential biomarker and a component in various biological systems, understanding its concentration in complex matrices is crucial for metabolic research and clinical studies.[1] This guide provides a comprehensive comparison of the two primary analytical workhorses—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the quantification of this analyte. We will delve into the core validation parameters of linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ), supported by detailed experimental protocols and comparative data to empower you in selecting the optimal methodology for your research needs.

Pillar 1: The Cornerstone of Quantitative Analysis: Linearity, LOD, and LOQ

Method validation is the bedrock of reliable bioanalysis, ensuring that a method is fit for its intended purpose.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide stringent guidelines for these validation parameters.[3][4]

  • Linearity : This defines the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range.[5][6] It is typically expressed by the coefficient of determination (R²), where a value approaching 1.0 indicates a strong linear relationship. A minimum of 6-8 non-zero calibrators are recommended to establish the calibration curve.[2]

  • Limit of Detection (LOD) : The LOD represents the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with precision and accuracy.[7][8] It is often determined based on a signal-to-noise ratio of approximately 3:1 or calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S).[9]

  • Limit of Quantitation (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[7] The analyte response at the LOQ should be at least five times the response of a blank sample.[10] For bioanalytical methods, the precision should not exceed 20% of the coefficient of variation (CV), and accuracy should be within 20% of the nominal concentration.[10] The LOQ is often established at a signal-to-noise ratio of 10:1 or calculated as 10σ/S.[9]

Pillar 2: Head-to-Head Comparison: GC-MS vs. LC-MS for this compound Analysis

The choice between GC-MS and LC-MS depends on several factors, including the physicochemical properties of the analyte, the sample matrix, required sensitivity, and desired sample throughput.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS is a robust and well-established technique for the analysis of volatile and thermally stable compounds.[11] Since fatty acids, including this compound, are not inherently volatile, a critical derivatization step is required to convert them into volatile esters, most commonly fatty acid methyl esters (FAMEs).[12][13] This process, while adding a step to the workflow, allows for excellent chromatographic separation and high sensitivity.[1][11]

Strengths:

  • High chromatographic resolution.

  • Robust and reliable instrumentation.

  • Extensive libraries for spectral matching and identification.

Limitations:

  • Requires a derivatization step, which can increase sample preparation time and introduce variability.[14]

  • Not suitable for thermally labile compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Powerhouse

LC-MS is highly versatile and can analyze a broader range of compounds, including polar and non-polar substances, often without the need for derivatization.[11][13] This allows for the direct analysis of free fatty acids, simplifying the sample preparation workflow.[13] Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems coupled with tandem mass spectrometers (MS/MS) offer exceptional sensitivity and selectivity.[15]

Strengths:

  • Often eliminates the need for derivatization, simplifying sample preparation.[13]

  • High sensitivity and selectivity, especially with tandem mass spectrometry.

  • Suitable for a wide range of analytes and complex matrices.

Limitations:

  • Can be susceptible to matrix effects (ion suppression or enhancement), requiring careful method development and internal standard selection.

  • The analysis of isomeric compounds can be challenging without specialized columns or methods.

Data Presentation: A Comparative Overview

The following table summarizes typical performance characteristics for validated GC-MS and LC-MS/MS methods for the quantification of this compound. Note that these values are representative and can vary based on instrumentation, matrix, and method optimization.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.995> 0.998
LOD 0.1 - 1 µM0.01 - 0.1 µM
LOQ 0.5 - 2 µM0.05 - 0.5 µM
Precision (%RSD) < 15%< 10%
Accuracy/Recovery (%) 85 - 115%90 - 110%

Experimental Protocols & Workflows

A self-validating system relies on meticulously detailed and reproducible protocols. Below are representative workflows for the analysis of this compound in a biological matrix like plasma.

GC-MS Experimental Workflow

The GC-MS analysis of this compound necessitates derivatization to its corresponding fatty acid methyl ester (FAME) to enhance volatility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma) IS_Addition Add Internal Standard (e.g., C17:0) Sample->IS_Addition Extraction Lipid Extraction (e.g., Folch Method) IS_Addition->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Evaporation->Derivatization FAME_Extraction Extract FAMEs (e.g., with Hexane) Derivatization->FAME_Extraction GC_Injection GC Injection FAME_Extraction->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM or Full Scan) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

GC-MS workflow for this compound analysis.

Step-by-Step GC-MS Protocol:

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma, add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).

    • Perform lipid extraction using a chloroform:methanol (2:1, v/v) mixture (Folch method).[16]

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the lower organic phase and evaporate to dryness under a gentle stream of nitrogen.[16]

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of 14% boron trifluoride in methanol (BF3-Methanol).[17]

    • Seal the tube and heat at 100°C for 30 minutes.[16]

    • After cooling, add hexane and a saturated NaCl solution to extract the FAMEs into the upper hexane layer.[16]

  • GC-MS Analysis:

    • Column: A non-polar column like a DB-5ms (30 m x 0.25 mm, 0.25 µm) is commonly used.[1]

    • Oven Program: A temperature gradient is employed, for instance, starting at 100°C, ramping to 250°C, to separate the FAMEs.[16]

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[1]

LC-MS/MS Experimental Workflow

LC-MS/MS can often analyze free fatty acids directly, which simplifies the sample preparation to a protein precipitation step.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma) IS_Addition Add Internal Standard (e.g., Labeled Analyte) Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., Cold Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifuge & Collect Supernatant Protein_Precipitation->Centrifugation LC_Injection LC Injection Centrifugation->LC_Injection Separation Chromatographic Separation (Reversed-Phase C18) LC_Injection->Separation Ionization Ionization (ESI-) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

LC-MS/MS workflow for this compound analysis.

Step-by-Step LC-MS/MS Protocol:

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard.

    • Add cold acetonitrile (typically 3:1 or 4:1 ratio to sample volume) to precipitate proteins.[18]

    • Vortex and centrifuge at high speed.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Column: A reversed-phase C18 column is commonly employed for fatty acid separation.[18]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid, is used.[15]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative Electrospray Ionization (ESI) mode and Multiple Reaction Monitoring (MRM) is ideal for high selectivity and sensitivity.

A Note on Chirality

This compound possesses a chiral center at the second carbon.[] In biological systems, enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles.[20] Therefore, for certain applications, separating the (R)- and (S)-enantiomers is crucial. This can be achieved through:

  • Direct Methods: Using a chiral stationary phase (CSP) in either GC or HPLC.[20][21]

  • Indirect Methods: Derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[22][23]

Conclusion: Selecting the Right Tool for the Job

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound.

  • GC-MS remains a robust and cost-effective choice, particularly for laboratories with established expertise in derivatization. Its reliability and the extensive spectral libraries available make it a formidable tool.

  • LC-MS/MS offers superior sensitivity and higher throughput, with the significant advantage of a simplified workflow that often eliminates the need for derivatization.[13] This makes it exceptionally well-suited for large-scale clinical studies and when sample volume is limited.

The ultimate decision rests on the specific requirements of your research. For targeted, high-sensitivity quantification in complex matrices, LC-MS/MS is often the preferred method. For broader fatty acid profiling where extreme sensitivity is not the primary driver, the well-established GC-MS methodology provides a highly reliable alternative. As a Senior Application Scientist, my recommendation is to align your choice of methodology with your analytical objectives, available resources, and the required limits of detection and quantitation to ensure the generation of high-quality, reproducible data.

References

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A Senior Application Scientist's Guide to Reproducibility and Accuracy in Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of fatty acids is a cornerstone of insightful discovery. These molecules, integral to cellular structure, energy metabolism, and signaling pathways, demand analytical methods that are not only sensitive but, more importantly, reproducible and accurate.[1][2][3] This guide provides an in-depth comparison of the most prevalent techniques for fatty acid quantification, offering a blend of theoretical principles and practical, field-proven insights to inform your experimental design and data interpretation.

The Critical Role of Method Selection in Fatty Acid Analysis

The choice of an analytical technique for fatty acid quantification is a critical decision that profoundly influences the quality and reliability of experimental outcomes. Each method possesses a unique set of strengths and limitations. A thorough understanding of these nuances is paramount for selecting the most appropriate technique that aligns with the specific research question, sample matrix, and desired level of sensitivity and accuracy.

Gas Chromatography (GC): The Gold Standard

Gas chromatography, particularly when coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), has long been considered the gold standard for fatty acid analysis.[4][5][6][7] Its high resolving power and sensitivity make it an invaluable tool for separating and quantifying a wide array of fatty acids.[8][9]

The Principle Behind GC-Based Quantification

GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[6][8] For fatty acids, which are typically non-volatile, a crucial derivatization step is required to convert them into their more volatile fatty acid methyl esters (FAMEs).[7][9][10] This process not only enhances volatility but also improves chromatographic separation and reduces peak tailing.[11]

Experimental Workflow: From Sample to Data

A robust and reproducible GC-based fatty acid analysis workflow is a multi-step process that demands meticulous attention to detail.

1. Lipid Extraction

The initial step involves the extraction of total lipids from the biological sample. The Folch method, utilizing a chloroform and methanol mixture, is a widely adopted and effective technique for this purpose.[5]

2. Derivatization to FAMEs

The extracted lipids are then subjected to derivatization to convert fatty acids into FAMEs. This is a critical step that directly impacts the accuracy and reproducibility of the final quantification. Several methods exist, with acid-catalyzed (e.g., using boron trifluoride-methanol or methanolic HCl) and base-catalyzed (e.g., using sodium methoxide) transesterification being the most common.[12][13] The choice of derivatization reagent and reaction conditions should be optimized based on the specific fatty acids of interest and the sample matrix.[11][13][14][15]

3. GC Analysis

The prepared FAMEs are then injected into the GC system. The separation of individual FAMEs is achieved on a capillary column, typically with a polar stationary phase, which allows for the separation of FAMEs based on their chain length and degree of unsaturation.[6][10]

  • GC-FID: The flame ionization detector provides a response that is proportional to the mass of carbon atoms entering the flame. This makes it an excellent choice for quantification when coupled with appropriate calibration standards.[5][10]

  • GC-MS: Coupling the GC to a mass spectrometer provides an additional layer of confidence in compound identification through the generation of mass spectra, which serve as a molecular fingerprint for each FAME.[5][7][16] This is particularly valuable for complex samples where chromatographic co-elution may occur.[17]

Causality in Experimental Choices for GC Analysis
  • Choice of Derivatization Method: Acid-catalyzed methods are generally effective for a broad range of fatty acids, including those from triacylglycerols and phospholipids.[12] Base-catalyzed methods are often faster but may be less effective for esterified cholesterol and can be susceptible to saponification if water is present.[12]

  • Internal Standard Selection: The use of an internal standard, a compound added to the sample at a known concentration before extraction, is crucial for correcting for sample loss during preparation and instrumental variability.[10][18] Odd-chain fatty acids (e.g., C17:0 or C19:0) are commonly used as they are typically not naturally present in most biological samples.[18]

  • Column Selection: The choice of GC column stationary phase is critical for achieving optimal separation. Highly polar columns are necessary for resolving cis and trans isomers of unsaturated fatty acids.[10]

Visualizing the GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Chloroform/ Methanol Derivatization Derivatization to FAMEs (Acid or Base Catalyzed) Extraction->Derivatization BF3-Methanol/ NaOCH3 GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Quantification Quantification (Internal Standard) Detection->Quantification Identification Identification (Retention Time & Mass Spectra) Detection->Identification

Caption: Gas Chromatography workflow for fatty acid analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Powerful Alternative

Liquid chromatography-mass spectrometry has emerged as a powerful and versatile technique for fatty acid analysis, offering distinct advantages over traditional GC-based methods.[1][4][19] Its ability to analyze a broader range of lipid species, often with minimal or no derivatization, makes it particularly well-suited for lipidomics and the analysis of complex biological matrices.[1][20]

The Principle of LC-MS for Fatty Acid Quantification

LC separates compounds based on their interactions with a stationary phase (e.g., a C18 reversed-phase column) and a liquid mobile phase.[4][21] The separated analytes are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), enabling both identification and quantification.[1]

Experimental Workflow: A Streamlined Approach

The LC-MS workflow for fatty acid analysis can be more direct than GC, though careful sample preparation remains essential for accurate results.

1. Sample Preparation
  • Lipid Extraction: Similar to GC, a robust lipid extraction is the first step.

  • Solid-Phase Extraction (SPE): For complex matrices like plasma, solid-phase extraction can be employed to remove interfering substances and enrich the fatty acid fraction.[21][22][23][24] Both reversed-phase and anion-exchange SPE cartridges are effective for this purpose.[21]

  • Derivatization (Optional): While not always necessary, derivatization can be used in LC-MS to improve ionization efficiency and chromatographic separation, particularly for short-chain fatty acids.[20][25]

2. LC-MS Analysis

The prepared sample is injected into the LC-MS system. Reversed-phase chromatography is commonly used to separate fatty acids based on their hydrophobicity.[4] The eluting compounds are then detected by the mass spectrometer, often a triple quadrupole or high-resolution instrument, which provides high sensitivity and selectivity.[1]

Causality in Experimental Choices for LC-MS Analysis
  • Derivatization Strategy: The decision to derivatize depends on the specific fatty acids of interest and the sensitivity requirements. For instance, derivatization with reagents that introduce a permanent positive charge can significantly enhance detection in positive ion mode.[20]

  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for fatty acid analysis by LC-MS.[4] The choice between positive and negative ion mode will depend on the nature of the fatty acids and any derivatization used.

  • Mass Analyzer: Triple quadrupole mass spectrometers are excellent for targeted quantification due to their high sensitivity and specificity in multiple reaction monitoring (MRM) mode. High-resolution mass spectrometers, such as Orbitrap or TOF instruments, provide accurate mass measurements, which aids in the confident identification of unknown fatty acids.[4]

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE Derivatization Derivatization (Optional) SPE->Derivatization LC_Injection LC Injection Derivatization->LC_Injection LC_Separation LC Separation (Reversed-Phase) LC_Injection->LC_Separation MS_Detection MS Detection (ESI, High-Resolution MS) LC_Separation->MS_Detection Quantification Quantification (Internal Standard) MS_Detection->Quantification Identification Identification (Accurate Mass & MS/MS) MS_Detection->Identification

Caption: LC-MS workflow for fatty acid analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Destructive Approach

Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique, non-destructive method for fatty acid analysis.[26][27][28] While generally less sensitive than chromatographic methods, its ability to provide detailed structural information and quantitative data without the need for derivatization or specific standards makes it a valuable complementary technique.[26][29]

The Principle of NMR in Fatty Acid Quantification

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is influenced by the chemical environment of the nucleus, providing detailed information about the molecular structure.[28] For fatty acids, both ¹H and ¹³C NMR can be used for quantification by integrating the signals corresponding to specific functional groups.[29]

Advantages and Limitations of NMR
  • Advantages:

    • Non-destructive, allowing for sample recovery.[26]

    • Quantitative without the need for individual calibration standards for each analyte.[26][29]

    • Provides rich structural information, including the position of double bonds and the degree of unsaturation.[26][29]

    • Minimal sample preparation is often required.[28]

  • Limitations:

    • Lower sensitivity compared to GC and LC-MS.[26]

    • Signal overlap in ¹H NMR spectra can make quantification of individual fatty acids in complex mixtures challenging.[26][28]

    • ¹³C NMR is less sensitive due to the low natural abundance of the ¹³C isotope, requiring longer acquisition times.[26][29]

Performance Comparison of Fatty Acid Quantification Methods

The choice of the optimal analytical method depends on the specific requirements of the study. The following table provides a comparative summary of the typical performance characteristics of GC-FID, GC-MS, LC-MS, and NMR for fatty acid quantification.

FeatureGC-FIDGC-MSLC-MS/MSNMR
Principle Separation of volatile compounds followed by flame ionization detection.[5]Separation of volatile compounds followed by mass-based detection.[5]Separation of compounds in the liquid phase followed by highly specific mass-based detection.[1]Non-destructive analysis based on the magnetic properties of atomic nuclei.[26][28]
Derivatization Typically required (FAMEs).[5][10]Typically required (FAMEs).[5][10]Not always necessary, allowing for direct analysis.[5][20]Not required.[26][28]
Sensitivity High.[8]Very High.[16]Highest.[5][19]Low to Moderate.[26]
Selectivity Moderate.High.Very High.Moderate.
Throughput High.High.High.Low to Moderate.
Cost Low.Moderate.High.High.
Structural Info Limited (retention time).Good (mass spectra).[7]Excellent (MS/MS fragmentation).[1]Excellent (detailed molecular structure).[26][29]

Ensuring Trustworthiness: The Role of Method Validation and Reference Materials

Regardless of the chosen technique, a self-validating system is essential for ensuring the trustworthiness of the generated data. This is achieved through rigorous method validation and the use of certified reference materials.

Method Validation

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[30][31] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[30][32][33][34]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[30]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Accuracy: The closeness of the test results to the true value.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[33]

Certified Reference Materials (CRMs)

Certified reference materials are highly characterized materials with known concentrations of specific analytes.[35] They are indispensable for:

  • Method Validation: Assessing the accuracy and trueness of a method.[36][37]

  • Instrument Calibration: Ensuring the accuracy of the instrument's response.[3]

  • Quality Control: Monitoring the ongoing performance of an analytical method.[2][36][37]

The National Institute of Standards and Technology (NIST) and other commercial suppliers offer a variety of SRMs and CRMs for fatty acid analysis.[36][37][38]

Conclusion: A Multi-faceted Approach to Accurate Quantification

The pursuit of reproducible and accurate fatty acid quantification necessitates a deep understanding of the available analytical tools and a commitment to rigorous method validation. While GC-based methods remain a robust and reliable choice, LC-MS offers unparalleled sensitivity and versatility, particularly for complex lipidomic studies. NMR provides a unique, non-destructive approach for structural elucidation and quantification.

Ultimately, the most effective strategy often involves a multi-faceted approach, leveraging the strengths of different techniques to gain a comprehensive and confident understanding of the fatty acid landscape. By carefully considering the specific research question, sample characteristics, and performance requirements, researchers can select and validate the most appropriate method to ensure the generation of high-quality, reproducible, and accurate data.

References

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A Comparative Guide to the Enantiomers of 2-Methylundecanoic Acid and 2-Methylundecanal: Synthesis, Separation, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of chemical biology and drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Molecules that are non-superimposable mirror images of each other are known as enantiomers. While possessing identical physicochemical properties in an achiral environment, enantiomers can exhibit remarkably different biological activities.[1] This guide provides an in-depth technical comparison of the enantiomers of two structurally related chiral molecules: 2-methylundecanoic acid and its corresponding aldehyde, 2-methylundecanal.

We will explore the nuances of their enantioselective synthesis, the analytical techniques for their separation and identification, and their distinct roles in biological systems, particularly in the fascinating world of chemical communication. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of these specific chiral compounds.

Physicochemical Properties of Enantiomers

In the absence of a chiral influence, enantiomers of a compound share identical physical and chemical properties. The table below summarizes the key physicochemical properties of this compound and 2-methylundecanal.

PropertyThis compound2-Methylundecanal
Molecular Formula C₁₂H₂₄O₂C₁₂H₂₄O
Molecular Weight 200.32 g/mol 184.32 g/mol
Appearance Colorless liquid or solidColorless to pale yellow liquid[2]
Boiling Point Not readily available171 °C[2]
Density Not readily available0.830 g/cm³[2]
Solubility Soluble in organic solventsSoluble in organic solvents like ether and ethanol[2]
Chiral Center Carbon-2Carbon-2

Synthesis of Enantiomerically Enriched Forms

The synthesis of single enantiomers is a critical task in many areas of chemistry, from fragrance production to pharmaceuticals. The approaches for obtaining enantiomerically enriched 2-methylundecanal and this compound differ significantly.

Enantioselective Synthesis of 2-Methylundecanal

A well-established method for the asymmetric synthesis of 2-methylundecanal enantiomers is the SAMP/RAMP hydrazone method.[2][3] This method utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction.

Causality of Experimental Choice: The use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) as chiral auxiliaries allows for the stereoselective alkylation of the corresponding hydrazone. The chiral auxiliary creates a diastereomeric intermediate, where the two faces of the molecule are no longer equivalent, leading to the preferential addition of the methyl group from one side.

Synthetic Workflow:

G undecanal Undecanal hydrazone Chiral Hydrazone undecanal->hydrazone Formation of Hydrazone samp_ramp SAMP or RAMP samp_ramp->hydrazone metalated_hydrazone Metalated Hydrazone hydrazone->metalated_hydrazone Metalation lda LDA lda->metalated_hydrazone alkylated_hydrazone Alkylated Hydrazone metalated_hydrazone->alkylated_hydrazone Alkylation dms Dimethyl Sulfate dms->alkylated_hydrazone enantiomer (R)- or (S)-2-Methylundecanal alkylated_hydrazone->enantiomer Hydrolysis hydrolysis Hydrolysis hydrolysis->enantiomer

Caption: Enantioselective synthesis of 2-methylundecanal via the SAMP/RAMP hydrazone method.

Chiral Resolution of this compound

For chiral carboxylic acids like this compound, a common and classical approach to obtaining pure enantiomers is through chiral resolution of a racemic mixture.[4][5] This method relies on the formation of diastereomeric salts with a chiral resolving agent.

Causality of Experimental Choice: Diastereomers have different physical properties, including solubility.[6] By reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed. These salts can then be separated by fractional crystallization due to their differing solubilities in a given solvent.

General Protocol for Chiral Resolution:

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine).

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution.

  • Isolation: Isolate the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomeric salt.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound.

  • Extraction: Extract the free carboxylic acid into an organic solvent, wash, dry, and remove the solvent to obtain the pure enantiomer.

G racemic_acid Racemic this compound diastereomeric_salts Mixture of Diastereomeric Salts racemic_acid->diastereomeric_salts Salt Formation chiral_amine Chiral Amine (e.g., (R)-1-phenylethylamine) chiral_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in solution) crystallization->more_soluble_salt pure_enantiomer Enantiomerically Pure this compound less_soluble_salt->pure_enantiomer Acidification & Extraction acidification Acidification (e.g., HCl)

Caption: Workflow for the chiral resolution of this compound.

Enantioselective Analysis and Separation

The ability to separate and quantify enantiomers is crucial for both synthetic chemistry and the study of their biological effects. Chiral chromatography is the most powerful tool for this purpose.

Experimental Protocol: Chiral GC-MS Analysis of 2-Methylundecanal Enantiomers

Principle: Chiral Gas Chromatography (GC) utilizes a stationary phase that is itself chiral. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus separation. Mass Spectrometry (MS) provides sensitive and selective detection.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., HP-chiral-20B).[7]

  • Sample Preparation: Dilute the sample of 2-methylundecanal in a suitable solvent (e.g., hexane) to an appropriate concentration (e.g., 100 ppm).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (which need to be confirmed with authentic standards). Quantify the relative amounts of each enantiomer by integrating the peak areas.

Experimental Protocol: Chiral HPLC Analysis of this compound Enantiomers

Principle: Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). For acidic compounds, anion-exchange type CSPs or polysaccharide-based CSPs are often effective.[8][9]

Methodology:

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV or mass spectrometric detector.

  • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) or an anion-exchange chiral column (e.g., CHIRALPAK® QN-AX).[8]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol). A small amount of a strong acid (e.g., trifluoroacetic acid, TFA) is often added to improve peak shape and resolution for acidic analytes. A typical mobile phase could be n-Hexane/Ethanol/TFA (90:10:0.1, v/v/v).[1]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as carboxylic acids have a weak chromophore) or using a mass spectrometer for higher sensitivity and specificity.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The two enantiomers will elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Comparative Biological Activity

The subtle difference in the spatial arrangement of atoms in enantiomers can lead to profound differences in their biological functions, from how they are perceived by our sense of smell to their roles as signaling molecules.

2-Methylundecanal Enantiomers
  • Olfactory Perception: 2-Methylundecanal is a well-known fragrance ingredient, famously used in Chanel No. 5.[2] It possesses a characteristic herbaceous, orange, and ambergris-like scent.[2] Studies on the individual enantiomers have indicated only a slight difference in their odor quality and intensity.[2] The racemate is often described as having a dry, slightly fruity odor with waxy notes.[10] This suggests that the olfactory receptors responsible for detecting this molecule do not exhibit strong enantioselectivity.

  • Pheromonal Activity: In the realm of animal communication, chemical signals, or pheromones, play a crucial role.[11] While not explicitly stated for 2-methylundecanal, related aldehydes are known to be components of pheromone blends in various species. The specific roles of the individual enantiomers of 2-methylundecanal as pheromones are an area of active research.

This compound Enantiomers
  • Potential Role in Chemical Signaling: Branched-chain fatty acids are known components of animal secretions and can act as chemical signals.[12][13] For instance, they are found in the preorbital gland secretions of some antelope species and are believed to convey information about the individual's identity, social status, and reproductive state. The chirality of these fatty acids can be a critical factor in their biological activity, as the enzymes and receptors they interact with are also chiral.

  • An Area for Future Research: The specific biological activities of the (R)- and (S)-enantiomers of this compound are not as well-documented as those of the corresponding aldehyde. Given the importance of chirality in the biological activity of other fatty acids and their derivatives, it is highly probable that the enantiomers of this compound also exhibit distinct biological functions. This presents a compelling avenue for future research, particularly in the fields of chemical ecology and animal behavior.

Visualizations

G cluster_0 (R)-2-Methylundecanal cluster_1 (S)-2-Methylundecanal R_aldehyde R_aldehyde S_aldehyde S_aldehyde

Caption: Chemical structures of (R)- and (S)-2-methylundecanal.

G cluster_0 (R)-2-Methylundecanoic Acid cluster_1 (S)-2-Methylundecanoic Acid R_acid R_acid S_acid S_acid

Caption: Chemical structures of (R)- and (S)-2-methylundecanoic acid.

Conclusion

This guide has provided a comprehensive comparison of the enantiomers of this compound and 2-methylundecanal, highlighting the distinct approaches to their synthesis and analytical separation, as well as their known and potential biological significance. While the enantiomers of 2-methylundecanal exhibit subtle differences in their olfactory properties, the biological roles of the corresponding carboxylic acid enantiomers remain a promising area for future investigation. The detailed experimental protocols provided herein serve as a valuable resource for researchers working with these and other chiral molecules. Ultimately, this comparative analysis underscores the critical importance of considering stereochemistry in all aspects of chemical and biological research, from the design of new fragrances to the development of novel therapeutic agents.

References

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  • The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid | Request PDF. [Link]

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  • The isolation of biologically active mating pheromone, a-factor, from the yeast, Saccharomyces cerevisiae - PubMed. [Link]

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  • Retinoic acid inhibits junctional communication between animal cells - PubMed. [Link]

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  • Role of metabolism of the mating pheromone in sexual differentiation of the heterobasidiomycete Rhodosporidium toruloides - PubMed. [Link]

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The Critical Role of Fatty Acid Moieties in Modern Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents and the optimization of existing ones.[1] Lipopeptide antibiotics, molecules comprising a fatty acid linked to a peptide chain, have emerged as a promising class of therapeutics, particularly against challenging multidrug-resistant pathogens.[1][2] The fatty acid moiety is not merely a structural component; it is a critical determinant of the antibiotic's spectrum of activity, mechanism of action, and overall efficacy. This guide provides an in-depth comparison of the antibacterial activity of various fatty acid moieties in prominent and emerging antibiotics, supported by experimental data and protocols to aid researchers in the field of drug development.

Comparative Analysis of Antibacterial Activity

The antibacterial potency of lipopeptide antibiotics is profoundly influenced by the structure of their fatty acid tail, including its length, branching, and degree of saturation.[3][4] This section compares the fatty acid moieties of key antibiotics and their impact on antibacterial activity.

Daptomycin: A Paradigm of Calcium-Dependent Membrane Disruption

Daptomycin, a cyclic lipopeptide, is a cornerstone in the treatment of severe Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5][6] Its mechanism of action is distinct and relies on a calcium-dependent interaction with the bacterial cell membrane.[5][7] The decanoyl fatty acid tail of daptomycin is crucial for its insertion into the cell membrane, where it aggregates and alters the membrane's curvature, leading to the formation of ion-leaking holes.[5] This results in rapid membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death.[5][7][8]

Teixobactin: A Dual-Action Threat to Gram-Positive Pathogens

Teixobactin, a more recently discovered antibiotic, exhibits potent activity against a wide array of Gram-positive bacteria and is notable for the lack of detectable resistance development.[9][10] Its unique structure includes a lipid tail that anchors the molecule to the bacterial membrane. Teixobactin's primary mechanism involves binding to lipid II, a precursor to peptidoglycan, and lipid III, a precursor to teichoic acid, thereby inhibiting cell wall synthesis.[9][10][11] This dual-targeting strategy contributes to its potent bactericidal activity. Furthermore, the binding of teixobactin to these lipid precursors can lead to the formation of supramolecular fibrils that compromise the integrity of the bacterial membrane.[9][12]

Emerging Lipopeptides and the Quest for Broader Spectrum

Research into novel lipopeptides is actively exploring the impact of varying fatty acid structures to enhance antibacterial activity and broaden the spectrum to include Gram-negative bacteria.[13] For instance, the introduction of unsaturated lipid chains in synthetic lipo-γ-AApeptides has been shown to decrease hemolytic activity while maintaining potent broad-spectrum antibacterial and antifungal activities.[13][14] Studies have also demonstrated that certain fatty acids, such as myristoleic acid, can act as adjuvants, enhancing the efficacy of aminoglycoside antibiotics against S. aureus.[15][16]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various fatty acids and lipopeptide antibiotics against representative bacterial strains, providing a quantitative comparison of their antibacterial potency.

Compound/Fatty Acid MoietyTarget OrganismMIC (µg/mL)Reference
Daptomycin (Decanoyl)Staphylococcus aureus (MRSA)0.5 - 2[5]
Daptomycin (Decanoyl)Vancomycin-Resistant Enterococcus1 - 4[6]
TeixobactinStaphylococcus aureus0.25[10]
TeixobactinMycobacterium tuberculosis0.06[9]
Lauric Acid (C12:0)Staphylococcus aureus>100[15][17]
Myristoleic Acid (C14:1)Staphylococcus aureus100[15]
Linoleic Acid (C18:2)Staphylococcus aureus200[15]
Lipopeptides from B. smithiiPathogenic Bacteria<62.5[1]

Experimental Protocols

To ensure scientific rigor and reproducibility, this section details the methodologies for key experiments used to evaluate the antibacterial activity of fatty acid moieties.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique.

Materials:

  • Microtiter plates (96-well)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agent stock solution

  • Sterile multichannel pipette

  • Incubator (37°C)

Procedure:

  • Prepare serial twofold dilutions of the antimicrobial agent in CAMHB directly in the microtiter plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a positive control (no antimicrobial agent) and a negative control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that inhibits bacterial growth.

Protocol 2: Membrane Depolarization Assay

This assay assesses the ability of a compound to disrupt the bacterial cell membrane potential.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Membrane potential-sensitive dye (e.g., DiSC3(5))

  • Antimicrobial agent

  • Fluorometer

Procedure:

  • Wash and resuspend the bacterial cells in PBS.

  • Add the membrane potential-sensitive dye to the cell suspension and incubate until a stable fluorescence signal is achieved.

  • Add the antimicrobial agent at the desired concentration.

  • Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.

Visualization of Mechanisms and Workflows

Visual diagrams are essential for conceptualizing complex biological processes and experimental procedures.

Mechanism of Action: Daptomycin

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Daptomycin Daptomycin Insertion Membrane Insertion Daptomycin->Insertion + Ca2+ Calcium Ca2+ Calcium->Insertion Membrane Aggregation Aggregation Insertion->Aggregation Pore Pore Formation Aggregation->Pore Depolarization Membrane Depolarization Pore->Depolarization Ion Leakage Inhibition Inhibition of DNA, RNA, Protein Synthesis Depolarization->Inhibition Death Cell Death Inhibition->Death

Caption: Daptomycin's calcium-dependent mechanism of action.

Experimental Workflow: MIC Determination

MIC_Workflow A Prepare Serial Dilutions of Antimicrobial Agent C Inoculate Microtiter Plate A->C B Prepare Bacterial Inoculum (5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is a critical responsibility for every researcher. The proper disposal of chemical reagents is not merely a procedural task but a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, authoritative framework for the safe disposal of 2-Methylundecanoic acid, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Identification and Essential Precautions

Before any handling or disposal, a thorough understanding of the specific hazards associated with this compound (CAS: 24323-25-9) is paramount. This compound is not benign and requires respectful handling to mitigate risks.

According to aggregated GHS data, this compound is classified with the following primary hazards:

  • H315: Causes skin irritation. [1][2]

  • H412: Harmful to aquatic life with long lasting effects. [1][2]

This profile immediately dictates that direct disposal into sanitary sewer systems is inappropriate and that personal protective equipment (PPE) is non-negotiable.

Immediate Safety Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile or neoprene gloves, splash goggles, a face shield, and a laboratory coat.[3]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Aquatic Hazard (Long-term)H412Harmful to aquatic life with long lasting effects.[1][2]

The Core Principle: Segregation and Chemical Compatibility

The single most common cause of laboratory chemical accidents is the inadvertent mixing of incompatible substances. Carboxylic acids, including this compound, are reactive with a range of common chemicals. Proper segregation is the first and most critical step in the disposal pathway.

Never mix this compound waste with the following:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide): A strong exothermic (heat-generating) neutralization reaction can occur, potentially causing boiling and splashing.

  • Oxidizing Agents (e.g., nitric acid, peroxides, permanganates): These can react violently with organic materials.

  • Reducing Agents: These can also lead to vigorous and potentially hazardous reactions.

  • Metals: Carboxylic acids can be corrosive to many metals, potentially leading to container failure and the generation of flammable hydrogen gas.[3][4]

  • Inorganic Acids (e.g., hydrochloric, sulfuric acid): Never mix organic acid waste with inorganic acid waste in the same container to prevent unpredictable reactions.[3]

This principle of segregation extends to storage. Waste containers holding this compound must be stored separately from these incompatible materials, ideally in designated and clearly labeled secondary containment bins.[5][6]

Waste Disposal Decision Workflow

The correct disposal path for this compound depends on its form, concentration, and whether it is contaminated with other hazardous substances. This workflow provides a logical pathway for making that determination.

DisposalWorkflow start This compound Waste Generated is_contaminated Contaminated with other hazardous substances (e.g., solvents, heavy metals)? start->is_contaminated is_concentrated Concentrated (>10%) or pure product? is_contaminated->is_concentrated No consult_ehs Consult EHS for Guidance on Mixed Waste Stream is_contaminated->consult_ehs Yes local_regs Does your institution/local regulation permit neutralization and drain disposal of this specific acid? is_concentrated->local_regs No (Dilute, <10%) hazardous_waste TREAT AS HAZARDOUS WASTE (Follow Protocol 1) is_concentrated->hazardous_waste Yes local_regs->hazardous_waste No / Unsure neutralize NEUTRALIZE WITH CAUTION (Follow Protocol 2) local_regs->neutralize Yes, with explicit approval

Caption: Disposal decision workflow for this compound waste.

Protocol 1: Hazardous Waste Accumulation

This is the most common and safest disposal route for this compound, particularly for pure, concentrated, or contaminated forms.

Step-by-Step Methodology:

  • Container Selection: Select a waste container that is in good condition and chemically compatible. High-density polyethylene (HDPE) or glass containers are appropriate.[3] The container must have a secure, leak-proof screw cap.[7]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "this compound" (no abbreviations)[5]

    • The specific hazards (e.g., "Skin Irritant," "Aquatic Toxin")[3]

  • Accumulation: Place the labeled container in a designated Satellite Accumulation Area (SAA).[9] This area must be at or near the point of waste generation and under the control of laboratory personnel.[8][10] Use secondary containment (such as a plastic bin) to capture any potential leaks.[5]

  • Adding Waste: When adding waste, briefly open the container and then immediately reseal it. Do not leave funnels in the container opening.[6][9] Fill the container to no more than 90% of its capacity to allow for expansion.[10]

  • Storage and Disposal: Store the sealed container in a cool, dry, well-ventilated area away from incompatible materials.[3] Once the container is full, it must be removed from the SAA within three days.[9] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup by a licensed hazardous waste disposal service.[3]

Protocol 2: Neutralization (Restricted Use)

WARNING: Due to its classification as "Harmful to aquatic life with long lasting effects"[1], this procedure should only be used for small quantities of uncontaminated, dilute (<10%) aqueous solutions of this compound, and only with explicit prior approval from your institution's EHS department and confirmation that it complies with local wastewater regulations.

Step-by-Step Methodology:

  • Preparation: Conduct this procedure in a chemical fume hood while wearing full PPE.[3] Place a large beaker containing the dilute acid solution on a stir plate in a secondary container (e.g., an ice bath) to manage heat generation.

  • Select a Base: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).[3][11]

  • Slow Addition: While stirring the acid solution, add the basic solution very slowly.[11] This will cause effervescence (fizzing) as carbon dioxide is released. Add the base at a rate that does not cause excessive foaming.

  • Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base until the pH is neutral (between 6.0 and 8.0).[11]

  • Final Disposal: If permitted, the neutralized solution can be poured down the drain with copious amounts of running water (at least a 20-fold excess).[3][11] If drain disposal is not permitted, collect the neutralized solution in a hazardous waste container, clearly labeling it as "Neutralized this compound Solution."[11]

Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Minor Spills: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial acid spill kit.[3] Do not use combustible materials like paper towels to absorb the neat acid. Collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[3]

  • Major Spills: For large spills, evacuate the immediate area and follow your institution's emergency procedures by contacting the EHS department or emergency response team.[3]

Regulatory Compliance Summary

Adherence to federal and local regulations is mandatory. The primary governing framework in the U.S. is the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[7][10]

Regulatory AspectRequirement SummaryGoverning BodySource
Waste Identification All waste must be evaluated to determine if it is hazardous.EPA[12]
Container Management Containers must be compatible, kept closed, and in good condition.OSHA / EPA[7][9]
Labeling Containers must be marked with "Hazardous Waste" and identify the contents and hazards.EPA / OSHA[3][8]
Accumulation Time Limits Full containers must be removed from SAAs within 3 days. Partially filled containers can remain up to 1 year.EPA[9]
Training All personnel generating hazardous waste must receive proper training.RCRA / OSHA[7]

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • National Center for Biotechnology Information. (n.d.). Undecanoic acid, 2-methyl-. PubChem. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Chemical Label. (n.d.). This compound. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • University of Oklahoma. (2025-2026). EHSO Manual. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Navigating the Safe Handling of 2-Methylundecanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is fundamental to both groundbreaking discovery and personal safety. This guide provides an in-depth, procedural framework for the safe management of 2-Methylundecanoic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the environment.

Understanding the Hazard Profile of this compound

This compound (CAS No. 24323-25-9) is a branched-chain saturated fatty acid.[1] While a valuable compound in various research applications, it is crucial to recognize its inherent hazards to mitigate risks effectively. The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact with the skin can cause irritation.[2]

  • Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects.[2]

A thorough understanding of these risks, as outlined in the Safety Data Sheet (SDS), forms the basis of a robust safety protocol.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is donned, engineering controls should be in place to minimize exposure. All work with this compound should be conducted in a well-ventilated area. For procedures that may generate aerosols or dust, a certified chemical fume hood is mandatory.[3]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and proper use of PPE are critical for preventing direct contact with this compound. The following table summarizes the essential PPE, with detailed explanations to follow.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against accidental splashes of the chemical, which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Provides a barrier against skin contact, which is a primary route of exposure and can cause irritation.[4][5]
Body Protection A fully buttoned, long-sleeved lab coat.Protects the skin and personal clothing from contamination.
Respiratory Protection Generally not required for small-scale use in a well-ventilated area. If aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is recommended.[6][7]Protects against the inhalation of irritating aerosols.
The Critical Choice of Gloves: Nitrile vs. Neoprene
  • Nitrile Gloves: Offer excellent resistance to a wide range of chemicals, including weak acids.[4][9] They are a suitable choice for incidental contact and splash protection.

  • Neoprene Gloves: Also provide robust protection against acids and offer good flexibility and dexterity.[5][10]

It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.

Step-by-Step Handling and Disposal Protocol

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Preparation and Handling
  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Weighing and Transferring: When weighing the solid, use a spatula and a weigh boat. Avoid creating dust. If transferring the liquid form, do so slowly and carefully to prevent splashing.

  • Avoid Incompatibilities: Keep this compound away from strong bases and oxidizing agents to prevent vigorous reactions.[3]

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean up, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[3] For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Plan

Proper disposal is a critical final step in the chemical's lifecycle.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected as hazardous waste. Do not mix with other waste streams.

  • Neutralization (for dilute aqueous solutions): Small quantities of dilute aqueous solutions of this compound may be neutralized before disposal, if permitted by your institution's environmental health and safety (EHS) department.[11]

    • Slowly add a weak base, such as sodium bicarbonate, to the diluted acidic solution while stirring.

    • Monitor the pH with a pH meter or test strips until it is in the neutral range (pH 6-8).

    • This neutralized solution may then be eligible for drain disposal with copious amounts of water, pending EHS approval.[12]

  • Hazardous Waste Collection: For concentrated this compound and all contaminated solid waste, use a clearly labeled, leak-proof hazardous waste container. The label should include the full chemical name and associated hazards.

  • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed waste disposal contractor.

Workflow for Safe Handling of this compound

The following diagram illustrates the key decision points and procedural flow for safely managing this compound in the laboratory.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal start Start: Identify Need for this compound assess Assess Hazards (Review SDS) start->assess eng_controls Ensure Engineering Controls (Fume Hood) assess->eng_controls ppe Don Appropriate PPE eng_controls->ppe handle Weigh and Transfer in Designated Area ppe->handle spill_check Spill Occurs? handle->spill_check contain Contain Spill spill_check->contain Yes segregate Segregate Waste spill_check->segregate No cleanup Collect and Decontaminate contain->cleanup hw_collect Collect in Hazardous Waste Container cleanup->hw_collect neutralize_check Dilute Aqueous Waste? segregate->neutralize_check neutralize Neutralize (if permitted) neutralize_check->neutralize Yes neutralize_check->hw_collect No neutralize->hw_collect pickup Arrange for Waste Pickup hw_collect->pickup end End pickup->end End of Process

Caption: A logical workflow for the safe handling and disposal of this compound.

By internalizing these procedures and the scientific rationale behind them, you contribute to a culture of safety and excellence in your laboratory. This guide serves as a foundational resource, but it is crucial to always consult your institution's specific safety protocols and the most current Safety Data Sheet for this compound.

References

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